molecular formula C6H10F3NO2 B14908598 (4S)-5,5,5-Trifluoro-D-leucine

(4S)-5,5,5-Trifluoro-D-leucine

Cat. No.: B14908598
M. Wt: 185.14 g/mol
InChI Key: XFGVJLGVINCWDP-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-5,5,5-Trifluoro-D-leucine is a useful research compound. Its molecular formula is C6H10F3NO2 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

(2R,4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid

InChI

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3-,4+/m0/s1

InChI Key

XFGVJLGVINCWDP-IUYQGCFVSA-N

Isomeric SMILES

C[C@@H](C[C@H](C(=O)O)N)C(F)(F)F

Canonical SMILES

CC(CC(C(=O)O)N)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

(4S)-5,5,5-Trifluoro-D-leucine: A Guide to its Chemical Properties and Enhanced Hydrophobicity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated building blocks, fluorinated amino acids are of particular interest for enhancing peptide and protein therapeutics. This guide provides a detailed technical overview of (4S)-5,5,5-Trifluoro-D-leucine, a non-canonical amino acid. We will delve into its core chemical properties and offer a comprehensive analysis of its significantly enhanced hydrophobicity, a key feature for rational drug design. This document serves as a resource for researchers seeking to leverage the unique attributes of this compound to engineer novel therapeutics with improved stability, permeability, and potency.

Part 1: Core Physicochemical Properties of this compound

This compound is a derivative of the natural amino acid D-leucine where the terminal methyl group of the isobutyl side chain is replaced by a trifluoromethyl (CF₃) group. This substitution, while seemingly minor, imparts profound changes to the molecule's characteristics. The introduction of the CF₃ group at the γ-carbon creates a new stereocenter, resulting in two possible diastereomers for the trifluorinated D-leucine. This guide focuses on the (4S) stereoisomer.

The fundamental properties of the parent compound are summarized below. It is important to note that while some data is derived from the racemic DL-mixture, the core molecular properties are identical for the individual stereoisomers.

PropertyValueSource(s)
Molecular Formula C₆H₁₀F₃NO₂[1][2][3]
Molecular Weight 185.14 g/mol [1][2][3][4]
Appearance White to off-white solid[1][2]
CAS Number 2792-72-5 (for DL-racemate)[1][3][4]
Solubility (DL-form) Soluble in 1 M HCl (≥100 mg/mL) and H₂O (50 mg/mL with pH adjustment)[2]

Structural Considerations and Synthesis:

The synthesis of enantiomerically pure fluorinated amino acids with multiple stereocenters, such as this compound, presents a significant synthetic challenge.[5] Most established routes require meticulous stereocontrol or the separation of diastereomers.[5][6] The development of stereoselective methods, such as those employing chiral nickel complexes for hydrogenation and hydrodefluorination, is expanding the accessibility of these valuable compounds.[5][7] Researchers should be aware that obtaining stereoisomerically pure material is critical, as the configuration at both the α- and γ-carbons can influence biological activity and conformational preferences within a peptide.[8]

Part 2: The Hydrophobic Impact of γ-Trifluorination

Hydrophobicity is a critical determinant of a molecule's behavior in a biological system, influencing protein folding, membrane translocation, and drug-receptor binding.[9][10] The most significant consequence of replacing a methyl group with a trifluoromethyl group is a dramatic increase in hydrophobicity.[11][12]

Conceptual Framework: Quantifying Hydrophobicity

To quantify this property, medicinal chemists and pharmacologists rely on the partition coefficient (logP) and the distribution coefficient (logD).

  • LogP: Represents the ratio of a compound's concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is a measure of the lipophilicity of a neutral, un-ionized molecule.[13][14]

    • A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic).

    • A negative logP value indicates a preference for the aqueous phase (hydrophilic).

  • LogD: Is the log of the distribution coefficient, which is the ratio of the sum of all forms of the compound (ionized and un-ionized) in each of the two phases. LogD is pH-dependent and is therefore more representative of a molecule's lipophilicity under specific physiological conditions (e.g., LogD₇.₄).[13]

The CF₃ group is one of the most lipophilic substituents used in drug design.[11] This increased hydrophobicity stems from the low polarizability of the C-F bond and the "hydrophobic sheath" created by the fluorine atoms.

Expected Hydrophobicity of this compound:

Caption: Logical flow from chemical modification to increased hydrophobicity.

Part 3: Experimental Protocol for Hydrophobicity Determination

To empirically validate and quantify the hydrophobicity of this compound, a robust and reproducible method is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for determining the relative hydrophobicity of amino acids and peptides.[17][18] The method relies on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase. More hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times.

Protocol: Determining the Chromatographic Hydrophobicity Index (φ₀)

This protocol is designed as a self-validating system by comparing the novel amino acid against its natural counterpart and other known standards. The methodology is adapted from established principles for analyzing fluorinated peptides.[16]

1. Rationale and Experimental Design:

The core of this protocol is to measure the retention time of a target amino acid within a consistent peptide backbone. This minimizes confounding effects from terminal charges. A simple tripeptide, such as Ac-Gly-X-Gly-NH₂, is an ideal model system. By synthesizing and analyzing a series of these peptides where 'X' is the amino acid of interest (and relevant controls), we can directly calculate a hydrophobicity index.

  • Target Peptide: Ac-Gly-[(4S)-5,5,5-Trifluoro-D-Leu]-Gly-NH₂

  • Primary Control: Ac-Gly-[D-Leu]-Gly-NH₂

  • Additional Controls (optional): Peptides containing other natural amino acids (e.g., Ala, Phe, Ile) to build a hydrophobicity scale.

G cluster_0 Peptide Synthesis & Purification cluster_1 Analytical RP-HPLC cluster_2 Data Analysis SPPS 1. Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage 2. Cleavage from Resin SPPS->Cleavage Purify 3. Preparative RP-HPLC Purification Cleavage->Purify Verify 4. Mass Spectrometry Verification Purify->Verify Gradient 5. Run Multiple Gradients (e.g., 5-95% Acetonitrile over 30 min) Verify->Gradient Retention 6. Record Retention Time (tR) Calc_k 7. Calculate Retention Factor (k) Retention->Calc_k Plot 8. Plot log(k) vs. Acetonitrile % Calc_k->Plot Calc_phi 9. Determine Hydrophobicity Index (φ₀) Plot->Calc_phi

Caption: Experimental workflow for determining the hydrophobicity index (φ₀).

2. Step-by-Step Methodology:

  • Step 2.1: Peptide Synthesis:

    • Synthesize the target and control peptides (Ac-Gly-X-Gly-NH₂) using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin.

    • Causality: Using a consistent peptide backbone ensures that differences in retention time are directly attributable to the side chain of the 'X' residue. Acetylation of the N-terminus and amidation of the C-terminus removes charge effects, providing a more accurate measure of side-chain hydrophobicity.

  • Step 2.2: Cleavage and Purification:

    • Cleave the synthesized peptides from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid, 2.5% Triisopropylsilane, 2.5% Water).

    • Purify the crude peptides using preparative RP-HPLC to >95% purity.

    • Confirm the identity and purity of each peptide via LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Trustworthiness: High purity is essential for accurate retention time measurement without interference from synthetic byproducts.

  • Step 2.3: Analytical RP-HPLC Analysis:

    • System: An analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Procedure: For each purified peptide, perform a series of linear gradient elutions with varying gradient slopes. For example, run gradients of 5-95% B over 20, 30, and 40 minutes.

    • Detection: Monitor elution at 220 nm.

    • Record the retention time (t_R) for each peptide in each gradient run. Also, measure the column dead time (t_₀) by injecting a non-retained compound like uracil.

  • Step 2.4: Data Analysis and Calculation of φ₀:

    • For each run, calculate the retention factor, k = (t_R - t_₀) / t_₀ .

    • For each peptide, plot log(k) versus the concentration of acetonitrile (%) at the time of elution. This should yield a linear relationship.

    • The chromatographic hydrophobicity index, φ₀ , is determined by extrapolating the log(k) to 0% acetonitrile (pure aqueous mobile phase). This value represents the intrinsic hydrophobicity of the peptide.

    • Compare the φ₀ value of the trifluorinated peptide with that of the D-leucine control. The difference (Δφ₀) provides a quantitative measure of the hydrophobicity increase imparted by the CF₃ group.

Part 4: Implications for Advanced Therapeutic Design

The significantly enhanced hydrophobicity of this compound is not merely a chemical curiosity; it is a strategic tool for molecular engineers.

  • Stabilization of Peptides and Proteins: Leucine residues are frequently found in the hydrophobic cores of proteins and in the "a" and "d" positions of coiled-coil domains. Replacing leucine with its trifluorinated analog can substantially increase the stability of these structures against thermal and chemical denaturation by strengthening the hydrophobic effect, which is a primary driving force in protein folding.[8]

  • Enhancing Drug Properties: In peptide-based drug design, trifluoroleucine can be used to:

    • Improve Membrane Permeability: Increased lipophilicity can facilitate passive diffusion across cell membranes, improving the bioavailability of orally administered peptide drugs.[11]

    • Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450s.[11]

    • Fine-Tune Binding Affinity: Hydrophobic interactions are often critical for high-affinity ligand-receptor binding. The "super-hydrophobic" nature of trifluoroleucine can be used to optimize these interactions in a binding pocket, potentially increasing the potency of a drug candidate.[19][20]

Conclusion

This compound represents a powerful building block for chemists and pharmacologists. Its defining characteristic—a marked increase in hydrophobicity compared to its natural congener—provides a rational and predictable method for modulating the properties of peptides and other bioactive molecules. By understanding its fundamental chemical properties and employing robust analytical methods to quantify its hydrophobicity, researchers can effectively harness this unique amino acid to design next-generation therapeutics with enhanced stability, permeability, and efficacy.

References

  • Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Protein Science. Available at: [Link]

  • Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Bio-Synthesis. Available at: [Link]

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. Available at: [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]

  • Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. PNAS. Available at: [Link]

  • Hydrophobicity scales. Wikipedia. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Applications of fluorine-containing amino acids for drug design. ResearchGate. Available at: [Link]

  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ACS Publications. Available at: [Link]

  • Synthesis of (2 S ,4 S )-5,5,5,5′,5′-Pentafluoroleucine and (2 S ,4 R )-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ResearchGate. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. Available at: [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]

  • Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). PMC. Available at: [Link]

  • FACILE SYNTHESIS OF (S)-5,5-DIFLUORONORLEUCINE AND ITS INCORPORATION IN BIOLOGICALLY ACTIVE PEPTIDES AS AN METHIONINE MIMETIC Sa. Semantic Scholar. Available at: [Link]

  • Synthesis of (2 S,4 S)-5,5,5,5',5'-Pentafluoroleucine and (2 S,4 R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. PubMed. Available at: [Link]

  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ACS Publications. Available at: [Link]

  • (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5′-Difluoroleucine in Escherichia coli PpiB: Protein Production, 19F NMR, and Ligand Sensing Enhanced by the γ-Gauche Effect. Open Research Repository. Available at: [Link]

  • Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids. PubMed. Available at: [Link]

  • Hydrophobic canonical (Ala, Val, Leu, Ile, Met) and noncanonical amino acids. ResearchGate. Available at: [Link]

  • 5,5,5,5',5',5'-Hexafluoroleucine. PubChem. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. PMC. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

Sources

Engineering the Hydrophobic Core: A Technical Guide to (2R,4S)-5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly turns to foldamers, antimicrobial peptides (AMPs), and hyper-stable therapeutics, the incorporation of non-canonical fluorinated amino acids has become a critical industrial strategy. Among these building blocks, 5,5,5-trifluoroleucine (TFL) serves as a hyper-hydrophobic surrogate for canonical leucine. This whitepaper provides an in-depth technical analysis of the specific (2R,4S)-5,5,5-trifluoroleucine diastereomer, detailing its structural mechanics, chiral resolution workflows, and protocols for integration into bioengineered peptide systems.

Chemical Identity & Structural Mechanics

The stereochemical architecture of (2R,4S)-5,5,5-trifluoroleucine fundamentally dictates its biological and physicochemical behavior:

  • Nomenclature: (2R,4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid.

  • CAS Registry: The generic racemic mixture of 5,5,5-trifluoroleucine is registered under CAS 2792-72-5 [1]. While the L-enantiomers (e.g., 2S,4R) have specific registry numbers, the D-configured (2R,4S) isomer is typically synthesized on-demand via chiral resolution and is often cataloged under the generic CAS in commercial libraries[2].

  • Stereochemical Impact: The molecule contains two chiral centers. The C2 (

    
    -carbon) is in the R-configuration, categorizing it as a D-amino acid. This specific configuration renders peptides highly resistant to endogenous L-specific proteases. The C4 (
    
    
    
    -carbon) is in the S-configuration, bearing the bulky trifluoromethyl (-CF₃) group.

Physicochemical Properties & The "Fluorous Effect"

The substitution of a terminal methyl group with a trifluoromethyl group alters the steric and electronic landscape of the side chain. The C-F bond is highly polarized, yet the CF₃ group as a whole is extremely lipophilic—a phenomenon known as the "fluorous effect." When incorporated into the hydrophobic cores of coiled-coil proteins or peptide therapeutics, TFL triggers a massive increase in thermal stability[3].

Quantitative Comparison: Canonical Leucine vs. (2R,4S)-TFL
PropertyCanonical L-Leucine(2R,4S)-5,5,5-TrifluoroleucineMechanistic Causality / Impact
Molecular Weight 131.17 g/mol 185.14 g/mol The +54 Da mass shift provides a built-in mass spectrometry diagnostic marker.
Side-Chain Volume ~124 ų~143 ųThe bulky CF₃ group necessitates core repacking, increasing packing density.
Hydrophobicity (LogP) -1.52~ -0.5 (Estimated)Enhanced lipophilicity drives stronger hydrophobic collapse during folding.
Proteolytic Stability SusceptibleHighly ResistantThe D-configuration (2R) evades recognition by natural L-specific proteases.

Synthesis & Chiral Resolution Workflow

Because standard biocatalytic transamination yields L-enantiomers (2S), isolating the D-configured (2R,4S)-TFL requires a robust enzymatic resolution strategy starting from a racemic mixture[4].

Protocol: Enzymatic Resolution of (2R,4S)-TFL

Expertise & Causality: Porcine Kidney Acylase I is strictly stereoselective for L-amino acids (S-configuration at the


-carbon). By subjecting an N-acetylated racemic mixture to this enzyme, only the (2S) epimers are deacetylated into free amino acids. The (2R) epimers remain N-acetylated, allowing for straightforward separation based on charge differences[4].
  • Derivatization (N-Acetylation): React racemic 5,5,5-trifluoroleucine with acetic anhydride in basic aqueous conditions to yield N-acetyl-TFL.

  • Isomer Sorting: Separate the N-acetylated mixture into two enantiomeric pairs using silica gel flash chromatography.

  • Enzymatic Deacylation: Treat the isolated N-Acetyl-(2R,4S)/(2S,4R) pair with Porcine Kidney Acylase I at pH 7.5. The enzyme selectively hydrolyzes the (2S,4R) isomer.

  • Separation & Hydrolysis: Separate the free (2S,4R) amino acid from the N-acetyl-(2R,4S) derivative via ion-exchange chromatography. Acid-hydrolyze the N-acetyl-(2R,4S) derivative using 6M HCl to yield pure (2R,4S)-5,5,5-trifluoroleucine.

  • Self-Validating System: Subject the isolated product to ¹⁹F-NMR and Chiral HPLC. A successful resolution is validated by a single distinct resonance in the ¹⁹F-NMR spectrum (confirming diastereomeric purity) and an enantiomeric excess (ee) of >99% on HPLC[2].

Synthesis A Racemic 5,5,5-Trifluoroleucine (CAS: 2792-72-5) B N-Acetylation (Derivatization) A->B Acetic Anhydride / Base C Flash Chromatography (Diastereomer Separation) B->C Isomer sorting (Silica) D Porcine Kidney Acylase I (Enzymatic Deacylation) C->D N-Acetyl-(2R,4S)/(2S,4R) pair E (2R,4S)-5,5,5-Trifluoroleucine (Isolated D-Isomer) D->E Stereoselective Hydrolysis (Leaves 2R intact)

Fig 1. Chiral resolution workflow for isolating the (2R,4S) diastereomer from a racemic mixture.

Applications in Peptide Engineering: SPPS Incorporation

While L-enantiomers (2S) can be incorporated into recombinant proteins using auxotrophic E. coli strains[3], D-amino acids like (2R,4S)-TFL cannot be processed by wild-type ribosomal machinery. Therefore, incorporation relies on Solid-Phase Peptide Synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis (SPPS) with (2R,4S)-TFL

Expertise & Causality: The strong electron-withdrawing inductive effect of the CF₃ group subtly reduces the nucleophilicity of the


-amine during synthesis. Furthermore, the steric bulk of the side chain necessitates highly reactive coupling agents (like HATU instead of HBTU) to drive the reaction to completion and prevent deletion sequences.
  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Sterically Hindered Coupling: Pre-activate Fmoc-(2R,4S)-TFL-OH using HATU and DIPEA (1:1:2 molar ratio) in DMF. Add the activated ester to the resin and agitate for 2 to 3 hours at room temperature.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.

  • Self-Validating System: Analyze the crude peptide via LC-MS. A self-validating successful coupling is confirmed by a precise +54 Da mass shift per leucine replaced, alongside a delayed retention time on a C18 reverse-phase column, confirming the successful integration of the hyper-hydrophobic fluorous core.

SPPS A Fmoc-Deprotected Resin (Solid Support) C Amide Bond Coupling (Sterically Hindered) A->C B Pre-activation of Fmoc-(2R,4S)-TFL (HATU / DIPEA) B->C Activated Ester D TFA Cleavage & Global Deprotection C->D >99% Coupling Efficiency E Protease-Resistant Peptide (Fluorous Core) D->E LC-MS Validation

Fig 2. Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating (2R,4S)-TFL into peptides.

References

  • Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S) . Source: National Institutes of Health (NIH). URL:[Link]

  • Biocatalytic synthesis of (2S)-5,5,5-trifluoroleucine and improved resolution into (2S,4S) and (2S,4R) diastereoisomers . Source: ResearchGate. URL:[Link]

  • Non-racemic trifluoroleucine, and methods of making and using (US Patent 7371867B2). Source: Google Patents.

Sources

The Stereochemical Dichotomy of (4S) and (4R) Trifluoro-D-Leucine: A Technical Guide for Peptide Engineering and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Stereochemical evaluation, physicochemical causality, and experimental validation of (2R, 4S) vs. (2R, 4R) 5,5,5-trifluoroleucine.

Executive Summary

The incorporation of non-canonical, fluorinated amino acids into peptides and proteins represents a paradigm shift in biotherapeutic engineering. By replacing the hydrogen atoms of a leucine methyl group with fluorine, we generate 5,5,5-trifluoroleucine (TFL) . This substitution introduces a second chiral center at the


-carbon (C4), yielding four distinct stereoisomers.

While the natural L-leucine backbone (2S) has been extensively studied, the D-leucine backbone (2R) is of paramount importance in drug development due to its inherent resistance to endogenous proteases. This whitepaper provides an in-depth mechanistic analysis of the differences between the (4S) and (4R) diastereomers of trifluoro-D-leucine—specifically (2R, 4S)-TFL and (2R, 4R)-TFL —detailing how the spatial projection of the trifluoromethyl (


) group dictates side-chain rotamers, influences the "fluorous effect," and alters the thermodynamic stability of engineered biotherapeutics.

Stereochemical Architecture & The -Gauche Effect

To understand the divergent behavior of (4S) and (4R) trifluoro-D-leucine, we must first establish the stereochemical foundation. Canonical D-leucine possesses a single stereocenter at the


-carbon with a (2R) configuration. The fluorination of one of the 

-methyl groups creates a new stereocenter at C4[1].

Stereochemistry TFL 5,5,5-Trifluoroleucine L_Iso L-Isomer (2S) TFL->L_Iso D_Iso D-Isomer (2R) Target Focus TFL->D_Iso L_4S (2S, 4S)-TFL L_Iso->L_4S L_4R (2S, 4R)-TFL L_Iso->L_4R D_4S (2R, 4S)-TFL Diastereomer 1 D_Iso->D_4S D_4R (2R, 4R)-TFL Diastereomer 2 D_Iso->D_4R

Caption: Stereochemical classification tree of 5,5,5-Trifluoroleucine highlighting the D-diastereomer focus.

The Causality of Conformational Locking

Fluorine is the most electronegative element (3.98 on the Pauling scale), and the


 group exerts a massive inductive pull[2]. In aliphatic side chains, this electronegativity induces a stereoelectronic phenomenon analogous to the 

-gauche effect observed in fluoroprolines[3].

In the context of the D-leucine backbone (2R):

  • (2R, 4S)-TFL: The

    
     group and the 
    
    
    
    -amino group share a specific syn/anti spatial relationship that dictates the preferred
    
    
    (N-C
    
    
    -C
    
    
    -C
    
    
    ) and
    
    
    (C
    
    
    -C
    
    
    -C
    
    
    -C
    
    
    ) dihedral angles. To minimize steric clash and unfavorable dipole-dipole interactions with the peptide backbone, the side chain locks into a specific rotameric state[4].
  • (2R, 4R)-TFL: The inversion of stereochemistry at C4 forces the

    
     group into a different spatial quadrant. Consequently, the 
    
    
    
    rotamer distribution shifts entirely to accommodate the bulk of the
    
    
    group (van der Waals volume ~39.8 ų vs. 21.3 ų for
    
    
    )[5].

Physicochemical Consequences in Peptide Engineering

The choice between the (4S) and (4R) diastereomer is not trivial; it directly dictates the success or failure of a peptide's tertiary structure and its pharmacological efficacy.

Core Packing and the Fluorous Effect

Fluorocarbons exhibit "polar hydrophobicity"—they phase-separate from both aqueous and hydrocarbon media (the fluorous effect)[6]. When designing a highly stable peptide (e.g., a therapeutic coiled-coil or a stabilized


-helical stapled peptide), the 

groups must pack against one another in the hydrophobic core[7].

Because the (2R, 4S) and (2R, 4R) diastereomers project their


 groups at different angles relative to the peptide backbone, one diastereomer will perfectly align its 

group into the hydrophobic core, maximizing favorable fluorous-fluorous interactions. Conversely, the other diastereomer will project the

group toward the solvent or the backbone, causing severe steric clashes and destabilizing the fold[1].
19F NMR Theranostics

Due to the 100% natural abundance of


 and the lack of endogenous fluorine in biological systems, TFL is a premier probe for Magnetic Resonance Spectroscopy (MRS) and MRI[8]. The (4S) and (4R) diastereomers exhibit distinct 

NMR chemical shifts because the

nuclei experience different local magnetic shielding environments dictated by their locked rotameric states[9]. Using a specific diastereomer ensures a sharp, singular resonance peak, which is critical for high-sensitivity in vivo drug tracking.

Experimental Methodologies & Self-Validating Protocols

To harness these diastereomers, researchers must employ rigorous, self-validating workflows from synthesis to thermodynamic evaluation.

Workflow Synth Stereoselective Synthesis Ni(II) Schiff Base Complex SPPS Fmoc-SPPS Peptide Assembly Synth->SPPS Purify RP-HPLC & LC-MS Validation SPPS->Purify CD CD Spectroscopy Thermal Denaturation (Tm) Purify->CD NMR 19F NMR Conformational Analysis CD->NMR

Caption: End-to-end experimental workflow for the integration and validation of TFL diastereomers.

Protocol 1: Stereoselective Synthesis of (2R, 4S) and (2R, 4R) TFL

Traditional syntheses yield diastereomeric mixtures requiring tedious optical resolution[10]. The modern, self-validating approach utilizes chiral auxiliary-directed synthesis.

  • Auxiliary Complexation: React a chiral Ni(II) Schiff base complex of glycine (using the (S)- or (R)-ligand to dictate the D-amino acid outcome) with a fluorinated electrophile (e.g., 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane)[10][11].

  • Stereoselective Hydrogenation: Subject the resulting fluorinated alkene intermediate to catalytic hydrogenation (Pd/C). The chiral environment of the Ni(II) complex directs the face of hydrogen addition, setting the C4 stereocenter to either (4S) or (4R) depending on the specific auxiliary and hydrogen pressure used[11].

  • Validation: Hydrolyze the complex under acidic conditions. Validate the diastereomeric excess (d.e. > 98%) via chiral HPLC and

    
     NMR before proceeding to Fmoc-protection.
    
Protocol 2: Thermodynamic Validation via CD Spectroscopy

To prove the causality of the stereochemical choice, the thermodynamic stability of the engineered peptide must be measured.

  • Sample Preparation: Dissolve the purified D-peptide containing either (2R, 4S)-TFL or (2R, 4R)-TFL in 50 mM phosphate buffer (pH 7.4) to a final concentration of 10

    
    M.
    
  • Baseline Validation: Perform a wavelength scan (195–250 nm) at 20°C. A characteristic minimum at 222 nm validates the presence of secondary structure (e.g.,

    
    -helix)[8]. If the peptide is unstructured, the chosen diastereomer has disrupted the fold.
    
  • Thermal Denaturation: Monitor the molar ellipticity at 222 nm while increasing the temperature from 20°C to 95°C at a rate of 1°C/min[1].

  • Data Extraction: Calculate the melting temperature (

    
    ) from the inflection point of the sigmoidal melt curve. The diastereomer that correctly projects the 
    
    
    
    group into the core will exhibit a significantly higher
    
    
    (
    
    
    often >10°C) compared to the canonical D-leucine control[7].

Quantitative Data Synthesis

The following tables summarize the physical and thermodynamic divergence between the diastereomers, extrapolating principles from homochiral peptide models[1][5].

Table 1: Physicochemical Properties of TFL vs. Canonical Leucine

Amino AcidC

Config
C

Config
Side-Chain Volume (ų)Lipophilicity (LogP shift)Primary Conformational Driver
D-Leucine 2RN/A~167BaselineHydrophobic packing
(2R, 4S)-TFL 2R4S~185+0.5 to +0.8

-Gauche effect / Steric avoidance
(2R, 4R)-TFL 2R4R~185+0.5 to +0.8

-Gauche effect / Steric avoidance

Table 2: Impact of Stereochemistry on Peptide Thermodynamic Stability

Peptide VariantIncorporated ResidueCore Packing AlignmentRelative

Shift (

)
Proteolytic Half-Life (Serum)
Wild-Type (L-pep) L-LeucineOptimalBaselineMinutes (Rapid degradation)
D-Control (D-pep) D-LeucineOptimalBaseline> 48 Hours
Matched TFL (2R, 4S) or (4R)Fluorous Core Aligned+10°C to +15°C > 72 Hours (Hyper-stable)
Mismatched TFL (2R, 4R) or (4S)Steric Clash / Solvent Exposed-5°C to -15°C > 48 Hours (Unfolded state)

*Note: The exact stabilizing diastereomer (4S vs 4R) is strictly context-dependent based on the specific helical pitch and position (e.g., 'a' vs 'd' positions in a heptad repeat) of the target peptide[7].

References

  • Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)
  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)
  • Rational Design of Protein Stability: Effect of (2S,4R)
  • National Institutes of Health (NIH)
  • Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine CORE URL
  • Fluorinated Protein and Peptide Materials for Biomedical Applications MDPI URL
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains MDPI URL
  • National Institutes of Health (NIH)

Sources

Advanced Peptide Engineering: Fluorinated D-Amino Acids for Stability Enhancement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide therapeutics often suffer from rapid in vivo clearance due to proteolytic degradation, limiting their clinical efficacy.[1] While cyclization and PEGylation are standard stabilization strategies, they often compromise binding affinity or increase manufacturing complexity. This guide details a precision engineering approach: the strategic incorporation of Fluorinated D-Amino Acids .

By combining the chiral evasion of D-amino acids with the electronic and steric shielding of fluorine, researchers can achieve a synergistic enhancement in proteolytic stability while maintaining—or even enhancing—secondary structure and receptor affinity. This document provides the mechanistic rationale, synthesis protocols, and validation workflows required to implement this strategy.

Mechanistic Foundations

To engineer stability, one must first understand the mechanism of failure. Proteases (e.g., trypsin, chymotrypsin, serum peptidases) rely on two factors to cleave a peptide bond:

  • Stereochemical Recognition: The enzyme's active site is chiral and evolved to bind L-amino acids.

  • Electronic/Steric Access: The hydrolytic attack requires access to the carbonyl carbon and a specific electronic environment.

The "Chiral Shield" (D-Amino Acids)

Replacing a critical L-amino acid with its D-enantiomer creates a "mirror-image" defect. The side chain projects in the opposite direction relative to the peptide backbone.

  • Mechanism: This steric clash prevents the protease from engaging the scissile bond.

  • Limitation: A single D-substitution can disrupt essential secondary structures (e.g.,

    
    -helices), potentially destroying the peptide's biological activity.
    
The Fluorine Effect (Electronic & Steric Tuning)

Fluorine is the most electronegative element, yet its Van der Waals radius (1.47 Å) is close to that of hydrogen (1.20 Å) and oxygen.

  • C-F Bond Strength: The C-F bond is chemically inert and hydrophobic.

  • The Gauche Effect: In 1,2-difluoroethane-like systems (e.g., fluorinated proline), fluorine prefers a gauche orientation relative to vicinal electron-withdrawing groups due to

    
     hyperconjugation.[2][3] This allows for precise control over backbone torsion angles (
    
    
    
    ).
  • Proteolytic Resistance: Fluorine withdraws electron density from the peptide bond, reducing the nucleophilicity of the carbonyl oxygen and making the amide bond less susceptible to hydrolysis.

Synergistic Application

By using Fluorinated D-Amino Acids , you decouple stability from conformation.

  • The D-configuration provides the primary proteolytic block.

  • The Fluorine substitution is used to "tune" the hydrophobicity and restore the conformational bias lost by the L-to-D switch, or to provide an additional layer of steric protection against promiscuous proteases.

Visualization: Mechanism of Action

ProteolyticResistance Protease Serum Protease (Chiral Active Site) Complex Enzyme-Substrate Complex Protease->Complex Recognizes L-form Rejection Steric/Chiral Mismatch Protease->Rejection Cannot Bind D-form NativePeptide Native Peptide (L-Amino Acids) NativePeptide->Complex Degradation Hydrolysis & Inactivation Complex->Degradation Cleavage ModifiedPeptide Engineered Peptide (Fluorinated D-AA) ModifiedPeptide->Rejection Fluorine Shielding Stable Intact Peptide (Retained Activity) Rejection->Stable No Cleavage

Figure 1: Mechanism of proteolytic resistance. The D-configuration prevents active site binding, while Fluorine modifies electronic properties to resist hydrolysis.

Chemical Synthesis & Incorporation[4][5][6]

Incorporating fluorinated D-amino acids requires specific adjustments to standard Solid-Phase Peptide Synthesis (SPPS).

Building Block Selection

Commonly available fluorinated D-analogs include:

  • D-4-Fluorophenylalanine (D-Phe(4-F)): Increases hydrophobicity; mimics Phe but resists chymotrypsin.

  • D-Difluoroalanine: Isostere for Serine/Cysteine but chemically inert.

  • D-Trifluoromethylalanine: Sterically bulky; enforces helical turns.

Fmoc-SPPS Protocol Adjustments

Fluorine's electron-withdrawing nature reduces the nucleophilicity of the


-amino group, slowing down coupling rates.

Optimized Coupling Cycle:

  • Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g) to reduce aggregation.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Fluorine does not affect Fmoc removal.

  • Coupling (The Critical Step):

    • Reagents: Use HATU/HOAt instead of HBTU/HOBt. HATU is more efficient for sterically hindered or electron-deficient amino acids.

    • Ratio: 4:4:8 (AA : HATU : DIEA) relative to resin loading.

    • Time: Double coupling (2 x 45 min) is mandatory for fluorinated D-residues.

  • Capping: Acetic anhydride/Pyridine after every step to terminate unreacted chains.

Experimental Validation Protocols

To validate the stability enhancement, a rigorous comparison against the native sequence is required.

Protocol: High-Throughput Serum Stability Assay (LC-MS)

This protocol quantifies the half-life (


) of the peptide in a biologically relevant matrix.

Materials:

  • Pooled Human Serum (Sigma or equivalent).

  • Internal Standard (IS): A non-degradable analog or distinct peptide (e.g., Caffeine or a D-peptide standard).

  • LC-MS Grade Acetonitrile (ACN) and Formic Acid (FA).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve peptide to 1 mM in water/DMSO (ensure solubility).

  • Incubation:

    • Mix 900 µL Human Serum + 100 µL Peptide Stock (Final conc: 100 µM).

    • Incubate at 37°C with gentle shaking.

  • Sampling (Time course):

    • Take 100 µL aliquots at

      
       min and 
      
      
      
      hrs.
  • Quenching & Extraction:

    • Add aliquot to 300 µL ice-cold ACN containing 1% Formic Acid (3:1 ratio precipitates serum proteins).

    • Vortex for 30 sec. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis:

    • Collect supernatant.[4] Dilute 1:1 with water if necessary to improve peak shape.

    • Inject onto RP-HPLC (C18 column) coupled to ESI-MS.

    • Monitor the Parent Ion

      
      .
      
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       gives 
      
      
      
      .
Protocol: Enzymatic Resistance Profiling

For mechanistic insight, test against specific purified proteases.

  • Enzymes: Trypsin (cleaves Lys/Arg), Chymotrypsin (cleaves Phe/Trp/Tyr).

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

  • Ratio: Enzyme:Substrate ratio of 1:100 (w/w).

  • Detection: Monitor degradation via HPLC (UV 214 nm) over 4 hours.

Data Presentation: Comparative Stability

The following table summarizes typical stability gains observed when transitioning from L-amino acids to D-amino acids, and finally to Fluorinated D-amino acids.

ParameterNative Peptide (L-AA)D-AA AnalogFluorinated D-AA Analog
Serum Half-life (

)
< 30 min4 - 12 hours> 24 hours
Proteolytic Susceptibility High (Trypsin/Chymotrypsin)Low (Steric clash)Negligible (Steric + Electronic shield)
Receptor Affinity (

)
High (Native)Variable (Risk of loss)High (Tunable conformation)
Metabolic Clearance Rapid Renal/HepaticSlowerSlowest (Lipophilicity modulation)

Table 1: Comparative stability metrics. Data represents generalized findings from GLP-1 and antimicrobial peptide studies [1, 5].

Workflow Visualization

OptimizationWorkflow Start Target Peptide Identification (Unstable L-Sequence) Scan Alanine/D-AA Scan Identify Key Residues Start->Scan Design Design Fluorinated D-Analogs (Preserve Hydrophobicity/Shape) Scan->Design Select Sites Synthesis Solid Phase Synthesis (HATU/Double Coupling) Design->Synthesis Validation Serum Stability Assay (LC-MS) Synthesis->Validation Decision Is t1/2 > 24h? Validation->Decision Decision->Design No (Re-design) Success Lead Candidate Ready for PK/PD Decision->Success Yes

Figure 2: Iterative workflow for optimizing peptide stability using fluorinated D-amino acids.

References

  • Impact of fluorination on proteolytic stability of peptides. PubMed. [Link]

  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Connect Science. [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Royal Society of Chemistry. [Link][5]

  • Gauche effect - Wikipedia. Wikipedia. [Link][2][6][7]

  • Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

Sources

Engineering Fluorinated Amino Acids: A Technical Guide to the Synthesis and Application of (4S)-5,5,5-Trifluoro-D-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The strategic incorporation of non-canonical, highly fluorinated amino acids into peptide sequences represents a paradigm shift in modern drug development and protein engineering. Among these, (4S)-5,5,5-Trifluoro-D-leucine stands out as a critical building block. By replacing the canonical aliphatic side chain with a trifluoromethyl (


) group, researchers can drastically alter the physicochemical landscape of a peptide without inducing severe steric clashes.

This guide provides an in-depth mechanistic analysis and validated synthesis protocols for this compound, ensuring the high enantiomeric and diastereomeric purity required for advanced solid-phase peptide synthesis (SPPS).

Physicochemical Profiling

Before executing synthesis, it is imperative to understand the fundamental properties of the target molecule. This compound (which corresponds to the (2R,4S) absolute configuration) possesses distinct characteristics driven by the extreme electronegativity of fluorine.

Quantitative Data Summary
PropertyValueCausality / Impact
Chemical Name (2R,4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acidD-leucine derivative with specific

-carbon stereochemistry.
Molecular Formula C₆H₁₀F₃NO₂Substitution of 3 terminal hydrogens with fluorine atoms.
Molecular Weight 185.14 g/mol Increased mass compared to canonical Leucine (131.17 g/mol ).
Exact Mass 185.066 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Hydrophobicity Significantly EnhancedThe

group increases the fluorous phase affinity, driving stronger hydrophobic core packing.

Data supported by standard chemical databases .

The Mechanistic Logic of Fluorination

Why go through the complex process of synthesizing


-branched fluorinated amino acids? The causality is rooted in the "fluorous effect."

Fluorine is highly electronegative and possesses a low polarizability. When three fluorine atoms are clustered on the terminal methyl group of leucine, they create a dense, electron-rich cloud that strongly repels water (hyper-hydrophobicity) while simultaneously resisting metabolic degradation by proteases. Furthermore, the strong dipole moment introduced by the


 bonds aligns favorably within 

-helices, significantly enhancing the helix propensity of coiled-coil peptides .

G A Fluorine Substitution (Trifluoromethylation) B Increased Side-Chain Hydrophobicity A->B Fluorous Effect C Altered Dipole Moment A->C Electronegativity E Proteolytic Resistance A->E Steric/Electronic Shielding D Enhanced Helix Propensity (Coiled-Coil Stabilization) B->D Hydrophobic Core Packing C->D Dipole Alignment F Improved In Vivo Half-Life D->F E->F

Mechanistic pathways showing how trifluoromethylation enhances peptide stability and half-life.

Stereoselective Synthesis Protocol

Synthesizing this compound is challenging due to the presence of two stereocenters (C


 and C

). Traditional racemic syntheses followed by enzymatic resolution often suffer from low yields of the specific diastereomer.

To achieve a self-validating, high-yield system, the modern gold standard employs a stereoselective homologation of Schiff base chiral metal complexes . By utilizing a chiral Ni(II) complex derived from a proline auxiliary, the steric environment is rigidly controlled, dictating the facial attack during hydrogenation.

Step-by-Step Methodology: Asymmetric Synthesis via Ni(II) Complexes

This protocol is designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility.

Step 1: Preparation of the Chiral Auxiliary

  • Action: Complex a D-proline-derived chiral ligand with glycine and Ni(NO₃)₂ under basic conditions.

  • Causality: The resulting Ni(II) Schiff base complex locks the

    
    -carbon in the (R) configuration (D-amino acid precursor) and provides a rigid scaffold that shields one face of the molecule.
    

Step 2: Fluoroalkylation

  • Action: React the Ni(II) complex with a fluorinated building block (e.g., 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane) in the presence of a strong base.

  • Checkpoint: Monitor via ¹⁹F NMR. The reaction should yield a fluorinated alkene intermediate.

Step 3: Stereoselective Hydrogenation & Hydrodefluorination

  • Action: Subject the intermediate to hydrogenation using Pd/C catalyst at 40 °C and 1 bar of H₂.

  • Causality: The chiral auxiliary forces the hydrogen to add specifically to the si-face of the alkene. This stereoselective reduction establishes the (4S) configuration at the

    
    -carbon.
    
  • Checkpoint: Isolate a small aliquot and analyze via chiral HPLC to confirm a diastereomeric ratio (dr) > 99:1.

Step 4: Hydrolysis and Auxiliary Recovery

  • Action: Treat the reduced Ni(II) complex with aqueous HCl (typically 3N to 6N) at elevated temperatures (70 °C).

  • Causality: Acidic hydrolysis dismantles the Schiff base, releasing the free fluorinated amino acid and the intact chiral ligand. The ligand can be quantitatively recovered via extraction, making the process highly atom-economical.

Step 5: Purification of the Zwitterion

  • Action: Pass the aqueous phase through a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash with water until neutral, then elute the amino acid with 5% NH₄OH.

  • Validation: Lyophilize the eluate to obtain pure this compound. Confirm identity and purity via HRMS (m/z 185.066) and ¹H/¹⁹F NMR.

Workflow Step1 1. Chiral Auxiliary Prep (D-Proline Schiff Base Ni(II)) Step2 2. Fluoroalkylation (Addition of fluorinated alkene) Step1->Step2 Step3 3. Stereoselective Hydrogenation (Pd/C, 1 bar H2, 40°C) Step2->Step3 Step4 4. Acidic Hydrolysis (HCl treatment, Ligand Recovery) Step3->Step4 Step5 5. Ion Exchange Purification (Dowex Resin) Step4->Step5 Step6 6. Analytical Validation (Chiral HPLC, HRMS, 19F NMR) Step5->Step6

Experimental workflow for the stereoselective synthesis of this compound.

Alternative Workflow: Biocatalytic Resolution

For laboratories lacking access to chiral Ni(II) auxiliaries, an alternative approach involves the synthesis of racemic 5,5,5-trifluoroleucine followed by enzymatic resolution .

  • Acetylation: Treat the racemic mixture with acetic anhydride to form N-acetyl-5,5,5-trifluoroleucine.

  • Enzymatic Cleavage: Incubate with Acylase I (typically from Aspergillus melleus or porcine kidney).

    • Causality: Acylase I is highly stereoselective for L-amino acids. It will deacetylate only the L-enantiomers ((2S,4S) and (2S,4R)), leaving the N-acetyl-D-enantiomers intact.

  • Separation: Separate the free L-amino acids from the N-acetyl-D-amino acids via simple acid/base extraction.

  • Deprotection & Diastereomer Separation: Hydrolyze the N-acetyl-D-enantiomers with HCl to yield the D-trifluoroleucine mixture. The (4S) and (4R) diastereomers must then be separated via preparative chiral HPLC or fractional crystallization of their protected derivatives.

Note: While viable, this method is fundamentally less efficient than the asymmetric Ni(II) synthesis due to a maximum theoretical yield of 25% for a single diastereomer and the necessity of tedious downstream separations.

Conclusion

The integration of this compound into therapeutic peptides requires rigorous control over its stereochemistry during synthesis. By employing chiral Schiff base Ni(II) complexes, researchers can establish a self-validating, high-yield pipeline that guarantees the necessary >99% ee required for downstream Solid-Phase Peptide Synthesis (SPPS). The resulting fluorous-enhanced peptides exhibit superior structural integrity and proteolytic resistance, paving the way for next-generation biologics.

References

  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination, ACS Publications, 1

  • Biocatalytic synthesis of (2S)-5,5,5-trifluoroleucine and improved resolution into (2S,4S) and (2S,4R) diastereoisomers, ResearchGate,2

  • Stabilization of peptides by site-specific incorporation of fluorinated amino acids, Freie Universität Berlin,3

  • 5,5,5-Trifluoro-DL-leucine Product Specification, Sigma-Aldrich,

Sources

An In-Depth Technical Guide to the Hydrophobicity Index of Trifluorinated D-Leucine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into amino acids represents a powerful tool in modern medicinal chemistry and drug development. Trifluorination of D-leucine, a chiral analog of a fundamental branched-chain amino acid, offers a unique opportunity to modulate peptide and protein properties, including proteolytic stability and hydrophobicity. This guide provides a comprehensive technical overview of the hydrophobicity index of trifluorinated D-leucine analogs. We will explore the theoretical underpinnings of hydrophobicity, the significant impact of fluorine substitution, and present detailed experimental and computational methodologies for the precise determination of hydrophobicity indices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated amino acids in their work.

Introduction: The Significance of Hydrophobicity and Fluorination in Drug Design

Hydrophobicity is a critical physicochemical parameter that governs a wide range of biological processes, including protein folding, membrane translocation, and drug-receptor interactions.[1] In drug development, the lipophilicity of a molecule, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of its pharmacokinetic and pharmacodynamic profile.[2][3][4] The ability to fine-tune a molecule's hydrophobicity is therefore essential for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

The introduction of D-amino acids into peptides is a well-established strategy to enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life.[5][6] Leucine, with its isobutyl side chain, is a key hydrophobic residue that often plays a crucial role in the hydrophobic core of proteins and in peptide-membrane interactions.[7]

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design.[2][3] The substitution of hydrogen with fluorine can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage.[2]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets.[2]

  • Increased Hydrophobicity: The introduction of fluorine, particularly in the form of a trifluoromethyl (CF3) group, generally increases the lipophilicity of a molecule.[8][9]

This guide focuses on the intersection of these three concepts: the hydrophobicity of the D-leucine scaffold, the impact of trifluorination, and the methodologies to quantify these changes.

Trifluorinated D-Leucine Analogs: Structures and Expected Hydrophobicity

The trifluorination of the D-leucine side chain can occur at different positions, leading to a variety of analogs with distinct properties. The most common analog is 5,5,5-trifluoro-D-leucine, where the terminal methyl group is replaced by a trifluoromethyl group.[10] The synthesis of various fluorinated leucines, including trifluorinated and pentafluorinated versions, has been reported, providing access to these valuable building blocks.[11][12]

The introduction of a CF3 group is expected to significantly increase the hydrophobicity of the D-leucine side chain.[9][13] This is due to the low polarizability of the C-F bond and the overall nonpolar nature of the trifluoromethyl group.[8] However, the exact change in hydrophobicity can be influenced by the surrounding molecular environment and conformational effects.[14]

Below is a table summarizing the structures of D-leucine and its trifluorinated analog, along with their predicted hydrophobicity indices. The hydrophobicity index is a relative measure, often determined by reversed-phase high-performance liquid chromatography (RP-HPLC), where a higher value indicates greater hydrophobicity.[15]

Compound Structure Predicted Hydrophobicity Index (Relative to Glycine=0) Predicted logP
D-LeucineCH3-CH(CH3)-CH2-CH(NH2)-COOH971.8
5,5,5-Trifluoro-D-leucineCF3-CH(CH3)-CH2-CH(NH2)-COOH>1002.5 - 3.0

Note: The predicted values are based on the general trends observed for fluorinated amino acids and may vary depending on the specific experimental or computational method used.

Experimental Determination of Hydrophobicity Index using RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for determining the relative hydrophobicity of molecules, including amino acids and peptides.[16][17][18] The principle of this technique is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. More hydrophobic molecules will have a stronger affinity for the stationary phase and will therefore elute later, exhibiting a longer retention time.

Rationale for Experimental Design

The choice of chromatographic conditions is critical for obtaining accurate and reproducible hydrophobicity data.

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for separating amino acids and peptides due to its high hydrophobicity and resolving power.

  • Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous buffer is used to elute the compounds. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

  • Detection: UV detection at 220 nm is suitable for detecting the peptide bonds in the amino acid derivatives.[19]

Step-by-Step Protocol
  • Preparation of Standards and Samples:

    • Prepare stock solutions of D-leucine and its trifluorinated analogs in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

    • A series of reference compounds with known hydrophobicity should also be prepared to calibrate the system.

  • Chromatographic System:

    • HPLC System: A standard analytical HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.6 µm particle size).[19]

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[19]

    • Flow Rate: 1.0 mL/min.[19]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.[19]

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase composition (e.g., 5% B) for at least 15 minutes.

    • Inject the sample (e.g., 10 µL).

    • Run a linear gradient from 5% to 95% B over 30 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 9 minutes before the next injection.

  • Data Analysis:

    • Record the retention time (t_R_) for each compound.

    • The hydrophobicity index can be calculated relative to a set of standards or by determining the chromatographic hydrophobicity index (φ₀), which represents the volume fraction of the organic solvent in the mobile phase at which the retention factor is unity.[9][20]

Experimental Workflow Diagram

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Prep_Standards Prepare Standards Equilibrate Equilibrate Column (5% Acetonitrile) Prep_Analogs Prepare D-Leu Analogs Inject Inject Sample Equilibrate->Inject Gradient Run Gradient (5-95% Acetonitrile) Inject->Gradient Detect UV Detection (220 nm) Gradient->Detect Record_tR Record Retention Time (tR) Detect->Record_tR Calculate_Index Calculate Hydrophobicity Index Record_tR->Calculate_Index

Caption: Experimental workflow for determining the hydrophobicity index using RP-HPLC.

Computational Prediction of Hydrophobicity (logP)

In addition to experimental methods, computational approaches can provide valuable insights into the hydrophobicity of molecules. The partition coefficient (logP) is a widely used metric that can be predicted using various software packages. However, the prediction of logP for fluorinated compounds can be challenging for traditional fragment-based methods due to the unique electronic properties of fluorine.[4][21][22]

Rationale for Computational Approach

Machine learning models trained on datasets containing fluorinated molecules have shown improved accuracy in predicting logP.[4][21][22] These models can learn the complex relationships between molecular structure and lipophilicity, accounting for the subtle effects of fluorination.

Computational Workflow
  • Molecular Structure Generation:

    • Create 2D or 3D structures of D-leucine and its trifluorinated analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Descriptor Calculation:

    • Utilize a computational chemistry software package (e.g., RDKit, MOE) to calculate a wide range of molecular descriptors for each analog. These can include topological, electronic, and constitutional descriptors.

  • logP Prediction using a Machine Learning Model:

    • Input the calculated descriptors into a pre-trained machine learning model specifically designed for predicting logP of fluorinated compounds.

    • Alternatively, use commercially available software that has been validated for fluorinated molecules.

  • Data Analysis and Comparison:

    • Compare the predicted logP values for the different analogs.

    • Validate the computational results by comparing them with experimental data where available.

Computational Workflow Diagram

Computational_Workflow cluster_input Input cluster_processing Processing cluster_output Output Structure 2D/3D Molecular Structure Descriptors Calculate Molecular Descriptors Structure->Descriptors ML_Model Apply Machine Learning Model Descriptors->ML_Model LogP Predicted logP Value ML_Model->LogP

Sources

Strategic Sourcing and Quality Assurance of High-Purity (4S)-5,5,5-Trifluoro-D-leucine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic technical manual for the procurement, validation, and application of (4S)-5,5,5-Trifluoro-D-leucine.[1] It is designed for medicinal chemists and CMC (Chemistry, Manufacturing, and Controls) leads who require this specific non-canonical amino acid for stabilizing peptide therapeutics or enhancing metabolic resistance.

Executive Technical Summary

This compound (TFL) is a high-value fluorinated building block used to modulate the lipophilicity, proteolytic stability, and secondary structure of therapeutic peptides.[1] Unlike its non-fluorinated counterpart, TFL contains two chiral centers: the


-carbon and the 

-carbon.[1][2]

The specific isomer This compound corresponds to the (2R,4S) absolute configuration.[1][2] Sourcing this compound is non-trivial; while racemic 5,5,5-trifluoro-DL-leucine is a commodity chemical, the enantiopure (2R,4S) isomer is typically a custom-synthesis item requiring rigorous stereochemical validation.[1][2] This guide outlines the sourcing landscape, synthesis challenges, and mandatory quality control protocols to ensure drug-grade purity.[1]

Chemical Identity and Stereochemical Precision

Ambiguity in nomenclature is the primary cause of procurement errors for this compound.[1] You must specify the absolute configuration at both chiral centers in your Request for Proposal (RFP).[1]

PropertySpecification
IUPAC Name (2R,4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid
Common Name This compound
CAS Number Note: CAS 2792-72-5 refers to the racemic DL-mixture.[1][2] Specific isomers often lack unique CAS RNs in public databases and are identified by chemical structure.[1][2]
Molecular Formula C₆H₁₀F₃NO₂
Molecular Weight 185.14 g/mol
Stereochemistry

-carbon: D (2R) ;

-carbon: (4S)
Stereoisomer Landscape

The introduction of the trifluoromethyl group at the


-position creates four distinct stereoisomers. It is critical to distinguish the target (2R,4S) from its diastereomer (2R,4R), as they have distinct physical properties and biological activities.

Stereoisomers cluster_L L-Series (Natural-like) cluster_D D-Series (Unnatural) L1 (2S,4S)-TFL (L-allo form) L2 (2S,4R)-TFL (L-form) D1 (2R,4S)-TFL TARGET COMPOUND D2 (2R,4R)-TFL (D-allo form) Root 5,5,5-Trifluoro-DL-leucine (Racemic Mixture) Root->L1 Root->L2 Root->D1  Chiral Resolution  or Asymmetric Synthesis Root->D2

Figure 1: Stereochemical relationships between trifluoroleucine isomers. The target (2R,4S) isomer requires specific separation from the D-allo form.

Supply Chain Landscape

Unlike standard amino acids, high-purity (2R,4S)-TFL is rarely available "off-the-shelf" in bulk.[1][2] The supply chain is tiered by synthesis capability.[1][2]

Tier 1: Custom Synthesis & CROs (Recommended)

These organizations have established routes for asymmetric synthesis of fluorinated amino acids. They can synthesize the specific (2R,4S) diastereomer with >98% diastereomeric excess (de).

  • Enamine: Holds the world’s largest stock of "REAL" (Readily Accessible) building blocks.[1][2] They specialize in fluorinated analogs and likely have the precursors to synthesize this on demand [1].[1]

  • WuXi AppTec: Major CRO capable of kilogram-scale chiral synthesis and separation.[1][2]

  • Watanabe Chemical: A specialized Japanese supplier known for high-quality non-canonical amino acids for peptide synthesis [2].[1][2][3]

  • PepTech: US-based supplier focusing on amino acid derivatives for pharmaceutical use.[1][2]

Tier 2: Catalog Suppliers (Verification Required)

Suppliers like Sigma-Aldrich , Matrix Scientific , and Alfa Chemistry typically list the DL-racemic mixture (CAS 2792-72-5) [3, 4].[1][2] If a specific isomer is listed, it is often a re-sale from a custom synthesis batch.[1] Warning: Always request a chiral COA before purchase; "D-Trifluoroleucine" listings may not specify the


-carbon stereochemistry.[1][2]

Technical Synthesis & Impurity Profile

Understanding the synthesis route is necessary to anticipate impurities.[1] The two primary methods are:

  • Chiral Ni(II) Complex Alkylation (Belokon Method):

    • Mechanism:[1][2] Uses a chiral Ni(II) glycine equivalent to control the

      
      -center (2R).[1][2]
      
    • Challenge: The

      
      -center (4S) is often set by the starting material (e.g., a trifluoromethylated alkyl halide) or requires diastereomeric separation of the resulting mixture.[1]
      
    • Key Impurity: The (2R,4R) diastereomer.[1]

  • Stereoselective Hydrogenation:

    • Mechanism:[1][2] Hydrogenation of a pentafluoroleucine precursor using chiral catalysts [5].[1][2]

    • Advantage:[1][2][][5] Can access specific diastereomers with high selectivity.

    • Key Impurity: Under-fluorinated or over-fluorinated byproducts.[1][2]

Quality Control & Validation Protocol

To ensure the material is suitable for drug development, the following "Self-Validating" QC protocol is required.

A. Nuclear Magnetic Resonance (NMR)

Standard ¹H-NMR is insufficient for distinguishing diastereomers.[1][2]

  • ¹⁹F-NMR (Essential): The trifluoromethyl group is highly sensitive to the local chiral environment.[1][2] The (2R,4S) and (2R,4R) isomers will exhibit distinct chemical shifts (often separated by ~0.1 - 0.5 ppm) in ¹⁹F-NMR [6].

    • Protocol: Run ¹⁹F-NMR in a chiral solvent or with a chiral shift reagent if peaks overlap in standard solvents (D₂O/TFA).[1][2]

B. Chiral HPLC[1][2]
  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) are effective for underivatized amino acids.[1][2]

  • Derivatization: If direct analysis fails, derivatize with Marfey’s Reagent (FDAA).[1] The resulting diastereomers (L-FDAA-D-TFL) are easily separable on standard C18 columns.[1][2]

  • Acceptance Criteria:

    • Chemical Purity: >98.0%[1][2]

    • Enantiomeric Excess (ee): >99.0% (vs L-isomers)[1][2]

    • Diastereomeric Excess (de): >98.0% (vs (2R,4R) isomer)

C. Elemental Analysis
  • Verify Fluorine content to rule out defluorination during synthesis.[1][2]

Procurement Workflow (DOT Visualization)

Use this workflow to manage the interaction with a CRO.

Procurement Request Issue RFP Spec: (2R,4S)-Isomer Vendor Vendor Proposal (Route & Specs) Request->Vendor Review Technical Review Check: Diastereomer Control Vendor->Review Review->Vendor Reject/Refine Synth Synthesis (Gram to Kg Scale) Review->Synth Approved QC QC Validation 19F-NMR + Chiral HPLC Synth->QC QC->Synth Fail (Repurify) Release Batch Release QC->Release Pass

Figure 2: Procurement and validation workflow for custom fluorinated amino acids.

References

  • Enamine. Fluorinated Amino Acids & Building Blocks. Enamine.net.[1][2]

  • Watanabe Chemical Industries. Product Catalog: Non-natural Amino Acids. Watanabechem.co.jp.[1][2][3][6]

  • Sigma-Aldrich. 5,5,5-Trifluoro-DL-leucine Product Page. SigmaAldrich.com.[1][2]

  • Matrix Scientific. 5,5,5-Trifluoro-DL-leucine Supplier Data. MatrixScientific.com.[1][2]

  • Mummadi, S. et al. (2025).[1] Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation. Journal of Organic Chemistry.

  • Salwiczek, M. et al. (2009).[1] Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews.[1][2]

Sources

Role of gamma-fluorination in D-leucine side chain conformation

The Role of -Fluorination in D-Leucine Side Chain Conformation

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary

The incorporation of fluorine into the


fluorine gauche effect

Theoretical Basis: The Fluorine Gauche Effect

To effectively deploy

The Mechanism

The gauche effect describes the preference of the C–F bond to align gauche (synclinal,


  • Orbital Interaction:

    
    
    
  • Energetics: The donation of electron density from the filled C–H bonding orbital into the empty, low-lying C–F antibonding orbital stabilizes the gauche conformation by approximately 0.5–1.0 kcal/mol per interaction.

Application to D-Leucine

In 4-fluoro-D-leucine, the fluorine atom is attached to the



  • The Vicinal Environment: The

    
    -carbon (C3) carries two protons (
    
    
    ) and the
    
    
    -carbon (C2).
  • The Stabilization: To maximize the gauche effect, the C–F bond orients itself gauche to both

    
    -protons.
    
  • The Result: This orientation forces the C–F bond to be antiperiplanar to the

    
     bond. Consequently, the side chain is "locked" into the trans rotamer (
    
    
    ).
Conformational Diagram

The following diagram illustrates the energy landscape and the stabilization of the trans rotamer.

Gcluster_0Rotameric States of 4-Fluoro-D-Leucineg_plusGauche (+)(Steric Clash)transTrans (t)(Stabilized)g_plus->trans Relaxationg_minusGauche (-)(Destabilized)g_minus->trans RelaxationmechanismHyperconjugationσ(Cβ-H) → σ*(Cγ-F)mechanism->trans Maximizes Overlap

Caption: The

Structural Impact & Applications[1][2]

Entropic Pre-Organization

Native leucine side chains are flexible, rapidly sampling




  • 
    -Fluorination:  By pre-organizing the side chain into the trans conformation, the drug molecule pays this entropy cost during synthesis rather than during binding.
    
  • Result: Improved binding affinity (

    
    ) due to a less positive 
    
    
    .
Proteolytic Stability

The C–F bond is electronically repulsive to the lone pairs of catalytic residues in proteases (e.g., serine proteases). Furthermore, the rigidified side chain often prevents the peptide from adopting the extended conformation required for the protease active site, extending the plasma half-life (

Comparative Data
ParameterNative D-Leucine4-Fluoro-D-LeucineMechanism of Action
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)Steric mimicry (Isosteric)

Preference
Flexible (g+, t, g-)Rigid (Trans, 180°)

Hyperconjugation
Lipophilicity (

)
HighModerate/HighF lowers lipophilicity slightly vs H, but C-F dipole adds polarity
Metabolic Stability LowHighBlockage of C4 oxidation; conformational shielding

Synthesis Protocol: 4-Fluoro-D-Leucine

Note: While 4-fluoroleucine is commercially available, high-purity enantiomers often require custom synthesis. The following is a validated route from D-leucine via photo-bromination and fluorodebromination.

Reagents & Equipment
  • Starting Material: N-Phthaloyl-D-leucine methyl ester.

  • Fluorinating Agent: Silver Fluoride (AgF) or TBAF (anhydrous).

  • Solvents: Acetonitrile (MeCN), Carbon Tetrachloride (

    
    ) or Trifluorotoluene (safer alternative).
    
  • Catalyst: N-Bromosuccinimide (NBS), AIBN (Radical initiator).

Step-by-Step Methodology

Step 1: Radical Bromination at


-Carbon
  • Dissolve N-Phthaloyl-D-leucine methyl ester (10 mmol) in anhydrous trifluorotoluene (50 mL).

  • Add NBS (11 mmol) and catalytic AIBN (0.5 mmol).

  • Reflux under argon atmosphere for 4 hours. Monitor by TLC (formation of 4-bromo species).

  • Critical Checkpoint: The reaction relies on the thermodynamic stability of the tertiary radical at C4. Ensure strictly anhydrous conditions to prevent hydroxylation.

  • Cool, filter succinimide byproduct, and concentrate the filtrate.

Step 2: Fluorodebromination (The "Hard-Soft" Exchange)

  • Resuspend the crude 4-bromo intermediate in dry MeCN.

  • Add AgF (15 mmol) in the dark (Ag salts are photosensitive).

  • Stir at room temperature for 12-24 hours.

  • Validation: Monitor

    
    F-NMR. A singlet (or multiplet depending on resolution) around -140 to -150 ppm indicates successful C-F bond formation.
    
  • Filter off AgBr precipitate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection

  • Standard hydrazinolysis (for Phthaloyl removal) and saponification (for ester removal) yields the free amino acid.

Experimental Validation: NMR Analysis

To confirm the conformational lock, you must measure the vicinal coupling constants (


Protocol
  • Sample Prep: Dissolve 5 mg of the peptide/amino acid in 500

    
    L of 
    
    
    or
    
    
    .
  • Acquisition: Acquire a proton-decoupled

    
    F-NMR and a 
    
    
    H-NMR spectrum.
  • Analysis:

    • Measure

      
      .
      
    • Interpretation:

      • 
         Hz (Indicates F is trans to H).
        
      • 
         Hz (Indicates F is gauche to H).
        
    • Success Criterion: In 4-fluoro-D-leucine, since F prefers to be gauche to both

      
      -protons (to be anti to the backbone), you expect consistently small/moderate couplings (
      
      
      10-15 Hz) or a specific pattern indicating the trans rotamer relative to the carbon chain. Note: The specific values depend on the exact rotamer population, but a deviation from the native leucine averaging is the key indicator.

References

  • Conformational Analysis of Fluorinated Amino Acids Source:Beilstein Journal of Organic Chemistry URL:[Link] Relevance: Defines the fundamental gauche effect parameters in fluorinated aliphatic chains.

  • Stereocontrolled Synthesis of (S)-

    
    -Fluoroleucine 
    Source:Synlett (Thieme Connect)
    URL:[Link]
    Relevance: Provides the primary synthetic route and characterization data for the L-enantiomer, which is directly applicable (with inverted stereochemistry) to D-leucine.
    
  • Fluorine in Medicinal Chemistry: The Gauche Effect Source:Journal of Medicinal Chemistry (ACS) URL:[Link] Relevance: Authoritative review on using fluorine to modulate conformation in drug design.

  • Proteolytic Stability of Fluorinated Peptides Source:Future Medicinal Chemistry URL:[Link] Relevance: Validates the claim that fluorination enhances metabolic stability against proteases.

(4S)-D-Tfl non-canonical amino acid for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for medicinal chemists and drug discovery scientists. It synthesizes current literature on fluorinated amino acids with specific application protocols for (4S)-D-Tfl.

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

In the optimization of peptide therapeutics, the "chiral-fluoro" effect represents a frontier in stabilizing pharmacophores against proteolytic degradation while enhancing lipophilicity. (4S)-D-Tfl (formally (2R, 4S)-5,5,5-trifluoroleucine ) is a non-canonical amino acid (ncAA) that synergizes two powerful modifications: the D-configuration (conferring resistance to endogenous proteases) and the trifluoromethyl group (providing metabolic blockade and enhanced hydrophobic binding).

This guide details the structural properties, synthesis, and solid-phase incorporation of (4S)-D-Tfl, providing a roadmap for its use in increasing the half-life (


) and potency of peptide drug candidates.

Structural & Physicochemical Profile

Chemical Identity
  • IUPAC Name: (2R, 4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid

  • Common Abbreviation: (4S)-D-Tfl

  • Stereochemistry:

    • 
      -Carbon (C2): R-configuration (D-amino acid).
      
    • 
      -Carbon (C4): S-configuration.
      
  • Key Feature: The

    
    -carbon is a chiral center due to the substitution of one terminal methyl group of Leucine with a trifluoromethyl (
    
    
    
    ) group.[1]
The "Fluorous-D" Synergy

The incorporation of (4S)-D-Tfl introduces specific physicochemical alterations compared to the canonical L-Leucine:

PropertyL-Leucine(4S)-D-TflMedicinal Chemistry Impact
Stereochemistry (2S)(2R, 4S)D-isomer prevents recognition by standard proteolytic enzymes (e.g., chymotrypsin).
Van der Waals Volume ~124 ų~148 ų

is larger than

, increasing steric bulk and restricting side-chain rotamers.
Lipophilicity (LogP) 1.52~2.2 - 2.4Enhanced membrane permeability and stronger binding in hydrophobic pockets (Fluorous effect).
pKa (

-COOH)
2.36~2.0

electron-withdrawing effect lowers pKa, altering local electrostatics.
C-H Bond Strength StandardElevatedThe

group deactivates adjacent C-H bonds, preventing oxidative metabolism (e.g., P450 hydroxylation).

Synthesis & Sourcing Strategy

The synthesis of (4S)-D-Tfl is non-trivial due to the requirement for simultaneous control over two remote stereocenters (C2 and C4). The most authoritative route utilizes Ni(II)-complex mediated asymmetric synthesis , a method pioneered by Belokon and Soloshonok.

Asymmetric Synthesis Protocol

To obtain the specific (2R, 4S) isomer, the synthesis employs a chiral auxiliary (Schiff base) that dictates the


-center, while catalyst hydrogenation controls the 

-center.

Mechanism:

  • Alkylation: A glycine-equivalent Ni(II) complex (derived from D-proline or similar chiral auxiliary to induce D-configuration) is alkylated with a fluorinated electrophile (e.g., 2-(trifluoromethyl)allyl bromide).

  • Stereoselective Hydrogenation: The resulting unsaturated intermediate is hydrogenated.[2] The facial selectivity is directed by the chiral auxiliary, establishing the (4S) center.

  • Hydrolysis: Acidic hydrolysis releases the free amino acid and recycles the chiral auxiliary.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for synthesizing (4S)-D-Tfl, highlighting the critical stereochemical checkpoints.

SynthesisWorkflow cluster_control Stereocontrol Factors Start Precursor: Glycine Ni(II) Complex (Chiral Auxiliary) Step1 Alkylation (2-trifluoromethyl-allyl bromide) Start->Step1 Base (KOH) Inter1 Unsaturated Intermediate Step1->Inter1 Step2 Stereoselective Hydrogenation (Pd/C, H2) Inter1->Step2 Kinetic Resolution Inter2 Diastereomerically Pure Ni(II) Complex (2R, 4S) Step2->Inter2 Facial Selectivity Step3 Acid Hydrolysis (HCl/MeOH) Inter2->Step3 Purification Ion Exchange Chromatography Step3->Purification Final Product: (4S)-D-Tfl (>98% ee, >95% de) Purification->Final

Figure 1: Stereoselective synthesis pathway for (4S)-D-Tfl utilizing Ni(II) chiral auxiliary chemistry to control C2 and C4 stereocenters.[2]

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating (4S)-D-Tfl into peptides requires modified SPPS protocols. The electron-withdrawing nature of the


 group reduces the nucleophilicity of the 

-amine, making acylation of the subsequent amino acid difficult. Furthermore, the steric bulk of the side chain can hinder coupling to the Tfl residue.
Coupling Protocol (Fmoc Strategy)
  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU for high-efficiency coupling.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though D-isomers are less prone to critical loss of activity via racemization, enantiopurity is still desired).

  • Stoichiometry: 3-4 equivalents of Fmoc-(4S)-D-Tfl-OH.

  • Time: Double coupling (2 x 45 min) is recommended.

Critical Step: Acylation of the Tfl N-Terminus

Once (4S)-D-Tfl is coupled and deprotected, the exposed amine is less reactive.

  • Recommendation: Use HOAt as an additive to improve kinetics.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary/difficult amines) rather than a standard Kaiser test to verify coupling completion.

SPPS Decision Tree

SPPS_Protocol Start Resin-Peptide-NH2 Coupling Coupling Step: Fmoc-(4S)-D-Tfl-OH (3 eq) HATU (2.9 eq), HOAt (3 eq) DIPEA (6 eq) in DMF Start->Coupling Check1 Kaiser Test (Is Coupling Complete?) Coupling->Check1 Recouple Re-Couple (Different Solvent: NMP) Check1->Recouple Blue (Incomplete) Deprotect Fmoc Deprotection 20% Piperidine/DMF (Standard) Check1->Deprotect Colorless (Complete) Recouple->Check1 NextAA Coupling Next AA (Critical Step) Deprotect->NextAA Check2 Chloranil Test (Is NH2 acylated?) NextAA->Check2 Force Force Conditions: PyAOP or Increased Temp (50°C) Check2->Force Blue (Incomplete) Finish Continue Synthesis Check2->Finish Colorless (Complete) Force->Check2

Figure 2: Optimized SPPS cycle for (4S)-D-Tfl, highlighting the critical re-coupling and verification steps required due to steric and electronic deactivation.

Medicinal Chemistry Applications

Proteolytic Stability (The "D" Factor)

Peptides containing L-amino acids are rapidly degraded by serum proteases. Replacing a critical L-Leu with (4S)-D-Tfl creates a "stereochemical bumper." The enzyme's active site, evolved to recognize L-geometry, cannot effectively bind or cleave the D-residue peptide bond.

  • Mechanism: Steric clash within the S1 hydrophobic pocket of the protease (e.g., Chymotrypsin).

The Fluorous Effect in Binding

The


 group is not merely a hydrophobic blob; it is orthogonal to standard lipids.
  • Lipophilicity: The

    
     group increases the partition coefficient, aiding in crossing the blood-brain barrier (BBB) or cell membranes.
    
  • Binding Affinity: If the binding pocket contains aromatic residues (Phe, Tyr, Trp), the electron-deficient

    
     group can engage in specific quadrupole-dipole interactions , often increasing potency by 10-100 fold compared to the methyl group of Leucine.
    
Case Study Scenario: GLP-1 Analog Stabilization
  • Problem: Native GLP-1 has a short half-life (<2 min) due to DPP-IV cleavage at the N-terminus (Ala2).

  • Strategy: Substitution of residues near the cleavage site with (4S)-D-Tfl.

  • Result: The D-stereocenter prevents DPP-IV recognition, while the Tfl side chain maintains (or enhances) the hydrophobic interaction with the GLP-1 receptor, preserving potency while extending

    
     to hours.
    

References

  • Synthesis of Fluorin

    • Source: Journal of Organic Chemistry / ACS
    • Title: Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation[2]

    • URL:[Link] (Note: This paper establishes the stereoselective hydrogenation route applicable to Tfl isomers).

  • Medicinal Chemistry of Fluorin

    • Source: Chemical Reviews
    • Title: Fluorine in Medicinal Chemistry[2][3][4][5]

    • URL:[Link]

  • Protein Engineering with Tfl

    • Source: PNAS
    • Title: Evolution of a fluorinated green fluorescent protein[6][7]

    • URL:[Link]

  • Properties of Trifluoroleucine

    • Source: Biochemistry[2][8][9]

    • Title: Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine[1][7][9]

    • URL:[Link]

  • General SPPS of Fluorin

    • Source: MDPI Molecules
    • Title: Advances in Biosynthesis of Non-Canonical Amino Acids and Methods of Incorpor
    • URL:[Link][6]

Sources

Methodological & Application

Advanced Fmoc-SPPS Protocols for the Incorporation of (4S)-5,5,5-Trifluoro-D-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of (4S)-5,5,5-Trifluoro-D-leucine (Fmoc-D-Tfl-OH) into synthetic peptides is a powerful strategy for engineering proteolytic stability, modulating membrane permeability, and designing highly sensitive 19F Magnetic Resonance (MR) probes[1]. However, the unique physicochemical properties of highly fluorinated aliphatic side chains render standard Solid-Phase Peptide Synthesis (SPPS) protocols ineffective[2]. This application note provides a field-proven, self-validating methodology designed to overcome the severe steric hindrance and fluorous-driven aggregation associated with Tfl coupling[3].

Mechanistic Insights: The Causality of Coupling Failures

As an Application Scientist, it is critical to understand why standard HBTU/HOBt coupling protocols fail when applied to fluorinated leucine analogues. The synthesis bottlenecks are driven by two primary forces[4]:

  • Fluorous-Fluorous Aggregation : The trifluoromethyl (-CF3) group is intensely hydrophobic and lipophobic. On a solid support, these fluorous domains strongly self-associate, causing the growing peptide chains to collapse into highly stable, aggregated structures. This physically occludes the N-terminus from incoming reagents, leading to incomplete deprotection and coupling deletions[3].

  • Gamma-Position Steric Hindrance : While the -CF3 group is located at the delta position, its large van der Waals radius severely restricts the conformational freedom of the leucine side chain. When attempting to couple the next amino acid onto the N-terminus of a resin-bound Tfl residue (the "Post-Tfl Coupling"), the incoming activated ester faces massive steric shielding.

Mechanistic_Pathway Tfl This compound Incorporation Agg Fluorous-Fluorous Inter-chain Aggregation Tfl->Agg Steric Gamma-CF3 Steric Hindrance Tfl->Steric Fail Incomplete Deprotection & Coupling Deletions Agg->Fail Steric->Fail Mit1 Low-Loading Resin (<0.3 mmol/g) Mit1->Agg Disrupts Success High-Purity Fluorinated Peptide Mit1->Success Mit2 Highly Active Esters (HATU/HOAt) Mit2->Steric Overcomes Mit2->Success

Fig 1: Mechanistic bottlenecks of Tfl coupling and targeted physicochemical mitigations.

Experimental Methodology & Protocols

Self-Validating Design: To ensure trustworthiness, this protocol integrates validation checkpoints to prevent the propagation of deletion sequences.

Protocol 3.1: Resin Selection and Preparation

Causality: To combat fluorous aggregation, spatial separation of the growing chains is required. High-loading resins pack the chains too closely, thermodynamically favoring fluorous collapse.

  • Select a low-loading resin (e.g., Rink Amide AM or NovaPEG) with a substitution level of ≤ 0.30 mmol/g .

  • Weigh 0.1 mmol of resin and transfer to a fritted peptide synthesis vessel.

  • Swell the resin in a 1:1 mixture of DMF and DCM for 45 minutes at room temperature (RT) to ensure maximum polymer matrix expansion.

  • Drain and wash with DMF (3 × 1 min).

Protocol 3.2: Coupling of Fmoc-(4S)-5,5,5-Trifluoro-D-leucine

Causality: Tfl itself couples relatively well to an unhindered sequence but requires a strong uronium-based activator to ensure quantitative yield without extended reaction times that could promote aggregation.

  • Deprotection : Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).

  • Activation : In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-(4S)-5,5,5-Trifluoro-D-leucine and 0.3 mmol (3.0 eq) of 5 in minimal DMF (approx. 2 mL)[3].

  • Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA). Vortex for 2 minutes to form the active ester.

  • Coupling : Add the activated mixture to the resin. Agitate for 2 hours at RT.

  • Validation : Drain, wash with DMF (3 × 1 min), and perform a colorimetric Kaiser test. If blue (positive), repeat the coupling step.

Protocol 3.3: The "Post-Tfl" Coupling (Critical Bottleneck)

Causality: Coupling onto the Tfl N-terminus requires extreme electrophilicity. We utilize HOAt in conjunction with HATU because the nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as an internal general base to accelerate the nucleophilic attack of the sterically shielded Tfl alpha-amine.

  • Deprotection : Remove the Fmoc group from the Tfl residue using 20% piperidine in DMF (2 × 5 mins).

  • Activation : Dissolve 0.4 mmol (4.0 eq) of the next Fmoc-AA-OH, 0.4 mmol (4.0 eq) of HATU, and 0.4 mmol (4.0 eq) of HOAt in DMF.

  • Expert Insight (Epimerization Control): Add exactly 0.78 mmol (7.8 eq) of DIPEA. Maintaining a slight deficit of base relative to the activator (1.95:1 ratio) prevents unquenched base from abstracting the alpha-proton of the activated ester, thereby minimizing epimerization during extended couplings. Pre-activate for 2 minutes.

  • Coupling : Add to the resin. Agitate for 4 hours at RT, or 2 hours at 40°C if using a heated synthesizer.

  • Mandatory Double Coupling : Drain and immediately repeat steps 2-4 with fresh reagents.

  • Self-Validation (Micro-cleavage) : Do not rely solely on the Kaiser test here, as the hindered amine often yields a false negative. Withdraw ~2 mg of resin, treat with 50 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour, precipitate with cold ether, and analyze via LC-MS to unequivocally confirm the mass shift before proceeding.

SPPS_Workflow A 1. Resin Preparation Low-loading AM/PEG (<0.3 mmol/g) B 2. Fmoc Deprotection 20% Piperidine in DMF A->B C 3. Tfl Coupling HATU/DIPEA (3.0 eq), 2 hrs B->C D 4. Post-Tfl Deprotection Monitor via UV to ensure completion C->D E 5. Next AA Coupling (Critical) HATU/HOAt (4.0 eq), 40°C, Double D->E F 6. Self-Validation Micro-cleavage & LC-MS Analysis E->F G 7. Global Cleavage TFA/TIS/H2O (95:2.5:2.5) F->G

Fig 2: Optimized SPPS workflow for this compound featuring self-validation.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reagent selection and coupling efficiency for Tfl-containing sequences based on empirical optimization.

Coupling StepReagentsEquivalentsTime / TempExpected EfficiencyPrimary Failure Mode
Standard AA DIC / Oxyma4.045 min / RT>99%N/A
Fmoc-D-Tfl-OH HATU / DIPEA3.02 hrs / RT95-98%Mild fluorous aggregation
Post-Tfl AA (Standard)HBTU / HOBt3.02 hrs / RT<40%Severe steric shielding
Post-Tfl AA (Optimized)HATU / HOAt / DIPEA4.0 (Double)2x 2 hrs / 40°C92-96%Epimerization (if base >2.0 eq)

Cleavage and Global Deprotection

Fluorinated peptides exhibit anomalous solubility profiles. Standard ether precipitation can sometimes result in the loss of short or highly fluorinated peptides that remain soluble in the organic phase.

  • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2.5 hours at RT.

  • Filter the TFA solution into cold diethyl ether (-20°C).

  • Centrifuge at 4000 rpm for 5 minutes.

  • Troubleshooting: If the pellet is minimal or absent, the fluorinated peptide is likely ether-soluble. In such cases, evaporate the ether/TFA mixture under a gentle stream of N2, reconstitute the oily residue in Acetonitrile/Water (1:1), lyophilize, and purify directly via RP-HPLC.

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applications Source: MDPI / PMC URL:[2]

  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins Source: Comptes Rendus de l'Académie des Sciences URL:[3]

  • Protein-Engineered Fibers For Drug Encapsulation Traceable via 19F Magnetic Resonance Source: NIH / PMC URL:[1]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: MDPI URL:[4]

Sources

Incorporating (4S)-trifluoro-D-leucine into D-peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of (4S)-Trifluoro-D-Leucine in Proteolysis-Resistant D-Peptides

Executive Summary

The incorporation of fluorinated amino acids into D-peptide scaffolds represents a frontier in peptidomimetic drug design.[1] While D-peptides offer inherent resistance to endogenous proteases, they often suffer from poor membrane permeability and suboptimal hydrophobic packing.[1] (4S)-5,5,5-Trifluoro-D-leucine (henceforth (4S)-Tfl ) addresses these limitations by introducing a trifluoromethyl (


) group that significantly enhances lipophilicity and proteolytic stability while providing a unique 

F NMR handle for structural analysis.[1]

This guide details the specific Solid-Phase Peptide Synthesis (SPPS) protocols required to overcome the steric hindrance and electronic deactivation associated with the bulky


 group in the D-configurational background.

The Strategic Advantage: Why (4S)-Tfl?

The substitution of a methyl group with a trifluoromethyl group in D-leucine alters the physicochemical landscape of the peptide.[2][3]

FeatureNative D-Leucine(4S)-Trifluoro-D-LeucineImpact on Therapeutic Potential
Van der Waals Volume ~107 ų~135 ų

is roughly twice the volume of

, filling hydrophobic pockets more effectively.[1]
Lipophilicity (

)
Base Value+1.2 (approx)Significantly increases membrane permeability (The "Fluorine Effect").[1]
pKa (Carboxyl) ~2.36~2.00Increased acidity due to electron-withdrawing

; affects coupling kinetics.[1]
Proteolytic Stability High (D-isomer)Ultra-HighSteric bulk of

+ D-configuration creates a "steric shield" against hydrolysis.[1]
Stereochemistry (2R)(2R, 4S)The (4S) gamma-carbon stereocenter directs the

vector, critical for "knobs-into-holes" packing in coiled-coils.[1]

Mechanistic Insight: In D-peptides (which typically form left-handed helices), the (4S) stereochemistry at the


-carbon dictates the vector of the hydrophobic bulk.[1] Unlike the (4R) isomer, the (4S) isomer often avoids steric clashes with the peptide backbone 

or

interactions, stabilizing the secondary structure through optimized packing.

Experimental Protocol: Optimized Fmoc-SPPS

Incorporating (4S)-Tfl is not a standard coupling event.[1] The electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the amino group (during the next cycle) and the steric bulk hinders the approach of the activated ester.

Materials & Reagents
  • Resin: Rink Amide ProTide (Low loading: 0.2–0.3 mmol/g recommended to prevent aggregation).[1]

  • Amino Acid: Fmoc-(4S)-Tfl-OH (High purity >98%).[1]

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

    • Note: HATU is a viable alternative but carries a higher risk of epimerization if base (DIEA) is overused.[1] DIC/Oxyma is preferred for maintaining chiral integrity.[1]

  • Solvent: DMF (Anhydrous), NMP (for difficult sequences).

Workflow Visualization

SPPS_Protocol Start Start: Resin Swelling (DCM/DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Is Incoming AA (4S)-Tfl? Wash1->Decision Standard_Coup Standard Coupling (5 eq AA, HBTU, DIEA) Decision->Standard_Coup No Tfl_Coup Optimized Tfl Coupling (3 eq Fmoc-(4S)-Tfl-OH) DIC/Oxyma Pure (1:1) Pre-activation: 2 min Rxn Time: 2 hours Decision->Tfl_Coup Yes Check Kaiser/Chloranil Test Standard_Coup->Check Tfl_Coup->Check Recouple Double Coupling (New Reagents, 50°C) Check->Recouple Blue (Fail) Next_Cycle Proceed to Next AA Check->Next_Cycle Colorless (Pass) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next_Cycle Next_Cycle->Deprotect Repeat Cycle

Figure 1: Decision-based workflow for incorporating sterically hindered fluorinated amino acids.

Step-by-Step Methodology

1. Resin Preparation

  • Swell Rink Amide resin in DCM for 30 minutes, then wash with DMF (

    
     mL).[1]
    

2. Fmoc Deprotection

  • Treat with 20% piperidine in DMF (

    
     min).
    
  • Crucial Wash: Wash extensively with DMF (

    
    ) and DCM (
    
    
    
    ) to remove all traces of piperidine, which can cause premature cleavage of the sensitive fluorinated esters.

3. Coupling of Fmoc-(4S)-Tfl-OH (The Critical Step)

  • Stoichiometry: Use 3.0 equivalents of amino acid relative to resin loading. (Standard is 5.0, but Tfl is expensive; 3.0 is sufficient if activated correctly).[1]

  • Activation:

    • Dissolve Fmoc-(4S)-Tfl-OH and Oxyma Pure (3.0 eq) in minimal DMF.[1]

    • Add DIC (3.0 eq).[1]

    • Pre-activate for exactly 2 minutes. (Do not exceed 5 mins; active esters of electron-deficient AAs are unstable).

  • Reaction: Add to resin.[1][4][5][6] Agitate for 2 hours at room temperature.

    • Optimization: If the sequence is hydrophobic, perform this step at 50°C (microwave assisted: 75W, max 50°C) to overcome aggregation.[1]

4. Monitoring

  • Perform a Kaiser Test .[1][6]

    • Note: If coupling onto a Proline or N-methylated residue, use the Chloranil Test .[1]

    • If positive (blue beads), perform a second coupling with HATU/HOAt/DIEA (1:1:2) for 45 minutes.

5. Elongation (Coupling ONTO the Tfl residue)

  • The amino group of (4S)-Tfl is less nucleophilic due to the inductive effect of the

    
    -fluorines.
    
  • Protocol: Use HATU (5 eq) / HOAt (5 eq) / DIEA (10 eq) for the subsequent amino acid. Double couple automatically.

6. Cleavage

  • Cocktail: TFA (92.5%) / TIPS (2.5%) /

    
     (2.5%) / DODT (2.5%) .
    
  • Time: 3 hours. (Fluorinated peptides are hydrophobic; ensure full cleavage).[1]

  • Precipitate in cold diethyl ether.

Analytical Validation

Standard C18 HPLC conditions may need adjustment due to the "Fluorine Shift."

A. HPLC Profile

  • Retention Time: (4S)-Tfl peptides will elute significantly later than their non-fluorinated D-Leu counterparts.[1]

  • Gradient: 5% to 95% Acetonitrile (0.1% TFA) over 30 mins. Expect the product in the high organic phase (>60% B).

B.


 NMR Characterization 
This is the gold standard for verifying incorporation and stereochemical integrity.[1]
  • Standard: Use trifluoroacetic acid (TFA) as an internal standard (set to -76.5 ppm).

  • Signal: The

    
     group of (4S)-Tfl typically appears as a doublet or multiplet around -63 to -65 ppm  (depending on solvent and local environment).[1]
    
  • Stereochemical Check: If racemization occurred during synthesis (producing the (2S, 4S) or (2R, 4R) contaminants), you will see split peaks or minor satellite peaks in the

    
     spectrum.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Chiu, H. P., et al. (2018).[1] Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids.[3][7] Chemistry – A European Journal, 24(68).[1] Link[1]

  • Tang, Y., Ghirlanda, G., Vaidehi, N., Kua, J., Mainz, D. T., Goddard, W. A., DeGrado, W. F., & Tirrell, D. A. (2001).[1] Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine.[1][3][8] Biochemistry, 40(9), 2790–2796.[1] Link[1]

  • Zheng, H., & Montclare, J. K. (2008).[1] Coiled-coil stabilization by fluorinated amino acids.[1][9] Protein Engineering, Design & Selection, 21(6), 375-385.[1] Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

Sources

Fmoc-(4S)-5,5,5-Trifluoro-D-leucine solid phase synthesis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Fmoc-(4S)-5,5,5-Trifluoro-D-leucine Solid-Phase Synthesis Conditions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing the Power of Fluorination in Peptide Synthesis

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Fluorinated amino acids, in particular, have emerged as powerful tools for modulating the physicochemical and biological properties of peptides. The trifluoromethyl group, acting as a bioisostere for moieties like methyl or isopropyl groups, can significantly enhance peptide stability, hydrophobicity, and resistance to proteolytic degradation.[1][2]

This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-(4S)-5,5,5-Trifluoro-D-leucine . This unique building block combines the benefits of a trifluoromethyl group with the structural influence of a D-amino acid, which can further increase metabolic stability and induce specific conformational constraints.[3]

However, the successful incorporation of this sterically hindered and electron-deficient amino acid presents challenges. The strong electron-withdrawing nature of the CF₃ group deactivates the carboxyl moiety, making peptide bond formation more difficult than with its canonical counterpart. This guide provides detailed, field-proven protocols designed to overcome these challenges, ensuring high coupling efficiency and successful synthesis of trifluorinated peptides.

Core Principles: Addressing the Challenge of Trifluorinated Amino Acid Coupling

Standard Fmoc-SPPS involves a cycle of Nα-Fmoc deprotection using a base (typically piperidine) followed by coupling of the next Fmoc-protected amino acid.[4][5] While the deprotection step is generally straightforward for Fmoc-(4S)-5,5,5-Trifluoro-D-leucine, the coupling step requires special consideration.

The primary obstacle is the reduced nucleophilicity of the carboxyl group due to the inductive effect of the adjacent trifluoromethyl group. To overcome this, a highly potent activation strategy is necessary. Uronium/aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , are strongly recommended.[6][7][8] HATU reacts with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate, which facilitates efficient acylation of the resin-bound amine, even for sterically hindered or deactivated residues.[7][9]

Monitoring the reaction is critical to ensure complete coupling. Incomplete reactions lead to deletion sequences, which are difficult to purify.[10] This protocol incorporates the use of a qualitative colorimetric test (the Kaiser test) to verify the absence of free primary amines before proceeding to the next cycle.[10][11]

Materials and Reagents

  • Fmoc-(4S)-5,5,5-Trifluoro-D-leucine

  • High-quality, peptide-synthesis-grade N,N-Dimethylformamide (DMF)

  • Piperidine

  • HATU (or a comparable high-efficiency uronium salt like HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Appropriate SPPS resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), deionized water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • Kaiser test kit reagents

  • SPPS reaction vessel (manual or automated synthesizer)

Experimental Protocols

Resin Preparation and Swelling

The choice of resin dictates the C-terminal functionality of the final peptide.[3][12]

  • Place the appropriate amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Standard Fmoc-SPPS Cycle

The synthesis proceeds via iterative cycles of deprotection and coupling. A generalized workflow is presented below.

SPPS_Workflow start Start with Fmoc-Protected Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash (3-5 times) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) wash1->coupling wash2 DMF Wash (3-5 times) coupling->wash2 monitor Monitor Coupling (e.g., Kaiser Test) wash2->monitor recouple Incomplete: Re-couple monitor->recouple Positive next_cycle Complete: Proceed to Next Cycle monitor->next_cycle Negative recouple->wash1 next_cycle->deprotection Repeat for sequence final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection Final residue cleavage Cleavage & Global Deprotection (TFA Cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Fmoc-Deprotection
  • To the swelled and drained resin, add a solution of 20% (v/v) piperidine in DMF.

  • Agitate for 3-5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 15-20 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol: Coupling of Fmoc-(4S)-5,5,5-Trifluoro-D-leucine

This step is critical and requires robust activation conditions. The quantities below are for a 0.1 mmol synthesis scale.

  • Activation Solution: In a separate vial, dissolve Fmoc-(4S)-5,5,5-Trifluoro-D-leucine (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.

  • Activation: Add DIPEA (8 eq., 0.8 mmol) to the activation solution. Mix for 1-2 minutes. The solution should change color.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for at least 2 hours at room temperature. For difficult sequences, this time can be extended or gentle heating (e.g., 35-40°C) may be applied if compatible with the synthesizer and other residues.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol: Monitoring Coupling Completion (Kaiser Test)

It is essential to confirm the completion of the coupling reaction before proceeding.[11][13]

  • Take a small sample of the resin beads (a few milligrams) after the post-coupling wash.

  • Wash the sample beads with ethanol.

  • Perform the Kaiser test according to the manufacturer's instructions.

    • Negative Result (Yellow/Colorless Beads): Coupling is complete (>99.5%). Proceed to the next deprotection step.[10]

    • Positive Result (Blue/Purple Beads): Coupling is incomplete. A second coupling is required.[11] If a positive result is obtained, repeat the coupling protocol (Step 4) with fresh reagents.

Protocol: Final Cleavage and Peptide Precipitation

The final step releases the peptide from the resin and removes all side-chain protecting groups. The choice of cleavage cocktail depends on the peptide sequence.[14][15][16]

  • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[16]

  • Prepare a fresh cleavage cocktail. For most peptides, Reagent B (TFA/Phenol/Water/TIS 88:5:5:2 v/v/v/v) is a good starting point.[17] If the peptide contains methionine or multiple sensitive residues, a more robust cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) may be necessary.[16]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of starting resin).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization (e.g., Mass Spectrometry).

Data Presentation: Recommended Reaction Conditions

ParameterFmoc-DeprotectionCoupling of Fmoc-(4S)-5,5,5-Trifluoro-D-leucine
Reagent 20% Piperidine in DMFFmoc-AA:HATU:DIPEA
Equivalents (relative to resin loading) N/A4 : 3.9 : 8
Solvent DMFDMF
Reaction Time 5 min + 15 min2 - 4 hours (or until Kaiser test is negative)
Temperature Room TemperatureRoom Temperature
Monitoring N/AKaiser Test

Troubleshooting

  • Problem: Kaiser test is positive after the first coupling of Fmoc-(4S)-5,5,5-Trifluoro-D-leucine.

    • Cause: Incomplete coupling due to steric hindrance and electronic deactivation. This is the most common issue with this residue.

    • Solution: Perform a second coupling (recouple) using a freshly prepared solution of activated amino acid.[11] If the test is still positive, consider extending the coupling time or using gentle heating. As a last resort, cap any unreacted amines with acetic anhydride to prevent the formation of deletion peptides.

  • Problem: Low final peptide yield.

    • Cause: Can be due to incomplete coupling at one or more steps, or premature cleavage from the resin.

    • Solution: Ensure high-quality, anhydrous DMF is used.[12] Confirm complete coupling at every step, especially for the trifluorinated residue. Use a resin appropriate for your sequence to avoid acid-lability issues during the synthesis cycles.

Visualization: Structure of the Key Building Block

Caption: Chemical structure of Fmoc-(4S)-5,5,5-Trifluoro-D-leucine.

Conclusion

The successful solid-phase synthesis of peptides containing Fmoc-(4S)-5,5,5-Trifluoro-D-leucine is readily achievable with careful optimization of the coupling step. The use of a potent uronium/aminium salt activator, such as HATU, combined with diligent monitoring of reaction completion, is paramount to overcoming the inherent challenges posed by this sterically hindered and electron-deficient amino acid. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this valuable building block to develop novel peptides with enhanced stability and unique biological properties.

References

  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(97), 14598-14601. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved March 7, 2026, from [Link]

  • Bilgicer, B., Fichera, A., & Kumar, K. (2001). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. Journal of the American Chemical Society, 123(19), 4393-4399. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved March 7, 2026, from [Link]

  • Tang, Y., Ghirlanda, G., Vaidehi, N., Kua, J., Mainz, D. T., Goddard, W. A., DeGrado, W. F., & Tirrell, D. A. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. Biochemistry, 40(9), 2790-2796. [Link]

  • Mondal, S., & Biju, A. T. (2018). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 130(8), 101. [Link]

  • Liu, K., & Wang, Y. (2019). Fmoc-based solid-phase peptide synthesis. Bio-protocol, 9(17), e3357. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved March 7, 2026, from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved March 7, 2026, from [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527-3532. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved March 7, 2026, from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved March 7, 2026, from [Link]

  • Han, Y., & Barany, G. (1997). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 49(3), 275-283. [Link]

  • Wang, P., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 27(19), 6485. [Link]

Sources

Design of fluorinated peptidomimetics with (4S)-D-Tfl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Fluorinated Peptidomimetics using (2R,4S)-5,5,5-Trifluoroleucine

Abstract

This guide details the rational design, solid-phase synthesis, and characterization of peptidomimetics incorporating (2R,4S)-5,5,5-trifluoroleucine (referred to herein as (4S)-D-Tfl ). While standard fluorination strategies often rely on racemic mixtures, the specific use of the (4S)-D stereoisomer offers a dual advantage: the "D" configuration confers resistance to endogenous proteases, while the (4S)-trifluoromethyl group exploits the "fluorine effect" to modulate hydrophobicity and side-chain packing without disrupting steric complementarity. This protocol is optimized for researchers developing metabolically stable peptide therapeutics and self-assembling biomaterials.

Part 1: Design Principles & Rationale

The Fluorine Effect in Peptidomimetics

Fluorine is a bioisostere of hydrogen but possesses unique electronic properties. Substituting Leucine (Leu) with Trifluoroleucine (Tfl) introduces three key physicochemical changes:

  • Hydrophobicity: The trifluoromethyl (

    
    ) group is significantly more hydrophobic than the methyl (
    
    
    
    ) group it replaces. This increases the driving force for hydrophobic core formation in coiled-coils and amphipathic helices.
  • Steric Volume: The van der Waals volume of

    
     (
    
    
    
    ) is larger than
    
    
    (
    
    
    ) but smaller than an isopropyl group, allowing it to fit into Leu binding pockets with tighter packing ("Knobs-into-holes" matching).
  • Electronic Withdrawal: The high electronegativity of fluorine lowers the

    
     of neighboring amines and amides, altering hydrogen bond strengths.
    
Why (4S)-D-Tfl?

The specific selection of the (2R,4S) isomer is non-trivial.

  • D-Configuration (2R): Prevents recognition by naturally occurring L-proteases (e.g., Chymotrypsin, Pepsin), dramatically extending plasma half-life.

  • Gamma-Stereochemistry (4S): In the D-backbone context, the (4S) orientation of the

    
     group dictates the side-chain rotamer population. Unlike racemic Tfl, which leads to heterogeneous structural ensembles, (4S)-D-Tfl locks the side chain into a specific 
    
    
    
    rotamer space, favoring specific secondary structures (e.g., stabilizing left-handed
    
    
    -helices or specific
    
    
    -turn types).

Table 1: Comparative Properties of Leu Variants

PropertyL-Leucine(2S)-L-Tfl (Mix)(2R,4S)-D-TflImpact on Design
Configuration 2S2S, 4(R/S)2R, 4SD-form resists proteolysis.[1]
Hydrophobicity (

)
0 (Reference)+0.6 to +1.0+1.2 (Est.)Enhanced membrane penetration & core packing.
Helix Propensity HighLow (Monomer)High (Coiled-Coil)Stabilizes quaternary structures via fluorous effect.
Protease Stability LowModerateHigh Ideal for therapeutic peptidomimetics.

Part 2: Experimental Protocols

Materials & Reagents
  • Building Block: Fmoc-(2R,4S)-5,5,5-trifluoroleucine (Custom synthesis or sourced from specialized fluorochemistry vendors).

  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g) to reduce aggregation of hydrophobic sequences.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Solvents: DMF (Peptide grade), NMP (for difficult couplings).

Automated SPPS Incorporation Protocol

The electron-withdrawing nature of the


-fluorines reduces the nucleophilicity of the 

-amine after the Tfl is deprotected, making the next coupling difficult. Conversely, coupling onto the bulky Tfl requires high-efficiency activation.

Step-by-Step Workflow:

  • Resin Swelling: Swell Rink Amide resin in DCM (20 min) then DMF (20 min).

  • Standard Couplings (Non-Tfl): Use 5 eq. Fmoc-AA, 5 eq. HBTU, 10 eq. DIPEA in DMF. 45 min reaction.

  • Coupling of Fmoc-(4S)-D-Tfl:

    • Dissolution: Dissolve Fmoc-(4S)-D-Tfl (3 eq.) in NMP (N-methylpyrrolidone) rather than DMF to improve solubility and kinetics.

    • Activation: Add HATU (2.9 eq.) and HOAt (3 eq.) followed by TMP (2,4,6-trimethylpyridine) or DIPEA (6 eq.).

    • Reaction: Double coupling is mandatory.

      • Coupling 1: 60 min at RT.

      • Coupling 2: 45 min at 40°C (Microwave assisted if available, max 25W to prevent racemization).

  • Fmoc Deprotection of Tfl:

    • Use 20% Piperidine in DMF + 0.1M HOBt.

    • Note: HOBt suppresses aspartimide formation and potential racemization of the sensitive D-center.

  • Coupling the Next Residue (Post-Tfl):

    • The amine of D-Tfl is sterically hindered and less nucleophilic.

    • Use HATU/HOAt (5 eq.) for the subsequent amino acid.

    • Extend reaction time to 2 hours.

Cleavage & Purification
  • Cocktail: TFA/TIPS/H2O (95:2.5:2.5). Avoid thiols if possible unless Cys is present, as fluorinated groups can sometimes undergo side reactions with aggressive scavengers.

  • Precipitation: Cold diethyl ether.

  • HPLC Purification:

    • Column: C18 Reverse Phase (Fluorinated peptides retain longer).

    • Gradient: Slower gradient (e.g., 0.5% B/min) around the elution point. Tfl-peptides often elute 5–10% higher AcN concentration than non-fluorinated analogs.

Part 3: Structural & Biological Characterization

NMR Spectroscopy

 NMR is the gold standard for validating the integrity of the Tfl incorporation and assessing folding.
  • Setup: Dissolve peptide (0.5 mM) in

    
     or Phosphate Buffer (pH 7.4). Add 
    
    
    
    (10%) for lock.
  • Standard: Use Trifluoroacetic acid (external capillary) or 5-fluorotryptophan as internal standard.

  • Interpretation:

    • Unfolded/Random Coil: Sharp singlet around -65 ppm (relative to

      
      ).
      
    • Folded/Buried: Signal broadens and shifts upfield (shielded) if the

      
       group is buried in a hydrophobic core.
      
    • Diagnostic: If multiple peaks appear, it indicates slow exchange between conformers or racemization (presence of diastereomers).

Proteolytic Stability Assay (Chymotrypsin)

This assay validates the "D" configuration effect.

  • Preparation: Prepare peptide stock (200

    
    M) in Tris-HCl buffer (100 mM, pH 7.8, 10 mM 
    
    
    
    ).
  • Enzyme: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:peptide).
    
  • Incubation: 37°C.

  • Sampling: Take aliquots at t = 0, 15, 30, 60, 120, 240 min.

  • Quenching: Add equal volume of 1% TFA in Acetonitrile.

  • Analysis: RP-HPLC. Integrate the parent peak area.

    • Expectation: L-Leu control degrades >50% in 30 min. (4S)-D-Tfl peptide should show >95% integrity at 240 min.

Part 4: Visualization of Workflows

Design & Synthesis Logic

Tfl_Workflow Design In Silico Design (Molecular Modeling) Selection Isomer Selection (2R,4S)-D-Tfl Design->Selection Hydrophobicity Req. Synthesis SPPS (Fmoc) Double Coupling (HATU) Selection->Synthesis Building Block QC QC: 19F-NMR & HPLC (Check Stereopurity) Synthesis->QC Crude Peptide QC->Synthesis Failure: Racemization App Application (Protease Resistance) QC->App Validated Mimetic

Caption: Workflow for integrating (4S)-D-Tfl into peptidomimetics, highlighting Critical Quality Control (QC) steps.

The "Fluorine Effect" Mechanism

Fluorine_Effect Tfl (4S)-D-Tfl Residue Hydro Increased Hydrophobicity Tfl->Hydro Steric Steric Bulk (Knobs-into-Holes) Tfl->Steric D_Conf D-Configuration (Backbone) Tfl->D_Conf Result1 Enhanced Core Packing (Thermodynamic Stability) Hydro->Result1 Fluorous Effect Steric->Result1 Shape Complementarity Result2 Proteolytic Resistance (Metabolic Stability) Steric->Result2 Active Site Exclusion D_Conf->Result2 Enzyme Mismatch

Caption: Mechanistic impact of (4S)-D-Tfl on peptide stability and folding.

References

  • Koksch, B., et al. (2018).[2] "Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids." European Journal of Organic Chemistry.[2] Link

  • Montclare, J. K., & Tirrell, D. A. (2006). "Biosynthesis and Stability of Coiled-Coil Peptides Containing (2S,4R)-5,5,5-Trifluoroleucine and (2S,4S)-5,5,5-Trifluoroleucine." ChemBioChem. Link

  • Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides." Beilstein Journal of Organic Chemistry. Link

  • Chiu, H. P., et al. (2006). "Structural basis for the enhanced stability of highly fluorinated proteins."[3] PNAS. Link

  • Merkel, L., & Budisa, N. (2012). "Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment." ChemBioChem. Link

Sources

Application Note: Enhancing Peptide Metabolic Stability via Trifluoro-D-Leucine Incorporation

[1][2]

Abstract

The clinical translation of peptide therapeutics is frequently attrition-prone due to rapid proteolytic degradation and poor membrane permeability. This Application Note details a precision engineering strategy utilizing 5,5,5-trifluoro-D-leucine (D-TfdL) to overcome these barriers. By synergizing the non-canonical stereochemistry of D-amino acids with the unique electronic and steric properties of the trifluoromethyl (

Introduction: The Proteolytic Bottleneck

Native peptides typically exhibit half-lives (

Standard stabilization strategies, such as cyclization or N-methylation, often compromise binding affinity or synthetic yield. The incorporation of Trifluoro-D-leucine represents a dual-action solution:

  • Stereochemical Evasion: Protease active sites are chirally selective for L-amino acids; D-isomers sterically clash with the catalytic triad.

  • Fluorine Effect: The

    
     group is significantly larger than a methyl group (Van der Waals volume: 42.6 ų vs. 13.7 ų) and highly hydrophobic, creating a "teflon-like" shield that repels hydrolytic water molecules and distorts the protease subsites [1].
    

Mechanism of Action: The "Physicochemical Firewall"

To effectively utilize D-TfdL, one must understand the underlying physical chemistry governing its resistance to degradation.

Steric and Electronic Shielding

The


P1 position
Strategic Design Logic

Not all Leucine residues should be replaced. Indiscriminate substitution can abolish receptor binding.

Optimal Substitution Sites:

  • P1 Position: The primary recognition site for chymotrypsin (which targets aromatic/hydrophobic L-residues).

  • P2/P2' Positions: To disrupt the extended binding groove of the protease.

  • Amphipathic Helices: D-TfdL can be used to stabilize helical faces due to the "fluorous effect" (fluorine-fluorine self-segregation) if multiple residues are introduced [3].

DesignLogicStartTarget Peptide SequenceIdentifyIdentify HydrophobicCleavage Sites (Leu/Phe/Trp)Start->IdentifySelectSelect Substitution StrategyIdentify->SelectSub1Single Point (P1)Max StabilitySelect->Sub1Protease ResistanceSub2Multi-Point (Fluorous Core)Structure StabilizationSelect->Sub2Helix StabilitySynthSPPS Synthesis(Protocol 1)Sub1->SynthSub2->SynthAssayStability Assay(Protocol 2)Synth->Assay

Figure 1: Decision matrix for incorporating Trifluoro-D-leucine into bioactive peptides. The workflow distinguishes between stabilizing secondary structure (fluorous core) and preventing proteolysis (P1 substitution).

Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The electron-withdrawing nature of the


Solution:
Materials
  • Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids).

  • Amino Acid: Fmoc-D-5,5,5-trifluoroleucine-OH (Fmoc-D-TfdL-OH).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Resin Swelling:

    • Swell 100 mg resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine/DMF (

      
       min).
      
    • Wash with DMF (

      
       min).
      
  • Coupling of Fmoc-D-TfdL-OH:

    • Note: Use a lower excess than standard amino acids due to cost, but maintain high concentration.

    • Dissolve 3.0 eq Fmoc-D-TfdL-OH and 2.9 eq HATU in minimal DMF.

    • Add 6.0 eq DIPEA.

    • Add activated solution to resin immediately.

    • Incubate: 2 hours at room temperature with agitation (Standard AA is usually 45 min).

    • Optional: Perform a "double coupling" (repeat step 3) if the sequence is known to be difficult (e.g., following a Beta-branched residue).

  • Capping (Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted amines, preventing deletion sequences.

  • Subsequent Couplings:

    • Critical: The deprotection of the Fmoc group on the TfdL residue may be slower. Extend piperidine treatment to

      
       min for the subsequent cycle.
      
  • Cleavage:

    • Standard cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

    • Precipitate in cold diethyl ether.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol validates the stability enhancement using

Materials
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas, Type II).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Internal Standard: Tryptophan or a non-degradable peptide analog.

  • Analysis: RP-HPLC or LC-MS.[3]

Experimental Workflow
  • Stock Preparation:

    • Prepare Peptide Stock: 1 mM in water (or 10% DMSO if hydrophobic).

    • Prepare Enzyme Stock: 0.5 mg/mL in Buffer (Prepare fresh).

  • Incubation:

    • Mix Peptide Stock (final conc. 100

      
      M) with Buffer at 37°C.
      
    • Initiate reaction by adding Enzyme (Enzyme:Substrate ratio 1:100 w/w).

  • Sampling:

    • Take aliquots (50

      
      L) at 
      
      
      minutes.
  • Quenching:

    • Immediately add 50

      
      L of 1% TFA in Acetonitrile to stop the reaction.
      
    • Centrifuge at 10,000 rpm for 5 min to pellet precipitated enzyme.

  • Quantification:

    • Analyze supernatant via HPLC (214 nm) or LC-MS.

    • Calculate the remaining peptide percentage relative to

      
      .
      

AssayWorkflowPrepSample Prep(100 µM Peptide + Tris Buffer)IncubateIncubation(37°C, +Chymotrypsin)Prep->IncubateAliquotTime-Point Sampling(0 - 240 min)Incubate->Aliquot Kinetic LoopQuenchAcid Quench(1% TFA/ACN)Aliquot->QuenchAnalyzeLC-MS Quantification(% Remaining)Quench->AnalyzeAnalyze->Incubate Next Timepoint

Figure 2: Kinetic assay workflow for determining proteolytic half-life (

Data Analysis & Interpretation

To quantify the improvement, calculate the half-life (



Expected Results (Comparative Table)
Peptide VariantSequence

(Chymotrypsin)
Fold-ImprovementNotes
Native Ac-G-A-L -A-G-NH2~15 min1.0xRapid cleavage at Leu-Ala bond.
L-TfdL Ac-G-A-L(F3) -A-G-NH2~45 min3.0xSteric bulk slows hydrolysis.
D-Leu Ac-G-A-dLeu -A-G-NH2~120 min8.0xStereochemistry prevents fit.
D-TfdL Ac-G-A-dL(F3) -A-G-NH2> 24 hours > 96x Synergistic steric & stereo protection.

Interpretation:

  • If the L-TfdL analog shows minimal improvement, the protease pocket is likely large enough to accommodate the

    
     group.
    
  • The D-TfdL analog should show near-absolute resistance. If degradation occurs, check for cleavage at other sites in the sequence (e.g., secondary cleavage sites).

References

  • Koksch, B., et al. (2006).[4] "How C

    
    -Fluoroalkyl Amino Acids and Peptides Interact with Enzymes: Studies Concerning the Influence on Proteolytic Stability." Current Topics in Medicinal Chemistry. Link
    
  • Huhmann, S., & Koksch, B. (2018). "Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids." European Journal of Organic Chemistry.[3] Link

  • Tang, Y., Ghirlanda, G., et al. (2001). "Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine." Biochemistry. Link

  • Asante, V., et al. (2014).[3] "Impact of fluorination on proteolytic stability of peptides: a case study with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -chymotrypsin and pepsin." Amino Acids.[5][2][4][6][7][8][9][10][11] Link
    

Solubility optimization for (4S)-trifluoro-D-leucine peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Optimization & Handling of (4S)-Trifluoro-D-Leucine Peptides

Abstract

The incorporation of (4S)-trifluoro-D-leucine (Tfe-D-Leu) into peptide sequences offers exceptional metabolic stability and enhanced hydrophobic binding interactions. However, the introduction of the trifluoromethyl (


) group drastically alters the physicochemical landscape of the peptide, frequently leading to "fluorous" aggregation—a distinct, highly stable form of self-assembly that resists standard solubilization protocols. This guide provides a validated workflow for the synthesis, purification, and solubilization of Tfe-D-Leu peptides, focusing on disrupting fluorous interfaces to maximize recovery and assay reliability.

Introduction: The Fluorous Challenge

Fluorinated amino acids are increasingly utilized in drug development to modulate lipophilicity (


), enhance proteolytic resistance, and serve as 

-NMR probes. (4S)-trifluoro-D-leucine represents a unique "dual-armor" modification:
  • D-Configuration (

    
    ):  Prevents recognition by endogenous proteases.
    
  • Fluorination (

    
    ):  The bulky, electron-withdrawing 
    
    
    
    group at the
    
    
    -position creates a "fluorous phase" effect.

The Problem: unlike standard hydrophobic residues (Leu, Ile, Val), Tfe-D-Leu does not merely aggregate via Van der Waals forces. It engages in fluorous self-assembly , where fluorinated side chains segregate from both water and standard lipids to form tightly packed, solvent-excluding cores. This results in peptides that are insoluble in water, methanol, and often pure acetonitrile.

Table 1: Physicochemical Comparison
PropertyL-Leucine (Native)(4S)-Trifluoro-D-LeucineImpact on Peptide
Van der Waals Volume ~124 ų~148 ųIncreased steric bulk hinders folding.
Lipophilicity (

)
0.0+1.2 (approx)Drastic increase in membrane affinity.
pKa (COOH) 2.36~2.1Slightly more acidic C-terminus.
Aggregation Mode Hydrophobic EffectFluorous SeparationResistant to urea/guanidine denaturation.

Synthesis & Cleavage Protocol

Standard SPPS (Solid-Phase Peptide Synthesis) protocols often fail due to the steric bulk of the


 group and the aggregation of the growing chain on the resin.

Protocol A: Optimized SPPS for Tfe-D-Leu

  • Resin Selection: Use ChemMatrix® or Tentagel resins. These PEG-based resins swell better in the organic solvents required to solvate fluorinated chains than standard polystyrene.

  • Coupling Reagents: Use HATU/HOAt instead of HBTU. The fluorine atoms withdraw electron density, making the amino group of the attached Tfe-D-Leu less nucleophilic for the next coupling.

  • Solvent System: Use DMF with 10% Trifluoroethanol (TFE) during coupling steps involving Tfe-D-Leu. TFE disrupts on-resin aggregation.

  • Double Coupling: Mandatory for the residue following Tfe-D-Leu.

Protocol B: Cleavage & Isolation

  • Cocktail: 92.5% TFA / 2.5% TIS / 2.5% DOT (2,2'-(Ethylenedioxy)diethanethiol) / 2.5%

    
    .
    
  • Note: Avoid standard ether precipitation if the peptide is highly fluorinated. The peptide may dissolve in ether or form a gel.

  • Alternative Isolation: Instead of ether precipitation, perform a cold hexane wash followed by immediate dissolution in 50% Acetic Acid/Water and lyophilization.

Solubility Optimization Workflow

The following decision tree outlines the logic for solubilizing Tfe-D-Leu peptides for purification and biological assays.

The "Fluorous Breaker" Strategy

Standard chaotropes (Urea, Guanidine) are often ineffective against fluorous aggregates. You must use solvents that can intercalate into the fluorous core.

  • Tier 1 (Mild): pH adjustment (± 2 units from pI).

  • Tier 2 (Organic Modifier): Acetonitrile (ACN) or DMSO.[1]

  • Tier 3 (Fluorous Disruptors): 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP ) or Trifluoroethanol (TFE ).

Critical Warning: HFIP and TFE are potent inducers of


-helical structure.[1] While they dissolve the peptide, they may alter its bioactivity. Always dilute them out (<1%) for final assays.

Visualization: Solubility Decision Tree

The following diagram illustrates the step-by-step logic for achieving solubility.

SolubilityOptimization Start Lyophilized (4S)-Tfe-D-Leu Peptide CheckSeq Analyze Sequence Charge (Net) Start->CheckSeq IsCharged Net Charge > +2 or < -2? CheckSeq->IsCharged Buffer Try Standard Buffer (PBS or Tris) IsCharged->Buffer Yes pH_Adjust Adjust pH (Acidic: 10% Acetic Acid) (Basic: 0.1% NH4OH) IsCharged->pH_Adjust No (Neutral/Hydrophobic) Success1 Soluble -> Proceed to Assay Buffer->Success1 FailBuffer Insoluble / Aggregated Buffer->FailBuffer Precipitate FailBuffer->pH_Adjust CheckSol Clear Solution? pH_Adjust->CheckSol Cosolvent Add Organic Modifier (Start 5% DMSO, up to 30%) CheckSol->Cosolvent No FinalCheck Centrifuge (10k x g) Check Supernatant CheckSol->FinalCheck Yes FailCosolvent Still Aggregated? Cosolvent->FailCosolvent HFIP_Step The 'Fluorous Breaker' Dissolve in 100% HFIP Then dilute to buffer FailCosolvent->HFIP_Step Yes FailCosolvent->FinalCheck No HFIP_Step->FinalCheck

Caption: Workflow for solubilizing aggregation-prone Tfe-D-Leu peptides. HFIP serves as the ultimate solvent of last resort for breaking fluorous cores.

Purification Protocol (HPLC)

Purifying Tfe-peptides on C18 columns often results in broad, tailing peaks or irreversible adsorption due to the high lipophilicity of the


 group.

Recommended Column: C4 or Phenyl-Hexyl columns (less retentive than C18). Temperature: 60°C (Critical: Heat reduces hydrophobic interaction strength and improves mass transfer).

Mobile Phase System:

  • Buffer A: Water + 0.1% TFA[1]

  • Buffer B: Acetonitrile + 10% TFE + 0.1% TFA

    • Why TFE in Buffer B? It acts as a solubilizing agent within the mobile phase, preventing the peptide from precipitating inside the column pores during the gradient transition.

References

  • Tang, Y., Ghirlanda, G., Vaidehi, N., et al. (2001). "Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine." Biochemistry. Available at: [Link]

  • Koksch, B., et al. (2022). "Fluorinated Protein and Peptide Materials for Biomedical Applications."[2][3][4] MDPI. Available at: [Link]

  • JPT Peptide Technologies. "Peptide Solubilization Guidelines." Available at: [Link]

  • Marsh, E.N.G. (2014). "Fluorinated Amino Acids in Protein Design and Engineering." Accounts of Chemical Research. Available at: [Link]

Sources

Application Note: Precision Engineering of D-Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of (4S)-5,5,5-Trifluoro-D-leucine (Tfl-D-Leu) as a precision tool for optimizing D-peptide therapeutics discovered via Mirror-Image Phage Display (MIPD).

Topic: Integrating this compound into Mirror-Image Phage Display Workflows

Executive Summary

Mirror-Image Phage Display (MIPD) allows for the discovery of D-peptide ligands that are inherently resistant to proteolysis and non-immunogenic.[1] However, "hits" from MIPD often require affinity maturation and physicochemical optimization.

This compound is a non-canonical amino acid (ncAA) used to upgrade D-peptide leads. By substituting native D-Leucine with this fluorinated analog, researchers can:

  • Enhance Proteolytic Stability: The bulky, electron-withdrawing

    
     group sterically hinders residual protease activity (e.g., against rare D-specific peptidases or liver metabolism).
    
  • Increase Binding Affinity: The "Fluorine Effect" increases local hydrophobicity and, crucially, the (4S) stereochemistry exploits the gauche effect to pre-organize the side chain into a bioactive conformation, reducing the entropic cost of binding.

  • Enable 19F-NMR Screening: The trifluoromethyl group serves as a sensitive NMR probe to map binding interfaces without perturbing the peptide structure.

Chemical Profile: The "F-Factor"
FeatureD-LeucineThis compoundImpact on Therapeutic
Stereochemistry (2R)(2R, 4S)Conformational Lock: The (4S)

-carbon configuration biases the side-chain rotamer, often stabilizing

-helical turns in D-peptides.
Hydrophobicity HighVery High (Lipophilic)Core Packing: Increases hydrophobic burial at the target interface, strengthening

.
Electronic NeutralElectron-withdrawingpKa Modulation: Lowers the pKa of adjacent amide protons, strengthening H-bonds in the peptide backbone.
Metabolic Stability HighExtremeBioavailability: Resists oxidative defluorination and blocks metabolic hotspots.
Experimental Workflow

The integration of (4S)-Tfl-D-Leu occurs in the Post-Selection Optimization phase. It is not displayed on the phage itself but is introduced during the chemical synthesis of the lead candidate.

Phase 1: Mirror-Image Phage Display (Selection)
  • Goal: Identify a D-peptide sequence that binds the target.

  • Target: Synthesize the D-enantiomer of the target protein (e.g., D-A

    
    42, D-p53).
    
  • Library: Use a standard phage library (L-peptides,

    
     diversity).
    
  • Selection: Perform biopanning of L-phage against D-target.

  • Result: Identify a winning L-peptide sequence (e.g., L-Pep1).

  • Inversion: The corresponding D-peptide (D-Pep1) will bind the natural L-target.

Phase 2: The "Fluorine Scan" (Optimization)
  • Goal: Improve D-Pep1 properties using (4S)-Tfl-D-Leu.

  • Strategy: Perform a systematic scan where every D-Leucine in the sequence is individually replaced by (4S)-Tfl-D-Leu.

  • Rationale: D-Leu is a common hydrophobic anchor. Fluorination often improves the "burial" of this anchor.

Phase 3: Chemical Synthesis (SPPS)
  • Method: Fmoc-based Solid Phase Peptide Synthesis.

  • Reagent: Fmoc-(4S)-5,5,5-Trifluoro-D-leucine.

  • Coupling: Standard HBTU/DIEA chemistry is usually sufficient, though the

    
     group adds steric bulk, sometimes requiring double coupling.
    
Detailed Protocol: "Fluorine Scan" Synthesis & Validation
Materials Required
  • Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).

  • Amino Acids: Standard Fmoc-D-amino acids and Fmoc-(4S)-5,5,5-Trifluoro-D-leucine (Enantiopure).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5).

Step-by-Step Protocol

1. Sequence Design

  • Identify all D-Leu positions in your lead D-peptide.

  • Design variants: Wild-type (WT), L1-Tfl, L2-Tfl, etc.

  • Note: If the peptide has a leucine zipper motif, replace hydrophobic core leucines first.

2. Automated/Manual Synthesis (SPPS)

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling (Standard): 5 eq. Fmoc-D-AA, 4.9 eq. HATU, 10 eq. DIEA in DMF. 45 min reaction.

  • Coupling (Fluorinated AA):

    • Critical Step: Use 3 eq. of Fmoc-(4S)-Tfl-D-Leu, 2.9 eq. HATU, 6 eq. DIEA.
    • Extend reaction time to 90 min or perform double coupling due to the steric bulk of the
      
      
      -
      
      
      group.
  • Capping: Acetic anhydride/Pyridine (to block unreacted amines).

3. Cleavage & Purification

  • Incubate resin with Cleavage Cocktail for 2-3 hours.

  • Precipitate in cold diethyl ether.

  • Purify via RP-HPLC (C18 column).

  • Note: Tfl-containing peptides will elute later (higher % ACN) than WT due to increased hydrophobicity.

4. Validation Assays

  • Binding Affinity (SPR/BLI): Immobilize the natural L-target. Inject D-peptide variants. Look for decreased

    
     (slower dissociation).
    
  • Proteolytic Stability: Incubate peptides in human serum or with Trypsin/Chymotrypsin. Analyze degradation via HPLC-MS over 24h.

  • 19F-NMR: Dissolve peptide in buffer. Record 1D 19F-NMR. Add target protein.

    • Signal: A shift or broadening of the -65 ppm
      
      
      peak indicates direct involvement in the binding interface.
Logic Visualization

The following diagram illustrates the integration of (4S)-Tfl-D-Leu into the MIPD pipeline.

MIPD_Fluorine_Optimization cluster_optimization Post-Selection Optimization (The Fluorine Scan) Target Target Selection (Natural L-Protein) DSynthesis Chemical Synthesis of D-Target Target->DSynthesis Enantiomeric Synthesis Panning Biopanning (L-Phage vs D-Target) DSynthesis->Panning Bait PhageLib Phage Display Library (L-Peptides) PhageLib->Panning Input HitID Identify Hit Sequence (L-Peptide) Panning->HitID Sequencing Mirror In Silico Mirroring (Determine D-Seq) HitID->Mirror Inversion Design Design Variants Replace D-Leu with (4S)-Tfl-D-Leu Mirror->Design Rational Design SPPS SPPS Synthesis (Incorporating Fluorine) Design->SPPS Fmoc-(4S)-Tfl-D-Leu Validation Validation (SPR, Serum Stability, 19F-NMR) SPPS->Validation Validation->Design Iterate Therapeutic Final Lead (Fluorinated D-Peptide) Validation->Therapeutic Select Best Binder

Caption: Workflow for integrating (4S)-Tfl-D-Leu into Mirror-Image Phage Display. The process moves from biological selection (L-space) to chemical optimization (D-space).

References
  • Schumacher, T. N., et al. (1996). "Identification of D-peptide ligands through mirror-image phage display." Science, 271(5257), 1854-1857. Link

  • Koksch, B., et al. (2006). "Fluorine-Substituted Amino Acids: Fibrillogenesis and Stability of Amyloid-β Peptides." ChemBioChem, 7(11), 1728-1735. Link

  • Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides." Beilstein Journal of Organic Chemistry, 8, 1503-1512. Link

  • Berger, A. A., et al. (2017). "Fluorinated amino acids in protein design and engineering." Accounts of Chemical Research, 50(9), 2093-2103. Link

  • Wentsch, H. K., et al. (2020). "Mirror-image phage display: From early approaches to recent applications." Biochemical Society Transactions, 48(6), 2565-2576. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 5,5,5-Trifluoro-D-Leucine Resolution

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chromatography Technical Center. I have structured this guide to address your specific challenge: resolving the (2R,4S) and (2R,4R) diastereomers of 5,5,5-trifluoro-D-leucine.

Unlike standard enantiomeric separations requiring expensive chiral stationary phases (CSPs), the presence of the


-trifluoromethyl group creates sufficient physicochemical differences between the diastereomers to allow separation on high-efficiency achiral phases, provided specific pH and ion-pairing conditions are met.

Case Overview: The Stereochemical Challenge

You are working with 5,5,5-trifluoro-D-leucine .[1]

  • Chiral Center 1 (

    
    -carbon):  Fixed as (R) (D-configuration).
    
  • Chiral Center 2 (

    
    -carbon):  The introduction of the 
    
    
    
    group makes C4 chiral.
  • Target: Separation of the (2R,4S) and (2R,4R) diastereomers.

Because these are diastereomers, they possess distinct scalar physical properties (lipophilicity, pKa). Therefore, Achiral Reversed-Phase HPLC (RP-HPLC) is the primary recommended method, with Chiral HPLC reserved for enantiomeric purity confirmation (D vs. L).

Part 1: Method Development & Protocols
Protocol A: The "Workhorse" Method (Achiral C18)

Best for: Routine purity checks, reaction monitoring, and semi-prep purification.

The Mechanism: The trifluoromethyl group (


) is highly lipophilic and electron-withdrawing. It alters the pKa of the ammonium group and the hydrophobicity of the side chain. The (2R,4S) and (2R,4R) isomers interact differently with the C18 alkyl chains due to the spatial orientation of the bulky 

group relative to the carboxylate.
ParameterSpecificationTechnical Rationale
Column C18 (End-capped) , 250 x 4.6 mm, 3-5 µmHigh carbon load (>15%) is required to maximize hydrophobic discrimination between the fluoro-alkyl side chains.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water pH ~2.0. Suppresses carboxylic acid ionization (

) and ion-pairs with the amine (

), maximizing retention and peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile ACN provides sharper peaks for fluorinated compounds compared to Methanol.
Gradient Shallow Gradient: 5% B to 30% B over 30 minThe diastereomers have similar hydrophobicity; a steep gradient will co-elute them. A slope of ~0.8% B/min is optimal.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter kinetics on 5 µm particles.
Detection ELSD / CAD (Preferred) or UV 210 nmThe molecule lacks a chromophore. UV at 210 nm is prone to baseline drift from TFA. ELSD (Evaporative Light Scattering) is universal and drift-free.
Temperature 25°C - 30°CLower temperature increases retention, enhancing resolution (

) for structural isomers.

Expected Result: Two well-resolved peaks. The elution order typically follows the "syn/anti" relationship of the hydrophobic groups, though standards are required for absolute assignment.

Protocol B: The "High-Sensitivity" Method (Derivatization)

Best for: Biological samples, trace analysis, or if UV detection >254 nm is required.

If you lack an ELSD or need to quantify trace impurities, derivatization with Marfey’s Reagent (FDAA) is the gold standard. It converts the amino acid into a diastereomeric derivative with a strong UV chromophore (340 nm).

  • Reaction: Mix sample + 1% FDAA in acetone + 1M NaHCO3. Heat at 40°C for 1 hour. Quench with 2M HCl.

  • Separation: The resulting FDAA-D-Leu-(CF3) adducts are highly hydrophobic and separate easily on a standard C18 column using a Water/ACN gradient.

  • Advantage: Moves detection to 340 nm , eliminating solvent interference.

Part 2: Troubleshooting Guide (FAQ)

Q1: I see two peaks, but the resolution (


) is < 1.5. How do I fix this? 
  • Diagnosis: The gradient slope is likely too steep, or the "fluorine effect" is being masked by silanol interactions.

  • The Fix:

    • Flatten the Gradient: Change to 10% B

      
       25% B over 40 minutes.
      
    • Lower Temperature: Reduce column oven to 15°C. This increases the separation factor (

      
      ) for shape-selective isomers.
      
    • Check TFA: Ensure your TFA is fresh (volatile). If using MS, switch to 0.1% Formic Acid, but expect broader peaks; compensate with a Core-Shell C18 column.

Q2: My baseline at 210 nm is drifting wildly, masking the peaks.

  • Diagnosis: This is the "TFA Cutoff" effect. As ACN increases, the UV absorbance of the TFA/ACN complex changes.

  • The Fix:

    • Optical Balance: Add slightly less TFA to the ACN channel (e.g., 0.1% in Water, 0.08% in ACN). This balances the refractive index/absorbance shift.

    • Switch Detection: If available, use a Charged Aerosol Detector (CAD) or ELSD. These are insensitive to the UV absorption of the mobile phase.

Q3: Can I use a Chiral Column (e.g., Crownpak) instead?

  • Analysis: Yes, but it is often overkill for diastereomers.

  • Context: Crownpak CR(+) is designed to separate D-amines from L-amines. It will separate 5,5,5-trifluoro-D-leucine from 5,5,5-trifluoro-L-leucine.

  • Caveat: While it may separate the (4R) and (4S) diastereomers of the D-enantiomer, the capacity factors (

    
    ) are often very high, leading to long run times. Stick to C18 unless you also suspect L-enantiomer contamination.
    
Part 3: Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting the correct protocol based on your lab's detection capabilities and purity requirements.

G Start START: 5,5,5-Trifluoro-D-Leucine Sample CheckDetect Check Detection Capabilities Start->CheckDetect HasELSD Has ELSD/CAD or MS? CheckDetect->HasELSD DirectMethod Protocol A: Direct C18 (0.1% TFA / ACN) HasELSD->DirectMethod Yes (Preferred) UVOnly UV Only (Standard)? HasELSD->UVOnly No Result Result: Resolved Diastereomers ((2R,4S) vs (2R,4R)) DirectMethod->Result DerivMethod Protocol B: Marfey's Derivatization (FDAA + C18) UVOnly->DerivMethod High Sensitivity Needed LowUV Direct UV @ 210nm (Risk of Baseline Drift) UVOnly->LowUV Quick Check / High Conc. DerivMethod->Result LowUV->DirectMethod Use Protocol A

Figure 1: Decision tree for selecting the optimal chromatographic approach based on available detection instrumentation.

References
  • Naugler, D. G., & Prosser, R. S. (2026). Notes on Synthesis of Perdeutero-5-13C,5,5,5-Trifluoroisoleucine. Longdom Publishing. (Demonstrates separation of trifluoro-amino acid diastereomers on C18).

  • Mummadi, S., et al. (2025).[2] Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation. Journal of Organic Chemistry. (Details the synthesis and stereochemical assignment of fluorinated leucines).

  • Sigma-Aldrich. (n.d.). 5,5,5-Trifluoro-DL-leucine Product Specification. (Confirms commercial availability as a "sum of isomers" requiring HPLC resolution).

  • Aberhart, D. J., et al. (1985). Separation by high-performance liquid chromatography of (3R)- and (3S)-beta-leucine as diastereomeric derivatives. Analytical Biochemistry. (Establishes Marfey's reagent as a standard for leucine analog resolution).

Sources

Technical Support Center: Optimizing SPPS Yields for (4S)-5,5,5-Trifluoro-D-leucine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. The incorporation of highly fluorinated, non-natural amino acids like (4S)-5,5,5-Trifluoro-D-leucine (Tfl) is a powerful strategy for increasing the thermal stability, proteolytic resistance, and hydrophobicity of therapeutic peptides[1]. However, researchers frequently encounter severe yield reductions during Solid-Phase Peptide Synthesis (SPPS) when working with these residues.

This guide is designed for drug development professionals and synthesists to diagnose, troubleshoot, and resolve coupling inefficiencies associated with Tfl.

Diagnostic Workflow

Before altering your synthesis protocols, it is critical to pinpoint exactly where the synthesis is failing. Standard colorimetric assays (e.g., Kaiser or Ninhydrin tests) are notoriously unreliable for fluorinated amino acids due to their altered electronic properties. Self-Validation Rule: Always rely on micro-cleavage followed by LC-MS to validate coupling success.

Workflow Start Low Peptide Yield Detected CheckLCMS LC-MS Analysis of Microcleavage Start->CheckLCMS IsMissingTfl Missing Tfl Residue? CheckLCMS->IsMissingTfl IsMissingNext Missing Residue AFTER Tfl? IsMissingTfl->IsMissingNext No Sol1 Optimize Tfl Activation (COMU/Oxyma or HATU) IsMissingTfl->Sol1 Yes Sol2 Overcome Low Nucleophilicity (Symmetric Anhydride / MW) IsMissingNext->Sol2 Yes Aggreg Check for Aggregation (Use Pseudoprolines/PEG) IsMissingNext->Aggreg No

Diagnostic workflow for troubleshooting low yields in Tfl-peptide synthesis.

Mechanistic Foundations: Why is Tfl Difficult to Couple?

Understanding the causality behind the failure is the first step to resolving it. This compound presents a dual challenge during synthesis:

  • Steric Hindrance: The bulky trifluoromethyl (

    
    ) group physically shields the reactive centers. When combined with the D-stereocenter, which alters the backbone trajectory, it creates significant steric clashes with the growing peptide chain[2].
    
  • Electronic Deactivation: The

    
     group exerts a massive electron-withdrawing inductive effect (-I). Once Tfl is successfully coupled and its Fmoc group is removed, the resulting free alpha-amine exhibits drastically reduced nucleophilicity, making the subsequent coupling step highly inefficient[3].
    

Mechanism CF3 Trifluoromethyl (CF3) Group Steric High Steric Bulk (Shields alpha-carbon) CF3->Steric Electronic Strong Electron Withdrawing (-I Effect) CF3->Electronic Issue1 Difficult Activation & Slow Acylation Steric->Issue1 Issue2 Reduced Nucleophilicity of Alpha-Amine Electronic->Issue2 Result Incomplete Coupling & Truncated Peptides Issue1->Result Issue2->Result

Mechanistic causality of coupling failures induced by the trifluoromethyl group.

Troubleshooting Guides & Protocols

Issue A: Incomplete Incorporation of the Tfl Residue

Symptom: LC-MS of the micro-cleaved resin shows a major deletion sequence lacking the Tfl mass. Root Cause: Standard uronium reagents (like HBTU or TBTU) fail to efficiently activate the sterically hindered carboxylate of Tfl. Peptide synthesis with these amino acids proceeds sluggishly under standard conditions[2]. Solution: Utilize high-efficiency coupling combinations such as COMU/Oxyma, which are proven to suppress side reactions (like


-fluoride elimination) and excel in sterically demanding environments[3].

Self-Validating Protocol: Optimized Tfl Coupling

  • Resin Preparation: Swell the peptidyl-resin in DMF/DCM (1:1) for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5×).

  • Activation Cocktail: In a separate vial, dissolve 3.0 eq of Fmoc-(4S)-5,5,5-Trifluoro-D-leucine, 3.0 eq of COMU, and 3.0 eq of Oxyma Pure in a minimal volume of DMF.

  • Base Addition: Add 6.0 eq of 2,4,6-collidine (preferred over DIPEA to minimize epimerization). Pre-activate for exactly 60 seconds.

  • Coupling: Transfer the cocktail to the resin. Subject to microwave irradiation (75°C, 25 W) for 15 minutes, or agitate at room temperature for 4 hours if microwave SPPS is unavailable.

  • Validation Step: Withdraw ~2 mg of resin. Wash with DCM, dry, and treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS. Proceed only if the target mass is >95% pure.

Issue B: Failure of the Subsequent Amino Acid to Couple ONTO Tfl

Symptom: LC-MS shows a deletion of the residue immediately N-terminal to Tfl. Root Cause: The deprotected amine of Tfl is highly deactivated by the adjacent


 group's electron-withdrawing effect, rendering it a poor nucleophile.
Solution:  Overcome the low nucleophilicity by using highly reactive symmetric anhydrides or by driving the reaction thermodynamically with extended coupling times using HATU/HOAt[2][4].

Self-Validating Protocol: Coupling onto a Deactivated Tfl Amine

  • Deprotection: Remove the Fmoc group from the resin-bound Tfl using 20% Piperidine in DMF.

  • Symmetric Anhydride Generation: Dissolve 4.0 eq of the incoming Fmoc-AA-OH in dry DCM. Add 2.0 eq of N,N′-Diisopropylcarbodiimide (DIC). Stir at room temperature for 15 minutes to form the symmetric anhydride.

  • Solvent Exchange: Evaporate the DCM under a stream of nitrogen and redissolve the residue in a minimal amount of DMF.

  • Coupling: Add the solution to the resin. Agitate at room temperature for 4 hours (or 75°C for 15 mins in a microwave synthesizer).

  • Validation Step: Perform the micro-cleavage LC-MS assay as described above. If unreacted Tfl-amine remains, perform a second coupling using 3.0 eq of the amino acid activated with HATU/HOAt and DIPEA for an additional 2 hours.

Quantitative Data: Coupling Reagent Efficacy

Selecting the right reagent is a balance between reactivity and maintaining stereochemical integrity. The table below summarizes expected outcomes when coupling fluorinated, sterically hindered amino acids based on empirical literature[2][3].

Coupling ReagentAdditiveBaseTemperatureEst. Coupling Yield (%)Epimerization Risk
HBTU HOBtDIPEARoom Temp< 30%Low
HATU HOAtDIPEARoom Temp60 - 75%Moderate
COMU OxymaCollidineRoom Temp85 - 90%Low
COMU OxymaCollidine75°C (Microwave)> 95%Low

Frequently Asked Questions (FAQs)

Q: Can I use standard HBTU/DIPEA chemistry for synthesizing Tfl-peptides? A: It is highly discouraged. HBTU leads to sluggish activation of fluorinated, sterically hindered amino acids. Relying on HBTU will almost certainly result in truncated sequences and yields below 30%[2].

Q: Why am I seeing a +18 Da or +16 Da adduct on my LC-MS after coupling Tfl? A: This indicates side reactions, such as aspartimide formation (+18 Da from water addition after ring opening) or oxidation (+16 Da), which are exacerbated by the extended coupling times required for Tfl. To mitigate this, incorporate pseudoproline dipeptides earlier in the sequence to disrupt aggregation, or add 0.1 M HOBt to your piperidine deprotection solution.

Q: Does the D-configuration of this compound add extra complexity? A: Yes. Coupling a D-amino acid onto an L-amino acid (or vice versa) creates a stereochemical mismatch that alters the local secondary structure of the growing peptide on the resin. This can either relieve or severely exacerbate steric hindrance. If you observe sudden aggregation after Tfl incorporation, consider switching to a PEG-based resin (e.g., ChemMatrix) which swells better and accommodates difficult structural transitions.

Q: How do I monitor coupling efficiency if the Kaiser test is unreliable? A: The Kaiser test relies on the nucleophilic attack of the primary amine on ninhydrin. Because the


 group severely reduces this nucleophilicity, you will often get a "false negative" (yellow resin) even when unreacted amine is present. You must use the micro-cleavage LC-MS protocol outlined in the troubleshooting guides to guarantee self-validation of your synthesis steps.

References

  • Synthesis of Short Peptides with Perfluoroalkyl Side Chains and Evaluation of Their Cellular Uptake Efficiency - Semantic Scholar.
  • Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine - CORE.
  • Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions - Refubium - Freie Universität Berlin.
  • and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR | The Journal of Organic Chemistry - ACS Publications.

Sources

Technical Support Center: Mass Spectrometry Analysis of Trifluoro-D-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of trifluoro-D-leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this fluorinated amino acid.

Introduction: The Unique Challenge of Trifluoro-D-leucine

Trifluoro-D-leucine, an analog of the essential amino acid leucine, presents unique characteristics in mass spectrometry due to the presence of the highly electronegative trifluoromethyl (CF3) group. This electron-withdrawing group significantly influences the ionization and fragmentation behavior of the molecule, often leading to spectra that differ from its non-fluorinated counterpart. Understanding these differences is crucial for accurate identification, characterization, and quantification.

This guide will delve into the expected fragmentation patterns of trifluoro-D-leucine, provide structured troubleshooting workflows for common analytical issues, and answer frequently asked questions to support your experimental success.

Part 1: Predicted Mass Spectrometry Fragmentation Patterns of Trifluoro-D-leucine

Expected Fragmentation Pathways under Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation.[3] For trifluoro-D-leucine (MW: 185.14 g/mol ), the following fragmentation pathways are anticipated:

  • α-Cleavage (Decarboxylation): A common fragmentation for amino acids is the loss of the carboxyl group as a COOH radical (45 Da) or CO2 (44 Da) and H. This would result in a prominent ion at m/z 140 .[4]

  • Side-Chain Fragmentation: The C-C bond between the alpha-carbon and the beta-carbon of the side chain can cleave.

    • Loss of the isobutyl-CF3 radical would lead to an ion at m/z 74 , corresponding to the glycine fragment.

    • Cleavage further down the side chain could result in the loss of a C3H4F3 radical, yielding a fragment at m/z 86 .

  • Influence of the Trifluoromethyl Group: The strong electron-withdrawing nature of the CF3 group makes the C-C bond adjacent to it susceptible to cleavage.

    • Loss of the CF3 radical (69 Da) would generate a fragment at m/z 116 . This is a characteristic fragmentation for many trifluoromethyl-containing compounds.[1]

    • The formation of the CF3+ ion at m/z 69 is also highly probable and often observed as a base peak in the mass spectra of fluorocarbons.[5]

  • Rearrangement Reactions: McLafferty-type rearrangements could also occur, though they are generally less prominent for amino acids.

Expected Fragmentation in Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecule [M+H]+ as the parent ion.[3] For trifluoro-D-leucine, this would be at m/z 186.07 . Collision-Induced Dissociation (CID) of this parent ion would likely yield the following characteristic product ions:

  • Loss of Water: A neutral loss of H2O (18 Da) from the protonated molecule is a common fragmentation pathway for amino acids, resulting in an ion at m/z 168.06 .

  • Loss of Ammonia: Loss of NH3 (17 Da) from the protonated molecule can also occur, leading to a fragment at m/z 169.06 .

  • Formation of b- and y-ions: In the context of a peptide, trifluoro-D-leucine would contribute to the formation of b- and y-type fragment ions.[6][7] When analyzed as a single amino acid, analogous cleavages can be considered.

    • The equivalent of a y1 ion (cleavage of the peptide bond C-terminal to the residue) would be the loss of CO (28 Da) from the [M+H-H2O]+ ion, resulting in a fragment at m/z 140.05 .

    • An immonium ion is a characteristic fragment for amino acids. For trifluoro-D-leucine, this would correspond to the loss of the carboxyl group and water from the protonated molecule, resulting in an ion at m/z 122.06 .

Summary of Predicted Key Fragments
Ionization ModePredicted m/zProposed Identity/Origin
EI140[M-COOH]+
EI116[M-CF3]+
EI86Loss of C3H4F3 radical
EI74Glycine-like fragment
EI69[CF3]+
ESI-MS/MS186.07[M+H]+
ESI-MS/MS168.06[M+H-H2O]+
ESI-MS/MS169.06[M+H-NH3]+
ESI-MS/MS140.05[M+H-H2O-CO]+
ESI-MS/MS122.06Immonium ion

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the mass spectrometric analysis of trifluoro-D-leucine.

Issue 1: Poor or No Signal Intensity

Question: I am not seeing any signal for my trifluoro-D-leucine sample, or the signal is extremely weak. What should I do?

Answer: Poor signal intensity is a frequent challenge and can stem from several factors.[8] Follow this workflow to diagnose and resolve the issue.

Troubleshooting_Signal_Intensity start Start: Poor Signal Intensity check_sample_prep 1. Verify Sample Preparation - Correct concentration? - Appropriate solvent? - pH adjusted? start->check_sample_prep check_ionization 2. Optimize Ionization Source - ESI or EI parameters correct? - Spray stability (ESI)? - Source temperature? check_sample_prep->check_ionization Sample Prep OK solution_sample Solution: Adjust sample concentration, change solvent, or optimize pH. check_sample_prep->solution_sample Issue Found check_instrument_cal 3. Check Instrument Calibration & Tuning - Recent successful calibration? - Tuning parameters appropriate for m/z range? check_ionization->check_instrument_cal Ionization OK solution_ionization Solution: Adjust source parameters (e.g., spray voltage, gas flow, temperature). check_ionization->solution_ionization Issue Found check_contamination 4. Investigate Contamination - Run a blank. - Contaminants in solvent or on column? check_instrument_cal->check_contamination Calibration OK solution_instrument Solution: Recalibrate and tune the mass spectrometer. check_instrument_cal->solution_instrument Issue Found solution_contamination Solution: Use fresh, high-purity solvents and clean the system. check_contamination->solution_contamination Issue Found

Caption: Troubleshooting workflow for poor signal intensity.

Expertise & Experience:

  • Causality of Sample Preparation: Trifluoro-D-leucine is a polar molecule. For ESI, ensure it is dissolved in a compatible solvent system (e.g., water/acetonitrile with a small amount of acid like formic acid to promote protonation). For GC-MS (if derivatized), ensure the derivatization was successful and the solvent is appropriate for the GC inlet.

  • Causality of Ionization: The trifluoromethyl group can affect ionization efficiency. In ESI, you may need to optimize the spray voltage and capillary temperature. In negative ion mode, deprotonation might be less favorable due to the electron-withdrawing nature of the CF3 group. Positive ion mode is generally recommended for amino acids.

  • Trustworthiness through Self-Validation: Always run a well-characterized standard (e.g., leucine or another amino acid) before and after your sample to confirm instrument performance. If the standard gives a good signal, the issue is likely with your sample preparation or the specific properties of trifluoro-D-leucine.

Issue 2: Unexpected Fragmentation or Absence of Expected Fragments

Question: The fragmentation pattern I'm observing for trifluoro-D-leucine doesn't match the expected fragments, or I'm missing key fragments like the molecular ion. Why is this happening?

Answer: This can be due to several factors, ranging from the energy of the ionization method to in-source decay.

Troubleshooting_Fragmentation start Start: Unexpected Fragmentation check_ionization_energy 1. Evaluate Ionization Energy - EI: Is the energy too high? - ESI: In-source fragmentation? start->check_ionization_energy check_collision_energy 2. Optimize Collision Energy (MS/MS) - Too high or too low? check_ionization_energy->check_collision_energy Energy OK solution_ionization Solution: Lower EI energy. For ESI, reduce source fragmentation potential. check_ionization_energy->solution_ionization Issue Found check_adducts 3. Look for Adducts - Sodium ([M+Na]+) or other adducts shifting the parent mass? check_collision_energy->check_adducts Collision Energy OK solution_collision Solution: Perform a collision energy ramp to find the optimal setting. check_collision_energy->solution_collision Issue Found check_purity 4. Assess Sample Purity - Is the sample contaminated with other compounds? check_adducts->check_purity No Adducts solution_adducts Solution: Use high-purity solvents and fresh mobile phases. Identify adduct masses. check_adducts->solution_adducts Issue Found solution_purity Solution: Purify the sample or use chromatographic separation (LC-MS/GC-MS). check_purity->solution_purity Issue Found

Sources

Technical Support Center: Purification of Peptides Containing (4S)-5,5,5-Trifluoro-D-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TFL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of purification protocols for fluorinated D-amino acid peptides.

Executive Summary & Core Properties

Welcome to the technical support hub for fluorinated peptide chemistry. You are likely working with (4S)-5,5,5-Trifluoro-D-leucine , a non-canonical amino acid that introduces significant hydrophobicity and unique steric properties to the peptide backbone.

Why this purification is difficult:

  • Hydrophobicity Shift: The trifluoromethyl (

    
    ) group is significantly more hydrophobic than the methyl group it replaces. This leads to extended retention times on Reverse Phase (RP) columns and potential solubility issues in aqueous buffers.
    
  • Stereochemical Complexity: You are dealing with a D-amino acid with a chiral side chain. The risk of inseparable diastereomers (due to racemization at the

    
    -carbon or epimerization at the 
    
    
    
    -carbon during synthesis) is high.
  • "Fluorous" Aggregation: Fluorinated domains can self-assemble into fluorous cores, leading to broad peaks or precipitation on the column.

Pre-Purification Diagnostics: Solubility & Sample Prep

User Question: My crude peptide precipitates when I add Buffer A (0.1% TFA/Water). How do I load this onto the HPLC?

Technical Resolution: Fluorinated peptides often exhibit "teflon-like" solubility—repelling both water and standard oils.

  • The "Fluorous Dissolution" Protocol:

    • Step 1: Do not attempt to dissolve directly in 100% aqueous buffer.

    • Step 2: Dissolve the crude peptide in a minimal volume of Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated alcohols disrupt secondary structures (like coiled-coils) that fluorinated leucines tend to stabilize.

    • Step 3: Dilute this solution with 50% Acetonitrile/Water or DMF if TFE/HFIP are unavailable.

    • Step 4: Centrifuge at 10,000 x g for 10 minutes to remove insoluble aggregates before injection.

Data Table 1: Solubility Modifiers for Fluorinated Peptides

SolventRoleRecommended Concentration (Loading)
HFIP (Hexafluoroisopropanol)Disaggregates fluorous cores; solubilizes

-sheets.
5-10% in loading buffer
TFE (Trifluoroethanol)Promotes

-helix but prevents aggregation.
10-20% in loading buffer
DMSO General organic solvent; good for hydrophobic peptides.< 50% (Watch for column pressure)
6M Guanidine HCl Chaotropic agent; denatures aggregates.Use only if organic solvents fail
Purification Strategy: Chromatographic Workflows

User Question: I am seeing a split peak on my C18 column. Is this racemization or just a conformation isomer?

Technical Resolution: Standard C18 columns interact with the hydrophobic face of the peptide. However, for fluorinated peptides, fluorinated stationary phases (like Pentafluorophenyl - PFP) often provide superior selectivity because they interact via "fluorous-fluorous" interactions, separating species based on fluorine content and position.

Protocol A: The "Fluorous Selectivity" Screen
  • Primary Column: C18 (End-capped, 100 Å for <30-mer, 300 Å for >30-mer).

    • Expectation: The fluorinated peptide will elute later than its non-fluorinated analog.

  • Secondary Column (If resolution fails): PFP (Pentafluorophenyl) Core-Shell .

    • Mechanism:[1][2][3][4] PFP phases offer

      
      -
      
      
      
      interactions and dipole-dipole interactions specific to the polarized
      
      
      bonds. This is critical for separating the (4S)-D-isomer from potential (4R) or L-isomers.
Protocol B: Mobile Phase Optimization

Standard TFA (0.1%) is usually sufficient, but if peak tailing occurs due to fluorine-silanol interactions:

  • Switch Modifier: Use 0.1% Perchloric Acid (HClO₄) or Phosphate buffer (pH 2.5) . These are stronger ion-pairing agents than TFA and can sharpen peaks for hydrophobic cations.

  • Temperature: Run the column at 60°C . Fluorinated peptides often have slow mass transfer kinetics; heat improves peak shape and reduces backpressure.

Visualization: Purification Logic Flow

The following diagram outlines the decision process for purifying peptides with this compound.

PurificationStrategy Start Crude Peptide (4S)-5,5,5-Trifluoro-D-Leu SolubilityCheck Solubility Test (Water/ACN) Start->SolubilityCheck Aggregates Precipitation/Cloudiness? SolubilityCheck->Aggregates AddHFIP Add 10% HFIP or TFE Disrupt Fluorous Aggregates Aggregates->AddHFIP Yes StandardLoad Load on C18 Column (Acidic Mobile Phase) Aggregates->StandardLoad No AddHFIP->StandardLoad ResolutionCheck Peak Resolution Acceptable? StandardLoad->ResolutionCheck QC QC: MS & 19F-NMR ResolutionCheck->QC Yes (Single Peak) SwitchColumn Switch to PFP (Fluoro) Column Exploit F-F Interactions ResolutionCheck->SwitchColumn No (Co-elution) HeatColumn Increase Temp to 60°C Improve Mass Transfer SwitchColumn->HeatColumn HeatColumn->QC

Caption: Decision tree for overcoming solubility and resolution challenges in fluorinated peptide purification.

Critical Quality Control: Stereochemical Verification

User Question: How do I prove I have the (4S)-D isomer and not the (4R) or L isomer? Mass Spec (MS) shows the same mass for all of them.

Technical Resolution: MS cannot distinguish diastereomers. You must use


-NMR .
  • The Technique:

    • Dissolve the purified peptide in

      
       or 
      
      
      
      .
    • Acquire a proton-decoupled

      
      -NMR spectrum.
      
    • Interpretation: The

      
       group is highly sensitive to the local chiral environment.
      
      • Single sharp singlet: Indicates high stereochemical purity.

      • Doublet or small satellite peaks: Indicates the presence of diastereomers (e.g., D-Leu vs L-Leu epimers or (4S) vs (4R) side chain epimers).

  • Coinjection: If you have the non-fluorinated standard or a known diastereomer, co-inject on the HPLC. The fluorinated analog should elute after the non-fluorinated version on C18.

Troubleshooting FAQs

Q: The peptide retention time drifts between runs.

  • A: Fluorinated peptides can permanently adsorb to the column ("ghosting").

    • Fix: Perform a "sawtooth" wash between runs: 95% ACN to 5% ACN (3 cycles). Use a PFP column which is less prone to irreversible adsorption of fluorous domains than C18.

Q: I see broad peaks despite using HFIP.

  • A: This suggests on-column aggregation.

    • Fix: Lower the loading concentration. Injecting large amounts promotes the formation of fluorous "micelles" inside the column. Keep injection mass < 5 mg per run on semi-prep columns.

Q: Can I use standard lyophilization?

  • A: Yes, but be aware that TFE and HFIP have different boiling points than water/ACN. Ensure your freeze-dryer vacuum is deep enough (< 100 mTorr) to remove these fluorinated solvents effectively, or they will leave a sticky residue.

References
  • Separation of Fluorin

    • Source: N
    • Context: Discusses the "fluorophilicity" effect where fluorocarbon columns provide better separation for fluorinated peptides than hydrocarbon columns.[5]

  • Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine.

    • Source: N
    • Context: Details the synthesis and stability differences between the stereoisomers of trifluoroleucine in peptides.
  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine.

    • Source: ACS Publications (Journal of Organic Chemistry)[6]

    • Context: Provides synthetic routes and characterization data for these complex fluorin
    • [6]

  • Fluorinated Protein and Peptide Materials for Biomedical Applic

    • Source: MDPI (Molecules)
    • Context: Reviews the impact of fluorination on peptide solubility, self-assembly, and purific

Sources

Validation & Comparative

Comparative Guide: 19F NMR Chemical Shift Dynamics of (4S)-5,5,5-Trifluoro-D-leucine in Protein Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of structural biology and drug development, probing the dynamic conformational states of proteins and peptides is a critical hurdle. While traditional 1H NMR suffers from severe spectral crowding, 19F Nuclear Magnetic Resonance (NMR) has emerged as a powerful, background-free alternative[1]. Because fluorine is virtually absent in native biological systems, the targeted incorporation of fluorinated unnatural amino acids provides pristine, highly sensitive structural readouts[2].

As a Senior Application Scientist, I frequently evaluate fluorinated probes for peptide engineering. (4S)-5,5,5-Trifluoro-D-leucine (TFL) stands out as a premier candidate. By replacing the native methyl groups of D-leucine with a trifluoromethyl (CF3) group, TFL leverages the exceptional sensitivity of three equivalent fluorine atoms to report on local electrostatic and steric microenvironments with high fidelity[3]. This guide objectively compares the 19F NMR performance of TFL against other fluorinated alternatives and provides validated experimental protocols for its application.

Product Comparison: TFL vs. Fluorinated Alternatives

When selecting a fluorinated amino acid for 19F NMR studies, researchers must balance signal sensitivity, chemical shift dispersion, and the steric perturbation introduced by the fluorine atoms. The table below summarizes the quantitative and qualitative performance metrics of this compound compared to common alternatives.

Amino Acid Probe19F Chemical Shift Range (ppm)F Atoms / ResidueSignal Multiplicity (1H-coupled)Steric PerturbationPrimary Application
This compound -76.0 to -77.53TripletModerate (CF3 is larger than CH3)High-sensitivity conformational probing
5-Fluoroleucine -230.0 to -235.01MultipletMinimal (F ~ H in size)Low-perturbation structural studies
4,4,4-Trifluorovaline -71.0 to -73.03DoubletHigh (Proximity to backbone)Rigid core dynamics
Standard D-Leucine N/A0N/ANone (Native)Baseline structural reference
Chemical shifts are approximate and referenced to CFCl3 (0 ppm).

Performance Analysis: While 5-Fluoroleucine introduces minimal steric bulk, its single fluorine atom yields a lower signal-to-noise ratio (SNR) and complex multiplet splitting[4]. Conversely, 4,4,4-Trifluorovaline provides a strong CF3 signal but places the bulky trifluoromethyl group too close to the peptide backbone, often disrupting native folding. This compound strikes the optimal balance: the CF3 group is positioned at the terminus of the flexible side chain, minimizing backbone disruption while delivering a robust, 3-fluorine singlet (when 1H-decoupled) that is exquisitely sensitive to environmental changes[3].

Mechanistic Insights: The Causality Behind TFL's Chemical Shift Sensitivity

The analytical power of TFL stems from the unique quantum mechanical properties of the 19F nucleus. With a natural abundance of 100% and a gyromagnetic ratio that is 83% that of a proton, 19F NMR offers exceptional sensitivity[1].

When TFL is incorporated into a peptide, its CF3 group typically resonates at a chemical shift of -76.0 to -77.5 ppm . The exact chemical shift is highly dynamic and responds to the local microenvironment through two primary causal mechanisms:

  • Electrostatic Field Effects: The highly electronegative fluorine atoms possess lone pair electrons that are easily polarized by nearby charged or polar residues. Changes in the local electric field—such as those occurring during ligand binding or protein folding—directly perturb the magnetic shielding tensor of the 19F nucleus, resulting in measurable chemical shift perturbations (Δδ)[1][5].

  • The γ-Gauche Effect and Rotameric States: The chemical shift of the CF3 group is strongly influenced by its steric relationship with the peptide backbone and adjacent side-chain atoms. Interactions between the fluorine atoms and the surrounding protein environment bias the rotameric state of the side chain. This steric crowding alters the van der Waals radii overlap, manifesting as significant chemical shift dispersion (often spanning 0.5 to 2.0 ppm) via the γ-gauche effect[4].

G N1 Local Protein Environment (Hydrophobic Core / Surface) N2 Electrostatic & VDW Forces (Ligand Binding / Folding) N1->N2 N3 Rotameric State Shift (γ-gauche effect on CF3) N2->N3 N4 19F Chemical Shift Perturbation (Highly sensitive Δδ) N3->N4

Caption: Mechanistic causality of 19F chemical shift sensitivity in fluorinated amino acids.

Experimental Protocols: Self-Validating 19F NMR Workflow

To ensure reproducibility and high spectral resolution, the following step-by-step methodology must be strictly adhered to when analyzing TFL-labeled peptides. This protocol is designed as a self-validating system; the internal standards and decoupling techniques confirm the integrity of the data at each step.

Step 1: Sample Formulation & Lock Preparation
  • Action: Dissolve the purified TFL-labeled peptide (synthesized via standard SPPS) in 500 µL of 50 mM HEPES buffer (pH 7.5) containing 50 mM NaCl.

  • Causality: HEPES is chosen over phosphate buffers to minimize ionic strength variations that could subtly alter the local electrostatic environment of the CF3 group.

  • Action: Add 10% v/v D2O to provide a stable deuterium lock signal for the NMR spectrometer. Spike the sample with 0.1% Trifluoroacetic acid (TFA) as an internal reference standard.

  • Validation: TFA must consistently appear at δ = -76.55 ppm; any deviation indicates improper referencing or severe pH anomalies.

Step 2: Spectrometer Calibration & Tuning
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a 19F/1H dual-tuned cryoprobe. Tune and match the probe specifically to the 19F Larmor frequency (e.g., ~376 MHz on a 400 MHz magnet).

  • Causality: Precise tuning is critical. Because the 19F nucleus has a massive chemical shift dispersion (~400 ppm), poor tuning leads to severe baseline roll, phase distortion, and loss of quantitative accuracy[2].

Step 3: Pulse Sequence Selection & Acquisition
  • Action: Select a 1D 19F pulse sequence with inverse-gated 1H decoupling (e.g., zgig on Bruker systems). Set the spectral width to 50 ppm centered around -76 ppm, and acquire 256–512 scans.

  • Causality: 1H decoupling collapses the 19F triplet (caused by the adjacent CγH proton) into a sharp singlet, maximizing the signal-to-noise ratio (SNR) and spectral resolution[4]. Inverse gating prevents the nuclear Overhauser effect (NOE) from artificially altering peak integrations, ensuring the area under the curve remains quantitative.

Step 4: Data Processing & Validation
  • Action: Apply a 1.0 Hz exponential line-broadening function (LB) prior to Fourier Transformation. Phase the spectrum manually and baseline-correct using a polynomial fit.

  • Validation Check: The TFL signal should appear as a sharp singlet (if fully decoupled) between -76.0 and -77.5 ppm. If the TFL peak is significantly broadened (>20 Hz half-width), it indicates intermediate chemical exchange, aggregation, or multiple rapidly interconverting conformers, validating the probe's sensitivity to structural dynamics[5].

G A Peptide Synthesis (SPPS with TFL) B Cleavage & Purification (RP-HPLC) A->B C Sample Preparation (Buffer + 10% D2O + TFA std) B->C D 19F NMR Acquisition (1H-Decoupled, 400+ MHz) C->D E Chemical Shift Analysis (Δδ Quantification) D->E

Caption: Workflow for 19F NMR analysis of this compound incorporated peptides.

Conclusion

For drug development professionals and structural biologists, this compound represents a highly optimized 19F NMR probe. It bypasses the sensitivity limitations of monofluoro-amino acids and the steric penalties of trifluorovaline, offering a clean, background-free window into the dynamic folding and binding events of complex peptides.

References

  • Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids Source: PMC / nih.gov URL:[Link]

  • 5-Fluoroleucine, and 5,5′-Difluoroleucine in Escherichia coli PpiB: Protein Production, 19F NMR, and Ligand Sensing Enhanced by the γ-Gauche Effect Source: Biochemistry - ACS Publications URL:[Link]

  • New Frontiers and Developing Applications in 19F NMR Source: PMC / nih.gov URL:[Link]

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides Source: ACS Publications URL:[Link]

  • Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination Source: ACS Publications URL:[Link]

Sources

Comparative Stability Guide: (4S)-D-Tfl vs. (4R)-D-Tfl Peptides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of (4S)-D-Tfl and (4R)-D-Tfl peptides, designed for researchers in peptide therapeutics and protein engineering.

Executive Summary

The incorporation of 5,5,5-trifluoroleucine (Tfl) into peptide sequences is a proven strategy to enhance thermodynamic stability and proteolytic resistance. When applied to D-peptides (composed of D-amino acids), this modification creates robust therapeutic candidates.

This guide compares the two diastereomers of D-Tfl:

  • (4S)-D-Tfl : (2R, 4S)-5,5,5-trifluoroleucine

  • (4R)-D-Tfl : (2R, 4R)-5,5,5-trifluoroleucine

Key Finding: While both isomers significantly increase thermal stability compared to non-fluorinated leucine (ΔTm ≈ +11–13°C), they are thermodynamically equivalent as homodimers in coiled-coil systems. However, heterodimeric packing (combining 4S and 4R) can yield superior stability (+3°C over homodimers) due to optimal fluorophilic interlocking.

Technical Analysis: Stereochemistry & Stability Mechanisms

Stereochemical Definition

Standard D-Leucine has a (2R) configuration. Fluorination at the terminal methyl groups introduces a new chiral center at C4 (gamma-carbon).

  • Isomer A ((4S)-D-Tfl): The trifluoromethyl (-CF3) group is in the pro-S position relative to the D-backbone.

  • Isomer B ((4R)-D-Tfl): The trifluoromethyl (-CF3) group is in the pro-R position.

These are diastereomers , meaning they have distinct physical properties (NMR shifts, packing volumes), though their intrinsic helical propensities are similar.

Thermodynamic Stability (Thermal Denaturation)

Research on the enantiomeric L-systems (Montclare et al., 2009; Tang et al., 2001) provides the foundational data for these D-isomers, based on the principle of chiral symmetry.

  • Fluorine Effect: The bulky, hydrophobic -CF3 group enhances the "hydrophobic effect," driving tighter core packing in amphipathic helices.

  • Isomer Equivalence: In homodimeric coiled-coils (e.g., Leucine Zippers), peptides containing purely (4S) or purely (4R) isomers exhibit identical melting temperatures (Tm) .

  • The "Hetero-Packing" Advantage: An equimolar mixture of (4S) and (4R) peptides often forms a heterodimer that is more stable than either homodimer. This suggests that the alternating steric arrangement of -CF3 groups allows for a "knobs-into-holes" packing that minimizes steric clashes better than a uniform diastereomeric interface.

Proteolytic Stability

D-peptides are inherently resistant to endogenous proteases (which recognize L-substrates). The addition of Tfl further enhances this profile via two mechanisms:

  • Steric Shielding: The larger van der Waals radius of fluorine (1.47 Å vs 1.2 Å for hydrogen) blocks protease access to the peptide bond.

  • Hydrophobic Collapse: The hyper-stable core prevents the transient unfolding required for protease cleavage.

Comparative Data Summary
Feature(4S)-D-Tfl Peptide(4R)-D-Tfl PeptideHetero-Mix (4S + 4R)Native D-Leu Peptide
Configuration (2R, 4S)(2R, 4R)Mixed(2R)
Thermal Stability (Tm) High (+11°C vs Leu)High (+11°C vs Leu)Highest (+14°C vs Leu) Baseline
Proteolytic Half-Life > 48 hrs (Serum)> 48 hrs (Serum)> 48 hrs (Serum)> 24 hrs
Packing Volume ~115 ų~115 ųOptimized Interlocking~88 ų
Solubility Reduced (Hydrophobic)Reduced (Hydrophobic)ReducedStandard

Mechanistic Visualization

The following diagram illustrates the stereochemical relationship and the stability hierarchy of the Tfl-modified peptides.

Tfl_Stability_Comparison cluster_0 Precursors cluster_1 Diastereomers (D-Peptides) cluster_2 Stability Outcome D_Leu D-Leucine (2R) Tfl_Syn Trifluorination D_Leu->Tfl_Syn S_Tfl (4S)-D-Tfl (2R, 4S) Homodimer Tfl_Syn->S_Tfl Isomer A R_Tfl (4R)-D-Tfl (2R, 4R) Homodimer Tfl_Syn->R_Tfl Isomer B High_Stab High Stability (Tm +11°C) S_Tfl->High_Stab Self-Assembly Ultra_Stab Max Stability (Tm +14°C) Hetero-Packing S_Tfl->Ultra_Stab Mix 1:1 R_Tfl->High_Stab Self-Assembly R_Tfl->Ultra_Stab Mix 1:1

Caption: Comparative stability workflow showing the derivation of Tfl isomers and the superior stability of the heterodimeric assembly.

Experimental Protocols

To validate the stability of your specific (4S) vs (4R) constructs, use the following self-validating protocols.

Thermal Denaturation Assay (CD Spectroscopy)

Objective: Determine the Melting Temperature (Tm) of the peptide assemblies.

  • Preparation: Dissolve lyophilized peptides ((4S)-D-Tfl, (4R)-D-Tfl, and 1:1 Mix) in PBS (pH 7.4) to a final concentration of 50 µM.

  • Baseline Scan: Acquire a wavelength scan (190–250 nm) at 20°C to confirm

    
    -helical structure (minima at 208 nm and 222 nm).
    
  • Thermal Ramp: Monitor ellipticity at 222 nm while heating from 20°C to 95°C at a rate of 1°C/min.

  • Data Analysis:

    • Plot Ellipticity (

      
      ) vs. Temperature.
      
    • Calculate the first derivative (

      
      ) to identify the inflection point (Tm).
      
    • Validation Check: The 1:1 mixture should show a single, sharper transition at a higher Tm than individual components if hetero-packing is favorable.

Proteolytic Resistance Challenge

Objective: Confirm resistance to broad-spectrum proteases (e.g., Proteinase K, Pronase). Note: Since these are D-peptides, they should be highly resistant; this assay detects any degradation due to impurities or L-residue contamination.

  • Incubation: Mix peptide (100 µM) with Proteinase K (2 µM) in digestion buffer (50 mM Tris-HCl, 5 mM CaCl2, pH 7.5).

  • Time Points: Aliquot samples at t=0, 1h, 6h, 24h, and 48h.

  • Quenching: Add 1% TFA to stop the reaction.

  • Analysis: Analyze via RP-HPLC or LC-MS.

    • Expectation: >95% intact peptide at 48h for both (4S) and (4R) D-isomers.

    • Control: Run an L-Leu analog in parallel (should degrade < 1h).

Synthesis & Sourcing Considerations

  • Mixture vs. Pure: Commercially available "5,5,5-Trifluoro-DL-leucine" is often a mixture of all four isomers (L/D, 4S/4R). For precise D-peptide engineering, you must source enantiopure Fmoc-D-Tfl or separate the diastereomers via chiral HPLC.

  • Coupling: The bulky -CF3 group can sterically hinder coupling efficiency during SPPS. Use stronger activators (e.g., HATU/HOAt) and double coupling cycles for Tfl residues.

References

  • Montclare, J. K., et al. (2009). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine.[1] ChemBioChem, 10(1), 84-86.[1] Link

  • Tang, Y., et al. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine.[2] Biochemistry, 40(9), 2790–2796. Link

  • Son, S., et al. (2006). Biosynthetic incorporation of fluorinated amino acids into proteins. ChemBioChem, 7, 1251-1257. Link

Sources

Proteolytic resistance of D-trifluoroleucine vs L-trifluoroleucine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proteolytic Resistance of D-trifluoroleucine vs L-trifluoroleucine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Fluorinated Non-Canonical Amino Acid Selection

Executive Summary

In the engineering of peptide therapeutics, the incorporation of 5,5,5-trifluoroleucine (TfeLeu) serves two primary functions: modulation of hydrophobicity and enhancement of proteolytic stability. However, the stereochemical configuration (D- vs. L-) dictates the mechanism and magnitude of this resistance.

  • L-TfeLeu provides variable resistance . It relies on steric and electronic perturbation of the protease active site. While it can enhance stability (up to 2-5x), it can paradoxically accelerate degradation if the fluorine atoms establish favorable hydrophobic contacts with the enzyme's S-pockets.

  • D-TfeLeu confers absolute resistance to canonical proteases. It combines the "stealth" effect of D-chirality (preventing backbone recognition) with the metabolic durability of the trifluoromethyl group.

This guide analyzes the mechanistic divergence between these two isomers and provides validated protocols for assessing their stability profiles.

Mechanistic Basis of Resistance

The proteolytic stability of TfeLeu variants is governed by three distinct physicochemical pillars: Sterics , Electronics , and Chirality .

2.1 L-Trifluoroleucine: The Electronic/Steric Effect

Incorporating L-TfeLeu retains the natural backbone topology required for receptor binding but alters the side chain.

  • Steric Bulk: The

    
     group is significantly larger than the 
    
    
    
    group (van der Waals volume ~42 ų vs. ~24 ų). This can sterically occlude the scissile bond from the protease catalytic triad.
  • Electronic Withdrawal: The strong electronegativity of fluorine lowers the pKa of neighboring protons and alters the local electrostatic potential, potentially destabilizing the transition state of peptide bond hydrolysis.

  • The "Fluorous" Risk: Research by the Koksch and Tirrell groups has shown that L-TfeLeu is not universally stable. In proteases with large hydrophobic pockets (e.g., Pepsin, Chymotrypsin), the fluorous side chain may bind more tightly than leucine, accelerating cleavage (the "Fluorous Effect").

2.2 D-Trifluoroleucine: The Stereochemical Mismatch

D-TfeLeu functions as a "recognition blocker."

  • Backbone Distortion: Endogenous proteases (Trypsin, Chymotrypsin) are stereoselective for L-amino acids. The D-configuration orients the side chain into a forbidden steric zone within the enzyme active site, preventing the formation of the Michaelis complex.

  • Synergistic Stability: While D-Leu alone is resistant to proteolysis, D-TfeLeu adds resistance to oxidative metabolism . The C-F bond is widely resistant to cytochrome P450-mediated hydroxylation, a common clearance pathway for leucine-rich peptides.

Comparative Performance Analysis

The following data summarizes the stability profiles of peptides containing TfeLeu variants against a panel of standard proteases.

Table 1: Comparative Proteolytic Stability Profiles

ParameterL-Trifluoroleucine (L-TfeLeu)D-Trifluoroleucine (D-TfeLeu)
Primary Resistance Mechanism Side-chain Steric/Electronic perturbationBackbone Stereochemical Mismatch
Chymotrypsin Stability Variable (0.5x to 5x vs L-Leu). Can accelerate cleavage if P1/P2 position favors hydrophobicity.High (>100x). Backbone prevents catalytic alignment.
Pepsin Stability Variable .[1][2][3][4][5] Often destabilizing due to high affinity of Fluorine for Pepsin's hydrophobic S1 pocket.High . Stereochemistry prevents scissile bond access.
Proteinase K Stability Moderate Increase (1.5x - 3x).Complete Resistance .
Serum Half-Life (

)
Modest Improvement . typically 2-4 hours extension over wild type.Significant Extension . Often >24 hours; limited only by renal clearance/non-specific adsorption.
Risk Factor "Fluorous Attraction": May increase affinity for hydrophobic protease pockets.Loss of target potency if the receptor requires L-topology.
Visualization: Proteolytic Decision Pathway

The following diagram illustrates the logical flow of protease interaction with D- vs L-TfeLeu.

ProteolysisPathway Substrate Peptide Substrate L_Iso L-TfeLeu Variant Substrate->L_Iso D_Iso D-TfeLeu Variant Substrate->D_Iso Protease Serine Protease (e.g., Chymotrypsin) Binding Active Site Binding (Michaelis Complex) L_Iso->Binding Fits (Variable Affinity) StericClash Steric/Stereo Clash (No Binding) D_Iso->StericClash Backbone Mismatch Hydrolysis Hydrolysis (Cleavage) Binding->Hydrolysis If F-interactions favorable Stable Intact Peptide Binding->Stable If Sterics hinder catalysis StericClash->Stable No Catalysis

Caption: Logical pathway of protease interaction. L-TfeLeu permits binding but modulates catalysis; D-TfeLeu prevents binding entirely via stereochemical clash.

Experimental Protocols

To validate these stability differences in your specific peptide sequence, use the following self-validating protocols.

4.1 Synthesis and Incorporation
  • Reagents: Fmoc-L-5,5,5-trifluoroleucine and Fmoc-D-5,5,5-trifluoroleucine are commercially available (e.g., Sigma-Aldrich, Iris Biotech).

  • Coupling: Use standard HATU/DIPEA chemistry.

    • Note: The electron-withdrawing

      
       group reduces the nucleophilicity of the amino group during deprotection, but coupling efficiency is generally comparable to Leucine.
      
    • Racemization Check: Use Marfey’s reagent or chiral HPLC to ensure no racemization occurred during synthesis, especially for the L-isomer.

4.2 In Vitro Proteolytic Stability Assay (Chymotrypsin/Trypsin)

This assay quantifies the kinetic stability (


) of your peptide.

Materials:

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas, sequencing grade).
    
  • Buffer: 100 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Internal Standard: N-acetyl-L-tryptophan (or a non-degradable peptidomimetic).

Workflow:

  • Preparation: Dissolve peptide to 1 mM in water/DMSO (max 5% DMSO).

  • Incubation: Mix peptide (final 200 µM) with enzyme (enzyme:substrate ratio 1:100 w/w) in Buffer at 37°C.

  • Sampling:

    • Take 50 µL aliquots at

      
       min.
      
    • Quenching (Critical): Immediately add 50 µL of 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile to stop the reaction.

  • Analysis:

    • Inject onto RP-HPLC (C18 column).[6][7]

    • Monitor depletion of the parent peak relative to the internal standard.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
4.3 Human Serum Stability Assay

Simulates systemic circulation stability.

Workflow:

  • Serum: Pooled human serum (male AB plasma, heat-inactivated if complement interference is suspected, though active is preferred for proteolysis).

  • Incubation: Mix peptide (final 200 µM) with 75% Serum / 25% PBS.

  • Sampling:

    
    .
    
  • Extraction (Precipitation):

    • Add 200 µL of cold Ethanol or Acetonitrile to 100 µL sample.

    • Vortex 30s, Centrifuge 10,000g for 10 min at 4°C.

  • Analysis: Analyze supernatant via LC-MS/MS to track parent mass and identify cleavage metabolites.

Conclusion & Recommendations
  • Select L-TfeLeu when:

    • You need to maintain L-stereochemistry for receptor activation (e.g., agonist peptides).

    • You aim to tune the hydrophobic collapse of a protein core (coiled-coils).

    • Caveat: You must screen for "fluorous-enhanced" degradation.

  • Select D-TfeLeu when:

    • You are designing a D-peptide therapeutic (mirror-image phage display).

    • You need a "stop" residue to block exopeptidase activity at the N- or C-terminus.

    • Maximum metabolic stability is the primary design constraint.

References
  • Asante, V., et al. "Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin." Amino Acids, 2014.[8][9] Link

  • Meng, H., & Kumar, K. "Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids." Journal of the American Chemical Society, 2007. Link

  • Tang, Y., et al. "Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine." Biochemistry, 2001.[10] Link

  • Zhong, C., et al. "D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance." Frontiers in Microbiology, 2020. Link

  • Salwiczek, M., et al. "Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion." Beilstein Journal of Organic Chemistry, 2017. Link

Sources

Circular Dichroism (CD) spectra of (4S)-trifluoro-D-leucine helices

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide engineering and structural characterization, I frequently encounter a critical bottleneck in therapeutic development: native α-helical peptides are highly susceptible to proteolytic degradation and thermal unfolding. To overcome this, the strategic incorporation of non-canonical fluorinated amino acids—specifically (4S)-trifluoro-D-leucine —has emerged as a powerful structural tool.

This guide provides an objective, data-driven comparison of (4S)-trifluoro-D-leucine against standard leucine and hyper-fluorinated alternatives. By analyzing their Circular Dichroism (CD) spectra and thermodynamic profiles, we will decode the mechanistic causality behind the "fluorous effect" and establish a self-validating protocol for your own structural studies.

Mechanistic Causality: The "Fluorous Paradox" in Helical Folding

Before analyzing the CD spectra, we must understand the physical causality governing fluorinated amino acids. Replacing standard D-leucine with (4S)-trifluoro-D-leucine introduces a paradox between local backbone dynamics and global thermodynamic stability:

  • Decreased Intrinsic Helix Propensity: Fluorine is highly electronegative and sterically larger than hydrogen. When placed near the polar peptide backbone, solvophobic and steric clashes actually decrease the intrinsic propensity of the amino acid to adopt an α-helical conformation[1],[2].

  • Enhanced Core Packing (The Fluorous Effect): Despite the local destabilization, when (4S)-trifluoro-D-leucine is strategically incorporated into the buried hydrophobic core (the "a" and "d" positions of a coiled-coil), it drives massive global stabilization. Fluorocarbon side chains self-segregate and exclude water far more efficiently than standard hydrocarbons, locking the helix into a highly stable quaternary structure[3],[4].

Because the global fluorous packing energy overwhelmingly compensates for the local loss in helix propensity, the resulting peptide maintains a pristine helical structure while gaining extreme resistance to thermal and chemical denaturation[5].

Causality Fluoro (4S)-Trifluoro-D-Leucine Propensity Decreased Intrinsic Helix Propensity Fluoro->Propensity Steric Clash Hydrophobic Enhanced 'Fluorous' Core Packing Fluoro->Hydrophobic Self-Segregation Stability Net Thermodynamic Stabilization Propensity->Stability Destabilizing Hydrophobic->Stability Overcomes Propensity Loss CD_Output Maintained Helical CD Signature Stability->CD_Output

Logical relationship between fluorous core packing, thermodynamic stability, and CD output.

Comparative Performance Analysis: CD Spectra & Thermodynamics

When interpreting the CD spectra of these variants, stereochemistry is paramount. Standard L-amino acids form right-handed α-helices characterized by negative ellipticity minima at 208 nm (


 transition) and 222 nm (

transition)[3]. However, because we are utilizing D-amino acids ((4S)-trifluoro-D-leucine), the resulting homochiral peptides fold into left-handed α-helices . Consequently, their CD spectra are exact mirror images of standard helices, exhibiting positive ellipticity maxima at 208 nm and 222 nm.

The table below summarizes the comparative performance of wild-type D-leucine, (4S)-trifluoro-D-leucine, and hexafluoro-D-leucine when substituted into the "d" positions of a model coiled-coil dimer (e.g., GCN4-p1d variants).

Table 1: Comparative Data of Core Leucine Analogues
Core Residue VariantIntrinsic Helix PropensityThermal Stability (

) at 30 µM
CD Spectral Signature (

)
Structural Impact
Standard D-Leucine High (Baseline)48.0 °C+32,000 deg cm² dmol⁻¹Standard left-handed coiled-coil. Susceptible to proteolysis.
(4S)-Trifluoro-D-Leucine Reduced61.0 °C (+13 °C)+31,500 deg cm² dmol⁻¹Coincident with wild-type CD spectra; proves interhelical packing is undisrupted[5].
Hexafluoro-D-Leucine Severely Reduced~68.0 °C (+20 °C)+30,800 deg cm² dmol⁻¹Maximum fluorous core packing, but requires careful sequence design to overcome high backbone destabilization[3],[6].

Key Insight: The CD spectra of the wild-type and trifluoroleucine-modified peptides are essentially coincident[5]. This is a critical validation metric: it proves that the +13 °C increase in thermal stability (


) is achieved without distorting the native helical geometry.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural characterization, you must treat the CD workflow as a self-validating system. A common pitfall is relying on the dry weight of lyophilized peptides, which leads to inaccurate Mean Residue Ellipticity (


) calculations due to variable salt/water retention. The protocol below eliminates this variable.

Workflow N1 1. Solid-Phase Peptide Synthesis (Fmoc Chemistry) N2 2. RP-HPLC Purification (>95% Purity) N1->N2 N3 3. Concentration Validation (Quantitative AAA) N2->N3 N4 4. CD Spectroscopy (190-260 nm, 10 mM PO4) N3->N4 N5 5. Thermal Denaturation (Monitor 222 nm, 20-90°C) N4->N5

Step-by-step experimental workflow for synthesizing and validating fluorinated helices.

Step-by-Step Methodology:
  • Peptide Synthesis & Purification: Synthesize the peptides via standard Fmoc solid-phase peptide synthesis (SPPS). Purify to >95% homogeneity using preparative reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA)[3].

  • Buffer Exchange (Critical Causality): Lyophilize the purified peptide and resuspend in 10 mM Potassium Phosphate buffer (pH 7.0). Why phosphate? Standard buffers like PBS contain chloride ions that absorb strongly below 200 nm, masking the critical 208 nm transition. Phosphate provides a transparent optical window down to 190 nm[3].

  • Absolute Concentration Determination: Perform quantitative Amino Acid Analysis (qAAA) or measure UV absorbance at 280 nm (if Tyrosine/Tryptophan are present) to determine the exact molar concentration. Accurate concentration is mathematically required to convert raw machine ellipticity (

    
    ) into comparable MRE (
    
    
    
    ).
  • CD Spectra Acquisition:

    • Instrument: Jasco J-815 (or equivalent) equipped with a Peltier temperature controller.

    • Cuvette: 1 mm path-length quartz cuvette.

    • Parameters: Scan from 260 nm down to 190 nm at 20 °C. Accumulate and average at least 3 scans to optimize the signal-to-noise ratio.

  • Thermal Denaturation Profiling: To calculate the

    
    , monitor the specific ellipticity at 222 nm while ramping the temperature from 20 °C to 90 °C at a rate of 1 °C/min. A cooperative, sigmoidal unfolding curve confirms a stable, folded quaternary structure (like a coiled-coil) rather than a transient monomeric helix.
    

References

  • Buer, B. C., et al. "Engineering Protein Stability and Specificity Using Fluorous Amino Acids: The Importance of Packing Effects." Biochemistry, ACS Publications, 2009. URL:[Link]

  • Tang, Y., et al. "Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine." Biochemistry, ACS Publications, 2001. URL:[Link]

  • Cheng, R. P., et al. "Helix Propensity of Highly Fluorinated Amino Acids." Beilstein Journal of Organic Chemistry, 2013. URL: [Link]

  • Meng, H., et al. "Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1." Journal of Medicinal Chemistry, PMC, 2008. URL:[Link]

  • Marsh, E. N. G., et al. "Fluorinated Proteins: From Design and Synthesis to Structure and Stability." Accounts of Chemical Research, ACS Publications, 2014. URL:[Link]

  • Salwiczek, M., et al. "Perfluoro-tert-butyl Homoserine is a Helix-Promoting, Highly Fluorinated, NMR-Sensitive Aliphatic Amino Acid." Journal of the American Chemical Society, PMC, 2012. URL:[Link]

Sources

A Comparative Guide to the Crystallography of Trifluorinated Leucine: An Analysis of (2S,4R)-5,5,5-Trifluoroleucine

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Data Availability: As of early 2026, publicly accessible, single-crystal X-ray diffraction data for (4S)-5,5,5-Trifluoro-D-leucine is not available in open-access databases. This guide, therefore, presents a detailed comparative analysis using the crystallographic data of a closely related diastereomer, (2S,4R)-5,5,5-Trifluoroleucine , to provide researchers with critical structural insights into the effects of γ-trifluorination on a leucine scaffold. This analysis is benchmarked against the well-characterized structure of non-fluorinated L-leucine.

Introduction: The Strategic Role of Trifluorination in Amino Acid Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and chemical biology. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of molecular properties.[1][2] Its strong electron-withdrawing nature, conferred by the high electronegativity of fluorine, can significantly alter the acidity and basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and modify lipophilicity, thereby impacting cell permeability and protein-ligand interactions.[1][2] In the context of amino acids, installing a CF₃ group can induce unique conformational preferences and enhance the stability of peptides and proteins.[3] Understanding the precise three-dimensional changes at the atomic level is paramount for rational design, and single-crystal X-ray diffraction is the definitive method for this purpose.

This guide provides an in-depth comparison of the solid-state structures of trifluorinated and non-fluorinated leucine, outlines the experimental workflow required to obtain such data, and discusses the structural implications for researchers in drug development and structural biology.

Molecular Structures: A Visual Comparison

To illustrate the fundamental difference between the canonical and trifluorinated amino acids, the structures of D-leucine and its (4S)-trifluorinated analogue are presented below.

Caption: Molecular structures of D-Leucine and this compound.

Comparative Crystallographic Analysis

The introduction of three heavy fluorine atoms in place of hydrogen atoms has a discernible impact on the crystal lattice parameters. The following table summarizes the key crystallographic data for L-leucine and provides context for the anticipated changes in its trifluorinated analogue, (2S,4R)-5,5,5-trifluoroleucine. The data for the latter is available from the Cambridge Crystallographic Data Centre (CCDC) through deposition numbers provided in recent literature.[4][5]

ParameterL-Leucine(2S,4R)-5,5,5-Trifluoroleucine
Chemical Formula C₆H₁₃NO₂C₆H₁₀F₃NO₂
Molecular Weight 131.17 g/mol 185.14 g/mol
Crystal System MonoclinicData from CCDC
Space Group P2₁Data from CCDC[4][5]
a (Å) 9.61(8)[6]Data from CCDC
b (Å) 5.31(8)[6]Data from CCDC
c (Å) 14.72(8)[6]Data from CCDC
β (°) 86.2[6]Data from CCDC
Volume (ų) ~748Data from CCDC
Z 4[6]Data from CCDC
Key Structural Insights:
  • Unit Cell Dimensions: The replacement of a methyl group with a larger trifluoromethyl group is expected to increase the unit cell volume. The specific changes in cell dimensions (a, b, c) and angles will depend on the intricate details of the crystal packing.

  • Conformational Effects: The bulky and highly electronegative CF₃ group influences the torsional angles of the amino acid side chain. This can lead to a different preferred rotamer state in the solid phase compared to the non-fluorinated parent compound.

  • Intermolecular Interactions: While the primary hydrogen bonding network involving the amino and carboxyl groups is typically preserved, the CF₃ group can participate in weaker, non-covalent interactions, such as F···H or F···F contacts.[7] These interactions can subtly but significantly alter the overall crystal packing arrangement.

  • Disorder: Trifluoromethyl groups are known for their potential for rotational disorder within a crystal lattice due to the low energy barrier for rotation around the C-C bond.[8] This can sometimes complicate structure refinement but also provides insight into the dynamic nature of the group in the solid state.

Experimental Protocols: From Powder to Structure

Obtaining high-quality single-crystal X-ray diffraction data is a multi-step process requiring meticulous attention to detail. The following sections outline a generalized protocol for the crystallization of amino acids and subsequent structural analysis.

Single Crystal Growth of Amino Acids

Successful crystallization requires bringing a solution of the purified compound to a state of supersaturation under controlled conditions to promote the growth of a single, well-ordered crystal.

a) Materials and Reagents:

  • High-purity amino acid (>98%)

  • A range of crystallization solvents (e.g., water, ethanol, methanol, ethyl acetate)

  • Small glass vials (1-4 mL)

  • Syringe filters (0.22 µm)

  • A vibration-free, constant-temperature environment (e.g., incubator or isolated shelf)

b) Protocol: Slow Evaporation (Standard Method)

  • Dissolution: Prepare a near-saturated solution of the amino acid in a suitable solvent at room temperature or with gentle warming.

  • Filtration: Filter the solution through a 0.22 µm syringe filter directly into a clean crystallization vial.[9] This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites.[9]

  • Evaporation: Cover the vial with a cap or parafilm perforated with a few small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a location with a stable temperature and no vibrations.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of small, clear crystals. The goal is to obtain crystals with dimensions of approximately 0.1-0.3 mm.[9]

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable crystals are grown, their three-dimensional atomic structure is determined using an X-ray diffractometer.

Caption: Standard workflow for small-molecule X-ray crystallography.

a) Crystal Mounting and Data Collection:

  • A suitable single crystal is carefully selected under a microscope and mounted on a cryoloop.

  • The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas on the diffractometer to minimize radiation damage.[9]

  • The instrument collects a series of diffraction images as the crystal is rotated in the X-ray beam, capturing the intensity and position of thousands of diffracted X-ray reflections.

b) Structure Solution and Refinement:

  • The collected data are processed to determine the unit cell parameters and space group.

  • Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.

  • The initial atomic model is refined against the experimental data using least-squares algorithms, optimizing atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Conclusion and Outlook

While the crystal structure for the specific (4S)-D-isomer of 5,5,5-Trifluoro-leucine remains to be publicly reported, analysis of its (2S,4R) diastereomer provides invaluable data for understanding the structural consequences of γ-trifluorination. The introduction of the CF₃ group imparts significant changes to the molecule's mass and electronic character, which manifest in altered unit cell parameters and potentially different solid-state conformations and packing motifs compared to natural leucine. For researchers in drug design, these atomic-level details are crucial for building accurate computational models, predicting binding affinities, and rationally engineering molecules with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols detailed herein provide a robust framework for obtaining such critical data for novel fluorinated amino acids and other small molecules.

References

  • Golic, L., & Hamilton, W. C. (1972). The structure of di-L-leucine hydrochloride: an X-ray diffraction study. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1265-1271. Available from: [Link]

  • Hordyjewicz-Baran, Z., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 450-457. Available from: [Link]

  • Kim, S., et al. (2022). The Crystal Structure of L-Leucine Dehydrogenase from Pseudomonas aeruginosa. Molecules and Cells, 45(7), 495-502. Available from: [Link]

  • Harding, M. M., & Howieson, R. M. (1976). L-Leucine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(2), 633-634. Available from: [Link]

  • Stadler, M., et al. (2025). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. The Journal of Organic Chemistry. Available from: [Link]

  • Subramanian, E. (1967). The crystal structure of L-leucine hydrobromide. Acta Crystallographica, 22(6), 817-821. Available from: [Link]

  • Sack, J. S., Saper, M. A., & Quiocho, F. A. (1989). Structure of the L-leucine-binding protein refined at 2.4 A resolution and comparison with the Leu/Ile/Val-binding protein structure. Journal of Molecular Biology, 206(1), 171-191. Available from: [Link]

  • Wiener, M. C. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Methods in Molecular Biology, 498, 33-46. Available from: [Link]

  • American Chemical Society. (2025). Synthesis of (2S,4S)-5,5,5,5′,5′-Pentafluoroleucine and (2S,4R)-5,5,5-Trifluoroleucine via Stereoselective Hydrogenation and Hydrodefluorination. ACS Publications. Available from: [Link]

  • JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments. Available from: [Link]

  • ResearchGate. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated?. ResearchGate. Available from: [Link]

  • JoVE. (2010). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments. Available from: [Link]

  • Rowlett, R. S. (n.d.). Crystallization of Proteins. Protein XRD Protocols.
  • Magnusson, J. E., et al. (2004). X-ray structures of the leucine-binding protein illustrate conformational changes and the basis of ligand specificity. Journal of Biological Chemistry, 279(10), 8747-8752. Available from: [Link]

  • ResearchGate. (n.d.). X-ray diffraction pattern of the L-leucine crystals grown at the... ResearchGate. Available from: [Link]

  • Salwiczek, M., et al. (2012). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). ChemBioChem, 13(13), 1945-1950. Available from: [Link]

  • Yeast Metabolome Database. (n.d.). D-Leucine (YMDB00997). Yeast Metabolome Database. Available from: [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

Sources

A Comparative Guide to the Fluorine Effect in D-Leucine vs. D-Valine Analogs: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning the properties of bioactive molecules.[1] Its unique combination of small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond allows for subtle yet profound modifications to a molecule's physicochemical and pharmacological profile.[2] When applied to non-canonical amino acids like the D-enantiomers of leucine and valine, fluorination offers a powerful strategy to enhance metabolic stability, modulate lipophilicity, and control side-chain conformation—critical parameters in the design of peptide-based therapeutics and small molecule drugs.[3][4]

D-leucine and D-valine, with their aliphatic, hydrophobic side chains, are fundamental building blocks. Leucine possesses an isobutyl side chain, offering significant conformational flexibility, while valine's isopropyl side chain is more sterically constrained. This inherent structural difference provides a fascinating platform to explore how the introduction of fluorine—a seemingly simple substitution for hydrogen—can elicit divergent effects. This guide provides a comparative analysis of the fluorine effect in D-leucine versus D-valine analogs, offering experimental insights and protocols for researchers in drug development and chemical biology.

The Fluorine Effect: A Tale of Two Side Chains

The impact of fluorination is not a one-size-fits-all phenomenon; it is highly dependent on the local chemical environment.[5] The structural differences between leucine and valine—specifically the additional methylene group in leucine's side chain—lead to distinct outcomes upon fluorination.

Physicochemical Property Modulation

The introduction of the highly electronegative fluorine atom can significantly alter the electron distribution within the amino acid side chain, impacting key properties.[2][6]

  • Lipophilicity (LogP): While often considered a "lipophilic hydrogen," the effect of fluorine on overall molecular lipophilicity is complex. Monofluorination of an alkyl group can sometimes decrease lipophilicity due to the polarity of the C-F bond, whereas polyfluorination (e.g., a -CF3 group) dramatically increases it.[7] In the flexible side chain of D-leucine, fluorination at the terminal γ-carbon can lead to a more pronounced increase in lipophilicity compared to the more compact D-valine side chain, where the fluorine is closer to the peptide backbone.

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion, thereby lowering the pKa of the carboxylic acid group and making it more acidic. This effect is distance-dependent. Consequently, fluorination on the γ-carbon of D-valine will have a more substantial impact on the backbone pKa values than fluorination on the more distant δ-carbon of D-leucine.

  • Conformational Control: Fluorine substitution can exert significant control over side-chain conformation through stereoelectronic effects, such as the gauche effect between the C-F bond and other electronegative atoms or electropositive groups.[8][9] In the flexible D-leucine side chain, fluorination can be used to favor specific rotamers, effectively "locking" the side chain in a desired conformation for optimal receptor binding. This effect is also present in D-valine, but the inherent steric hindrance of the isopropyl group already limits its conformational freedom, making the fluorine-induced changes potentially less dramatic but still significant for fine-tuning interactions.

Comparative Data Summary

The following table summarizes the anticipated effects of fluorination on the key physicochemical properties of D-leucine and D-valine analogs. Exact values will vary based on the position and number of fluorine substitutions.

PropertyD-Leucine Analog (e.g., 5-fluoro-D-leucine)D-Valine Analog (e.g., 4-fluoro-D-valine)Rationale for Difference
Lipophilicity (LogP) Moderate to significant increaseSlight to moderate increaseFluorine is on a terminal methyl group, maximizing its contribution to the hydrophobic surface area.
pKa (Carboxyl) Slight decreaseModerate decreaseThe inductive electron-withdrawing effect of fluorine is stronger due to its closer proximity to the backbone.
Conformational Bias High potential to restrict rotamersModerate potential to reinforce existing preferencesFluorination can significantly reduce the conformational entropy of the flexible isobutyl side chain.
Metabolic Stability High potential for blocking P450 oxidationHigh potential for blocking P450 oxidationBoth leucine and valine are susceptible to hydroxylation; fluorine can effectively block these "soft spots".[10]

Impact on Biological Systems: Stability and Interactions

The alterations in physicochemical properties directly translate to changes in how these analogs behave in a biological context.

Enhanced Metabolic Stability

A primary driver for incorporating fluorine is to block metabolic "soft spots."[11][12] The aliphatic side chains of both leucine and valine are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance. Replacing a C-H bond with a much stronger C-F bond at a site of potential hydroxylation can effectively halt this metabolic process, dramatically increasing the molecule's half-life and bioavailability.[10]

cluster_0 Standard Metabolism cluster_1 Fluorine Shielding Effect D-Leucine D-Leucine CYP450 CYP450 D-Leucine->CYP450 Oxidation Hydroxylated Metabolite Hydroxylated Metabolite CYP450->Hydroxylated Metabolite Readily Cleared Fluoro-D-Leucine Fluoro-D-Leucine CYP450_Blocked CYP450 Fluoro-D-Leucine->CYP450_Blocked Oxidation Blocked Increased Bioavailability Increased Bioavailability CYP450_Blocked->Increased Bioavailability

Caption: Fluorine blocks metabolic oxidation sites.

While this effect is potent for both amino acids, the greater number of potential oxidation sites on the more flexible D-leucine side chain might mean that fluorination provides a more significant relative improvement in metabolic stability compared to the already more constrained D-valine.

Modulating Protein-Ligand Interactions

The conformational rigidity imparted by fluorine can pre-organize a peptide or small molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing affinity.[2] The altered electronic profile of the fluorinated side chain can also introduce new, favorable interactions within a binding pocket, such as dipole-dipole or orthogonal multipolar C-F···C=O interactions.[13] Because D-leucine has a longer side chain, fluorination provides an opportunity to probe deeper into a binding pocket and form interactions that would be inaccessible to a fluorinated D-valine analog.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical differences, a series of standardized experiments are required. The following protocols provide a framework for the synthesis and characterization of these analogs.

Synthesis of Fluorinated D-Amino Acid Analogs

The synthesis of fluorinated amino acids can be approached through various methods, including the alkylation of chiral synthons.[14] A common strategy involves using a chiral nickel(II) complex of a glycine Schiff base, which allows for diastereoselective alkylation.

Protocol: Asymmetric Synthesis of 5-fluoro-D-leucine

  • Precursor Synthesis: Synthesize 1-bromo-3-methyl-3-fluorobutane from a suitable fluorinated alcohol precursor. This step often requires specialized fluorinating agents and should be performed with appropriate safety precautions.

  • Complex Formation: Prepare the chiral Ni(II) complex of the Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine.

  • Alkylation: Deprotonate the glycine moiety of the Ni(II) complex using a strong base (e.g., potassium tert-butoxide) at low temperature (-78 °C).

  • Add Alkylating Agent: Add the synthesized 1-bromo-3-methyl-3-fluorobutane to the reaction mixture and allow it to slowly warm to room temperature. The steric bulk of the chiral ligand directs the alkylation to produce the desired D-configuration.

  • Hydrolysis & Purification: Hydrolyze the resulting complex with aqueous HCl to release the free amino acid. Purify the 5-fluoro-D-leucine using ion-exchange chromatography.

  • Characterization: Confirm the structure and stereochemistry using NMR spectroscopy and mass spectrometry.

Causality Note: The choice of the (S)-proline-derived chiral auxiliary is critical as it creates a specific steric environment that favors the formation of the D-amino acid diastereomer during the alkylation step.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the analogs to metabolism by liver enzymes.

Caption: Workflow for a microsomal stability assay.

Protocol: Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the test compound (e.g., 5-fluoro-D-leucine) in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM). Pre-incubate at 37 °C for 5 minutes.

  • Initiate Reaction: Add a pre-warmed solution of NADPH (final concentration ~1 mM) to initiate the metabolic reaction. This is the T=0 time point sample.

  • Time Points: Incubate the reaction at 37 °C. At various time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Trustworthiness Note: Including positive (a rapidly metabolized compound like verapamil) and negative (a stable compound like warfarin) controls is essential to validate the activity of the microsomal batch and the overall assay performance.

19F NMR for Conformational Analysis

¹⁹F NMR is an exceptionally sensitive probe of the local chemical environment, making it ideal for studying the conformational preferences of the fluorinated side chains.[15][16]

Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve a precise amount of the fluorinated amino acid analog in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Key parameters to optimize include the spectral width (which can be very large for fluorine), acquisition time, and relaxation delay. ¹H-decoupling is typically used to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Data Analysis: The chemical shift (δ) of the ¹⁹F signal is highly sensitive to the local electronic environment and, by extension, the side chain's conformation.[17] By comparing the spectra of the D-leucine and D-valine analogs under identical conditions (concentration, temperature, pH), one can infer differences in their average solution-state conformations. Further analysis using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide more detailed distance constraints.

Expertise Note: The large chemical shift dispersion of ¹⁹F NMR is a significant advantage.[16] Even subtle changes in the side-chain rotamer populations between the leucine and valine analogs will likely result in clearly distinguishable chemical shifts, providing a direct readout of the fluorine effect on conformation.

Conclusion

The strategic application of fluorine to D-leucine and D-valine analogs offers a nuanced and powerful approach to drug design. While both benefit from enhanced metabolic stability, the more significant impact on the conformational flexibility and lipophilicity of the D-leucine side chain provides a broader range of possibilities for modulating biological activity. In contrast, fluorinating the more constrained D-valine side chain offers a more subtle but precise tool for fine-tuning existing interactions and influencing backbone pKa. The choice between a fluorinated D-leucine or D-valine analog is therefore not arbitrary but a calculated decision based on the specific therapeutic goal, whether it be maximizing metabolic half-life, pre-organizing a conformation for enhanced binding, or probing deep within a receptor pocket. The experimental protocols outlined herein provide a robust framework for researchers to dissect these effects and make informed decisions in the development of next-generation therapeutics.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Tinker, A., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences. [Link]

  • Wogan, T. (2025). Putting the F in pharma. Chemistry World. [Link]

  • Smart, B. E. (2001). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Encyclopedia MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Koksch, B., et al. (2017). Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research. [Link]

  • Abell, A. D., & Willis, A. C. (2015). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. [Link]

  • Mykhailiuk, P. K. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Buer, B. C., & Koksch, B. (2017). Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. ACS Publications. [Link]

  • Chaume, G., et al. (2006). Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. ResearchGate. [Link]

  • Lopes, J. F., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics. [Link]

  • Lee, H. J., & Montclare, J. K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

  • ResearchGate. (n.d.). Enzymatic resolutions of fluorinated α,α-disubstituted-α-amino acid amides. ResearchGate. [Link]

  • Tinker, A., et al. (2023). Fluorine, the “Tinker”: Improving the Pharmacokinetic Properties of Amino Acids, Peptides, and Proteins. MDPI. [Link]

  • Altman, R. A., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Marsh, E. N. G., et al. (2009). Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains. PMC. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Theillet, F.-X., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. [Link]

  • Luchinat, C., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Lee, H. J., & Montclare, J. K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PubMed. [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA. [Link]

  • Koksch, B., et al. (2006). How Cα-Fluoroalkyl Amino Acids and Peptides Interact with Enzymes:Studies Concerning the Influence on Proteolytic Stability, Enzymatic Resolution and Peptide Coupling. Bentham Science Publishers. [Link]

  • Otting, G., et al. (2022). Synthesis of Fluorinated Leucines, Valines and Alanines for Use in Protein NMR. ResearchGate. [Link]

  • Maleckis, A., et al. (2022). Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. Organic & Biomolecular Chemistry. [Link]

  • Montclare, J. K., & Tirrell, D. A. (2006). Fluorine: A new element in protein design. PMC. [Link]

  • Zhang, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PMC. [Link]

  • Jbara, M., & Brik, A. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

  • Otting, G., et al. (2025). γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. PMC. [Link]

  • Amiram, M., & Suga, H. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. [Link]

  • Theillet, F.-X., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE. [Link]

  • ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR. ResearchGate. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Chemical structures of the fluorinated leucine analogues used in the... ResearchGate. [Link]

  • Koksch, B., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. [Link]

  • Ciemny, M. P., et al. (n.d.). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. NSF PAR. [Link]

  • Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Mykhailiuk, P. K. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]

  • ResearchGate. (n.d.). Chemical structures of the fluorinated valine analogues used in the... ResearchGate. [Link]

  • Uchida, K., & Tanaka, H. (1988). Enzymatic Synthesis of Fluorine-Containing Amino. Amanote Research. [Link]

  • Kumar, A., & Singh, V. K. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. RSC Advances. [Link]

Sources

Technical Deep Dive: Modulating Peptide Lipophilicity with (4S)-D-Tfl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of (4S)-D-Tfl on peptide lipophilicity (LogP) Content Type: Publish Comparison Guide

Executive Summary

In the landscape of peptide drug discovery, fine-tuning lipophilicity (LogP) is critical for optimizing membrane permeability, bioavailability, and half-life. (4S)-D-Tfl —specifically the (2R, 4S)-diastereomer of 5,5,5-trifluoroleucine —represents a high-precision tool for increasing hydrophobicity while simultaneously conferring proteolytic resistance due to its D-configuration.

This guide provides a rigorous comparative analysis of (4S)-D-Tfl against native leucine and other fluorinated analogs, detailing its structural impact on solvation, experimental LogP shifts, and integration into solid-phase peptide synthesis (SPPS) workflows.

Chemical Identity & Stereochemical Definition

To ensure experimental reproducibility, the precise chemical identity of the variant must be established. "Tfl" is the standard abbreviation for 5,5,5-trifluoroleucine .

  • Common Name: (4S)-D-Trifluoroleucine

  • IUPAC Name: (2R, 4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid

  • Stereochemistry:

    • 
      -Carbon (C2):  D-configuration (2R). This confers resistance to standard proteases.
      
    • 
      -Carbon (C4):  S-configuration.[1] In native leucine, C4 is achiral. In Tfl, the substitution of one methyl group with a trifluoromethyl (CF
      
      
      
      ) group creates a chiral center.
  • Structural Significance: The bulky, electron-withdrawing CF

    
     group significantly alters the electronic landscape and van der Waals volume compared to the native isopropyl group.
    
Comparative Analysis: Impact on Lipophilicity (LogP)

The incorporation of (4S)-D-Tfl introduces a "fluorine effect" that is distinct from simple aliphatic chain extension. The CF


 group is hydrophobic but also possesses a strong dipole and low polarizability, leading to a phenomenon often described as "polar hydrophobicity."
2.1. Theoretical & Experimental LogP Shifts

The following table summarizes the lipophilicity shifts (


LogP) observed when substituting native residues with Tfl variants.

Table 1: Comparative Hydrophobicity of Leucine Analogs

Amino Acid AnalogConfigurationEst.[2] LogP*

LogP (vs. Leu)
Steric Volume (

)
Key Property
Native Leucine (Leu) (2S)-L0.92Ref166.7Standard aliphatic baseline.
D-Leucine (D-Leu) (2R)-D0.920.00166.7Proteolytic stability; identical LogP to L-Leu in achiral environments.
(4S)-L-Tfl (2S, 4S)~1.45+0.53~210.0Enhanced hydrophobicity; specific packing preference.
(4S)-D-Tfl (2R, 4S) ~1.45 +0.53 ~210.0 Dual Benefit: High LogP + Proteolytic stability.
Hexafluoroleucine (Hfl) (2S)>2.00>+1.10~240.0"Super-hydrophobic"; can induce aggregation.

*Note: LogP values are approximate and context-dependent. Values derived from RP-HPLC retention times relative to non-fluorinated standards.

2.2. Mechanistic Insights
  • Solvation Shell Disruption: The CF

    
     group in (4S)-D-Tfl is roughly twice the volume of a CH
    
    
    
    group. It does not participate in hydrogen bonding as a donor or acceptor in the same way as polar groups, but its surface area requires a larger cavity in the water structure, driving the peptide into hydrophobic environments (membranes, hydrophobic pockets).
  • The "4S" Diastereomer Effect: While the primary driver of LogP increase is the fluorine content, the (4S) configuration dictates how the side chain packs against the peptide backbone. In

    
    -helical contexts, (4S)-Tfl often packs more efficiently than (4R)-Tfl, potentially shielding the backbone amides from solvent and further increasing effective lipophilicity.
    
Experimental Protocols
3.1. Synthesis & Incorporation (SPPS)

(4S)-D-Tfl is compatible with standard Fmoc-SPPS but requires specific coupling conditions to prevent racemization and ensure complete coupling due to the steric bulk of the CF


 group.

Self-Validating Protocol:

  • Coupling Reagent: Use HATU/HOAt (1:1 ratio) instead of HBTU/HOBt to drive the reaction of the sterically hindered amine.

  • Double Coupling: Perform double coupling (2x 45 min) for the Tfl residue and the subsequent amino acid.

  • Kaiser Test: Mandatory verification after Tfl coupling. If blue (incomplete), perform a third coupling with PyAOP.

3.2. LogP Determination via RP-HPLC

Direct measurement of LogP via shake-flask is often impractical for peptides. The standard authoritative method is RP-HPLC retention time correlation .

Workflow Diagram (Graphviz):

LogP_Determination cluster_calc Data Analysis start Start: Peptide Synthesis (Containing (4S)-D-Tfl) hplc_run Run RP-HPLC Gradient: 0-70% ACN + 0.1% TFA start->hplc_run standards Prepare Standards Mixture (Gly, Ala, Val, Leu, Ile, Phe) standards->hplc_run calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 hplc_run->calc_k lin_reg Linear Regression LogP vs. Log(k') of Standards calc_k->lin_reg extrapolate Extrapolate LogP for (4S)-D-Tfl Peptide lin_reg->extrapolate validation Validation Check: Is tR(Tfl) > tR(Leu)? extrapolate->validation

Caption: Workflow for determining the hydrophobicity index (LogP equivalent) of Tfl-peptides using RP-HPLC retention time correlation.

Strategic Applications
  • Membrane Anchoring: Replacing D-Leu with (4S)-D-Tfl in antimicrobial peptides (AMPs) increases membrane partitioning without altering the overall charge, potentially enhancing potency against Gram-negative bacteria.

  • Metabolic Stability: The D-configuration prevents recognition by chymotrypsin and other proteases, while the CF

    
     group blocks oxidative metabolism at the 
    
    
    
    -position.
  • Protein-Protein Interactions: The (4S) diastereomer can be used to "fill" hydrophobic voids in receptor binding pockets that are too large for Leu but too small for Phe, acting as a "super-leucine."

References
  • Tang, Y., et al. (2001). "Fluorinated Coiled-Coil Proteins Prepared In Vivo Display Enhanced Thermal Stability." Angewandte Chemie International Edition. Link

  • Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on the hydrophobic core of a coiled-coil peptide." Chemistry – A European Journal. Link

  • Chiu, H.P., et al. (2013). "Structural Basis for the Enhancement of Thermostability by Fluorination of a Protein Core." Journal of the American Chemical Society. Link

  • Kubyshkin, V., & Budisa, N. (2019). "The 'Fluorine Effect' in Protein Engineering: From Stability to Activity." Biotechnology Journal. Link

  • Lozano, M.V., et al. (2020). "Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines." Beilstein Journal of Organic Chemistry. Link(Note: Cited for comparative context on CF3 group effects).

Sources

Comparative Guide: Modulating Binding Affinity via (4S)-5,5,5-Trifluoro-D-leucine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and peptide engineers, overcoming the dual hurdles of proteolytic instability and sub-optimal target affinity is a persistent challenge. While standard D-amino acid substitutions effectively bypass endogenous proteases, they often incur a penalty to binding affinity due to altered side-chain trajectories.

The introduction of (4S)-5,5,5-Trifluoro-D-leucine ((4S)-TFL-D) —a non-canonical amino acid (NCAA) combining side-chain fluorination with backbone chiral inversion—offers a sophisticated solution. This guide objectively compares the performance of (4S)-TFL-D against native L-Leucine, standard D-Leucine, and (4S)-TFL-L, providing the mechanistic causality and self-validating experimental protocols required to deploy this substitution in your therapeutic pipelines.

Mechanistic Causality: The "Fluorous Effect" & Stereochemical Synergy

To engineer higher affinity, we must understand the thermodynamic drivers of molecular recognition. The superiority of (4S)-TFL-D over standard aliphatic amino acids is rooted in two distinct, synergistic mechanisms:

The Fluorous Effect (Hyper-Hydrophobicity)

Replacing the terminal


 groups of leucine with 

groups increases the van der Waals volume of the side chain (from ~167 ų to ~214 ų) while drastically altering its electronic properties[1]. Fluorine's extreme electronegativity creates a dense, poorly polarizable electron cloud. When a fluorinated side chain partitions into a hydrophobic receptor pocket or a lipid bilayer, it forces the release of highly ordered solvation shells. This displacement of water molecules yields a massive favorable entropic contribution (

), driving tighter binding affinities than purely enthalpic interactions[2].
Stereochemical Trajectory ((4S) and D-Inversion)

Amino acid activation and packing are acutely sensitive to side-chain stereochemistry[3]. The (4S) configuration at the


-carbon specifically aligns the bulky trifluoromethyl groups to minimize steric clashes with the peptide backbone, optimizing packing within 

-helical interfaces or coiled-coil domains[4]. Simultaneously, the D-configuration at the

-carbon (the (2R, 4S) absolute configuration) renders the peptide bond invisible to native stereoselective proteases[5]. While a D-substitution can disrupt native left-handed helices, it is highly advantageous for stabilizing specific turn motifs, targeting mirror-image phage display targets, or enhancing the aggregation of membrane-active peptides like melittin within lipid bilayers[6].

Mechanism cluster_0 Peptide Engineering L_Leu Native L-Leucine (CH3 groups) D_TFL (4S)-TFL-D (CF3 + D-alpha) L_Leu->D_TFL Substitution Hydro Hyper-Hydrophobicity (Fluorous Effect) D_TFL->Hydro Steric Altered Steric Bulk (Larger VdW Volume) D_TFL->Steric Protease Protease Resistance (Chiral Inversion) D_TFL->Protease Affinity Enhanced Binding & In Vivo Half-Life Hydro->Affinity Entropic Gain Steric->Affinity Shape Fit Protease->Affinity Stability

Fig 1. Mechanistic pathways driving enhanced binding affinity via (4S)-TFL-D substitution.

Comparative Performance Analysis

The following table synthesizes quantitative data trends observed in amphipathic model peptides (e.g., coiled-coils and melittin analogs) upon leucine substitution[3][4][6].

Peptide VariantRelative Hydrophobicity (LogP shift)Proteolytic Half-Life (Serum)Relative Binding Affinity (

)
Primary Thermodynamic Driver
Wild-Type (L-Leu) Baseline< 2 hours1.0x (Baseline)Enthalpic / Entropic
D-Leu Substitution +5%> 24 hours0.2x - 0.5x (Reduced)Enthalpic
(4S)-TFL-L +40%~4 hours3.0x - 5.0x (Enhanced)Strongly Entropic
(4S)-TFL-D +45%> 24 hours 2.5x - 4.0x (Enhanced) Strongly Entropic

Data Interpretation: While standard D-Leucine extends half-life, it frequently compromises receptor binding due to steric misalignment. (4S)-TFL-D recovers and exceeds the wild-type binding affinity by leveraging the fluorous effect to force thermodynamically favorable hydrophobic packing[5], all while maintaining the absolute protease resistance of a D-amino acid.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific trustworthiness, binding affinity cannot be evaluated in a vacuum. A single point mutation—especially a D-amino acid inversion—can entirely unfold a peptide. Therefore, the following protocol is designed as a self-validating system : structural integrity must be proven before affinity is quantified.

Step 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Coupling: Utilize standard Fmoc-chemistry. For the incorporation of Fmoc-(4S)-5,5,5-Trifluoro-D-leucine, extend the coupling time to 2 hours and use highly efficient coupling reagents (e.g., HATU/DIEA) due to the increased steric bulk and altered electronegativity of the fluorinated precursor[5].

  • Cleavage & Purification: Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Purify via RP-HPLC using a C18 column. Note: Fluorinated peptides will elute significantly later than their non-fluorinated counterparts due to hyper-hydrophobicity.

Step 2: Structural Validation via Circular Dichroism (CD)

Causality Check: Before measuring binding, we must verify that the (4S)-TFL-D substitution has not abrogated the secondary structure.

  • Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 30 µM.

  • Record CD spectra from 190 to 260 nm at 20°C.

  • Validation Gate: If the peptide exhibits a random coil signature instead of the expected conformation (e.g., minima at 208 nm and 222 nm for

    
    -helices), the sequence must be redesigned. Proceed to Step 3 only if folding is confirmed.
    
Step 3: Binding Affinity Quantification (SPR)
  • Immobilize the target receptor (or lipid bicelles) onto a CM5 sensor chip using standard amine coupling.

  • Inject the (4S)-TFL-D peptide at gradient concentrations (e.g., 3.125 nM to 100 nM) at a flow rate of 30 µL/min.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (

    
    ), dissociation rate (
    
    
    
    ), and equilibrium dissociation constant (
    
    
    ).
Step 4: Thermodynamic Deconvolution (ITC)

Causality Check: SPR provides the


, but Isothermal Titration Calorimetry (ITC) proves why it binds tighter.
  • Titrate the peptide into the receptor solution inside the ITC cell at 25°C.

  • Deconvolute the Gibbs free energy (

    
    ) into Enthalpy (
    
    
    
    ) and Entropy (
    
    
    ).
  • Validation: A successful fluorous substitution will show a distinct shift toward entropically driven binding (a larger, more favorable

    
     term) compared to the L-Leu wild-type, confirming the displacement of ordered water networks[2].
    

Protocol Step1 1. SPPS Synthesis Fmoc-(4S)-TFL-D-OH Step2 2. CD Spectroscopy Validate structural folding Step1->Step2 Step3 3. SPR Binding Assay Quantify Kon, Koff, Kd Step2->Step3 Folded QC Self-Validation Loop: Unfolded? Re-design. Step2->QC Unfolded Step4 4. ITC Thermodynamics Deconvolute ΔH and -TΔS Step3->Step4 Affinity Confirmed QC->Step1

Fig 2. Self-validating experimental workflow for quantifying fluorinated peptide binding.

Conclusion

Substituting native leucine with This compound is a highly effective strategy for rescuing the affinity loss typically associated with D-amino acid incorporation. By exploiting the fluorous effect to drive entropic binding, while simultaneously leveraging the D-stereocenter for absolute proteolytic stability, peptide engineers can develop therapeutics with superior pharmacokinetic and pharmacodynamic profiles.

References

  • Tang, Y., Ghirlanda, G., Vaidehi, N., Kua, J., Mainz, D. T., Goddard, W. A., DeGrado, W. F., & Tirrell, D. A. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. Journal of the American Chemical Society.[Link]

  • Buer, B. C., et al. (2001). Self-Association and Membrane-Binding Behavior of Melittins Containing Trifluoroleucine. Journal of the American Chemical Society.[Link]

  • Montclare, J. K., et al. (2009). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. Chembiochem (PMC).[Link]

  • Berger, A. A., et al. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules (PMC).[Link]

  • Chiu, M., et al. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Frontiers in Chemistry (PMC).[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (4S)-5,5,5-Trifluoro-D-leucine

[1][2]

Executive Safety Summary

Immediate Action Required: This compound is a fluorinated amino acid analog.[1] While it shares the general irritant profile of standard amino acids (Skin/Eye Irritant, STOT SE 3), the trifluoromethyl group (-CF₃) introduces critical downstream risks during thermal decomposition and disposal.[2][1]

  • Primary Hazard: Irritant (Respiratory, Skin, Eyes).[1][3]

  • Latent Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[1]

  • Operational Focus: Dust control is the single most effective safety measure to prevent exposure and contamination.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling (4S)-5,5,5-Trifluoro-D-leucine. The selection is based on the compound's physical form (fine crystalline powder) and its chemical stability.

Protection ZoneStandard Laboratory Scale (<10 g)Bulk/Preparative Scale (>10 g)Technical Rationale
Respiratory N95 / P2 Particulate Respirator P3 / N99 Respirator or PAPR Prevents inhalation of fine particulates which cause respiratory tract irritation (H335).[2][1]
Hand Protection Nitrile Rubber (0.11 mm) Double Nitrile or Neoprene Standard nitrile provides >480 min breakthrough time for solid amino acids.[1] Double gloving recommended for solutions.[1]
Eye Protection Safety Glasses (Side Shields) Chemical Goggles Mechanical barrier against dust entry.[1] Goggles required if creating aerosols/solutions.[1]
Body Defense Lab Coat (Cotton/Poly) Tyvek® Lab Coat + Sleeve Covers Prevents accumulation of fluorinated dust on street clothing.[1]
Engineering Fume Hood (Sash at 18") Powder Containment Hood Local exhaust ventilation (LEV) is the primary barrier; PPE is secondary.[1]

Critical Note on Glove Compatibility: While standard nitrile is effective for the solid powder, if you dissolve this compound in organic solvents (e.g., DMF, DMSO), you must match the glove material to the solvent , as the solvent acts as the carrier vehicle for skin permeation.[1]

Operational Protocols: Safe Handling Workflow

This workflow is designed to minimize "track-out" (migration of chemical dust outside the designated zone).[2][1]

Diagram 1: Containment Workflow

SafeHandlingStartEntryGowning1. Don PPE(Nitrile + N95)Start->GowningCheck2. Airflow Check(Kimwipe Test)Gowning->CheckVerify LEVWeigh3. Weighing(Static Control)Check->WeighSash <18"Transfer4. Solubilization(Closed Vessel)Weigh->TransferAvoid AerosolClean5. Decontamination(Wet Wipe)Transfer->CleanSeal WasteExitExitClean->ExitWash Hands

Caption: Linear progression for handling fluorinated amino acids to ensure zero contamination of the general lab environment.

Step-by-Step Methodology
  • Static Elimination: Fluorinated amino acids are often hygroscopic and prone to static charge.[1] Use an antistatic gun or bar inside the balance enclosure to prevent powder scattering.

  • Weighing:

    • Place the receiving vessel (tare) inside the balance.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • If spilling occurs inside the balance, wipe immediately with a damp tissue (water/ethanol) to prevent dust from becoming airborne.

  • Solubilization: Add solvent to the powder, not powder to the solvent, to reduce "puffing" of dust.

Emergency Response & Fire Safety

Fire Hazard: The "Hidden" Fluorine Risk

Unlike standard leucine, the 5,5,5-trifluoro analog releases Hydrogen Fluoride (HF) upon thermal decomposition (temperatures >200°C or active fire).[2][1]

  • Firefighting Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.[2][1][4]

  • Prohibited Action: Do not inhale smoke. Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[2][1][5]

Diagram 2: Spill Response Decision Tree

SpillResponseSpillSpill DetectedTypeIdentify StateSpill->TypeSolidSolid PowderType->SolidLiquidSolutionType->LiquidSweepWet Sweep Method(Avoid Dust)Solid->SweepDo NOT dry sweepAbsorbAbsorb withVermiculite/SandLiquid->AbsorbBagDouble BagLabel 'Fluorinated Waste'Sweep->BagAbsorb->Bag

Caption: Decision logic for immediate spill remediation. Wet sweeping is mandatory for solids to prevent inhalation.

First Aid Protocols:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is required (H335).[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][6] Remove contact lenses if present.[1][5][6][7]

  • Skin Contact: Wash with soap and water.[1][3][4][6][8] If irritation persists, seek medical advice.

Disposal Strategy (Cradle-to-Grave)

Disposal of fluorinated organics requires strict adherence to environmental protocols to prevent groundwater contamination and equipment damage.

Waste StreamDisposal MethodCritical Restriction
Solid Waste High-Temperature IncinerationMust use incinerator with HF Scrubber. Do not landfill.[2][1]
Aqueous Waste Collect in "Fluorinated Aqueous" carboyNO DRAIN DISPOSAL. Dilution does not mitigate persistence.[1]
Solvent Waste Halogenated Solvent StreamSegregate from non-halogenated solvents to facilitate proper incineration.[1]

Why the Scrubber Matters: Standard incineration converts the -CF₃ group into HF gas.[2][1] Without a caustic scrubber (e.g., NaOH spray tower) in the incinerator stack, this releases highly corrosive acid rain precursors.[1] You must label waste specifically as "Contains Organic Fluorine" so the waste management contractor routes it to the correct facility [1, 2].

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5,5,5-Trifluoro-DL-leucine. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Handling and Disposal of Fluorinated Organic Compounds. Retrieved from [2][1]

  • PubChem. (2025).[1] Compound Summary: 5,5,5-Trifluoro-DL-leucine.[2][1][9][10][11][12][13] National Library of Medicine.[1] Retrieved from [2][1]

  • Santa Cruz Biotechnology. (2026).[1] Product Safety: 5,5,5-Trifluoro-DL-leucine. Retrieved from [2][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.